Methyl 4-(1H-imidazol-1-ylmethyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-(imidazol-1-ylmethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-12(15)11-4-2-10(3-5-11)8-14-7-6-13-9-14/h2-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWIIHIOSBESMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390368 | |
| Record name | Methyl 4-(1H-imidazol-1-ylmethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160446-18-4 | |
| Record name | Methyl 4-(1H-imidazol-1-ylmethyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160446-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(1H-imidazol-1-ylmethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, which features a benzoate ester moiety linked to an imidazole ring via a methylene bridge, presents a versatile scaffold for the synthesis of more complex molecules.[1] The imidazole functional group is a key component in many biologically active compounds, renowned for its ability to act as a coordinating ligand and a pharmacophore, thus enabling a wide range of pharmacological activities, including antimicrobial and anticancer effects.[1][2] This technical guide provides a comprehensive overview of the fundamental physicochemical properties of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate, offering a critical resource for researchers engaged in its synthesis, characterization, and application in drug development.
Molecular Structure and Identification
A thorough understanding of the molecular structure is the cornerstone of any physicochemical analysis. This section details the key identifiers and structural attributes of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate.
| Property | Value | Source |
| Chemical Name | Methyl 4-(1H-imidazol-1-ylmethyl)benzoate | [3] |
| CAS Number | 160446-18-4 | [3][4][5][6] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [3][4][5] |
| Molecular Weight | 216.24 g/mol | [2][4][6] |
| Canonical SMILES | C(C1=CC=C(C(OC)=O)C=C1)N2C=CN=C2 | [3] |
| InChI Key | HMWIIHIOSBESMH-UHFFFAOYSA-N | [2][3] |
Synthesis and Purification
The synthesis of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is crucial for obtaining the high-purity material required for accurate physicochemical characterization and subsequent research applications. A common and effective synthetic route involves the nucleophilic substitution reaction between a methyl 4-(halomethyl)benzoate and imidazole.
Rationale for Synthetic Approach
This two-step synthetic pathway is favored due to the ready availability of the starting materials and the generally high yields of the reactions. The initial step involves the esterification of 4-(chloromethyl)benzoic acid to its corresponding methyl ester. This protects the carboxylic acid functionality and provides the desired ester group in the final product. The subsequent nucleophilic substitution reaction with imidazole is a well-established method for forming N-alkylated imidazole derivatives. The choice of a suitable base and solvent is critical to ensure efficient deprotonation of the imidazole and to facilitate the displacement of the halide leaving group.
Experimental Protocol: Synthesis of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate
Step 1: Synthesis of Methyl 4-(chloromethyl)benzoate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(chloromethyl)benzoic acid in methanol.
-
Esterification: Add a catalytic amount of a strong acid, such as sulfuric acid. Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude methyl 4-(chloromethyl)benzoate. Further purification can be achieved by column chromatography on silica gel.
Step 2: Synthesis of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate
-
Reaction Setup: In a separate round-bottom flask, dissolve imidazole in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Deprotonation: Add a base, such as potassium carbonate, to the imidazole solution and stir at room temperature.
-
Nucleophilic Substitution: Add the synthesized methyl 4-(chloromethyl)benzoate to the reaction mixture. Heat the mixture and monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure Methyl 4-(1H-imidazol-1-ylmethyl)benzoate as a white to off-white solid.[3]
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This section outlines the key physicochemical parameters of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate.
Physical State and Appearance
Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is typically a white to off-white solid at room temperature.[3]
Solubility
Expected Solubility Profile:
-
Water: Poorly soluble due to the presence of the nonpolar benzene ring and methyl ester group.
-
Organic Solvents (e.g., Methanol, Ethanol, DMSO, Chloroform): Expected to be soluble.
Melting Point
The melting point is a key indicator of a compound's purity. For the related compound, Methyl 4-(1H-imidazol-1-yl)benzoate, the melting point is reported to be in the range of 124-127 °C.[7] The presence of the flexible methylene linker in the target compound may slightly alter this value.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter for predicting a drug's membrane permeability and overall pharmacokinetic behavior. An estimated LogP value can be calculated using computational models.
Acidity/Basicity (pKa)
The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different physiological pH values. The imidazole ring in Methyl 4-(1H-imidazol-1-ylmethyl)benzoate has a basic nitrogen atom, and its pKa is expected to be in the typical range for imidazoles.
Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic techniques are essential for the structural elucidation and purity assessment of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals corresponding to the protons on the benzene ring.
-
Imidazole Protons: Characteristic signals for the protons on the imidazole ring.
-
Methylene Protons: A singlet corresponding to the two protons of the -CH₂- group linking the benzoate and imidazole moieties.
-
Methyl Protons: A singlet for the three protons of the methyl ester group.
Expected ¹³C NMR Spectral Features:
-
Signals for the carbon atoms of the benzene and imidazole rings.
-
A signal for the methylene carbon.
-
A signal for the methyl carbon of the ester group.
-
A signal for the carbonyl carbon of the ester group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Key IR Absorption Bands:
-
C=O Stretch (Ester): A strong absorption band characteristic of the carbonyl group in the ester.
-
C-O Stretch (Ester): Absorption bands corresponding to the C-O single bonds of the ester.
-
Aromatic C-H Stretch: Signals in the region typical for aromatic C-H bonds.
-
C=N and C=C Stretches: Absorption bands from the imidazole and benzene rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. The expected molecular ion peak would correspond to the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical technique for assessing the purity of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate and for its quantification in various matrices. A reverse-phase HPLC method would be a suitable approach.
Illustrative HPLC Method Development:
Stability Assessment
Understanding the stability of a pharmaceutical compound is paramount for ensuring its safety, efficacy, and shelf-life. Stability testing involves subjecting the compound to various stress conditions to identify potential degradation pathways and products.[8]
Forced Degradation Studies
Forced degradation studies are essential to establish the inherent stability of the molecule and to develop stability-indicating analytical methods.[8]
Typical Stress Conditions for Forced Degradation:
-
Acidic Hydrolysis: Treatment with a dilute acid (e.g., HCl) at elevated temperatures.
-
Basic Hydrolysis: Treatment with a dilute base (e.g., NaOH) at elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., H₂O₂).
-
Thermal Degradation: Heating the solid compound at a high temperature.
-
Photodegradation: Exposing the compound to UV and visible light.
The degradation products can be analyzed using a validated stability-indicating HPLC method coupled with mass spectrometry to identify their structures.
Conclusion
This technical guide has provided a detailed overview of the synthesis, characterization, and stability assessment of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate. While some physicochemical data is inferred from related structures, this guide outlines the necessary experimental protocols to obtain definitive data for this specific compound. A comprehensive understanding of these properties is essential for advancing its potential applications in drug discovery and development. The provided methodologies and workflows serve as a valuable resource for researchers in this field, enabling them to conduct robust and reliable studies on this promising molecule.
References
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Chemsigma. 160446-18-4 METHYL 4-(1H-IMIDAZOL-1-YLMETHYL)BENZOATE. [Link]
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The Royal Society of Chemistry. 4 - The Royal Society of Chemistry. [Link]
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Iram, F., et al. (2016). Forced Degradation Studies. Semantic Scholar. [Link]
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An In-depth Technical Guide to the Synthesis of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of N-Arylmethyl Imidazoles
The N-alkylation of imidazoles represents a cornerstone transformation in synthetic organic chemistry, yielding structural motifs that are pivotal to countless applications in medicinal chemistry and materials science.[1] The target molecule of this guide, methyl 4-(1H-imidazol-1-ylmethyl)benzoate, serves as a crucial heterocyclic building block. Its structure combines a reactive imidazole nucleus with a benzoate moiety, making it a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive, field-tested approach to its synthesis from methyl 4-(bromomethyl)benzoate, moving beyond a mere recitation of steps to explore the underlying mechanistic rationale and practical nuances that ensure success.
Mechanistic Rationale: A Guided Tour of the SN2 Pathway
The synthesis proceeds via a bimolecular nucleophilic substitution (Sngcontent-ng-c1311558766="" class="ng-star-inserted">N2) reaction. This is a concerted, single-step process where the formation of a new bond and the breaking of an old one occur simultaneously.[2]
Key Mechanistic Pillars:
-
Nucleophilic Activation: Imidazole, while nucleophilic, requires deprotonation to significantly enhance its reactivity. A base abstracts the acidic proton from the N-1 position, generating a highly nucleophilic imidazolide anion. The choice of base is critical; a mild base like potassium carbonate (K₂CO₃) is often sufficient and safer for scale-up, while a stronger base like sodium hydride (NaH) can be used for less reactive systems to ensure complete deprotonation.[1][3]
-
Electrophilic Target: Methyl 4-(bromomethyl)benzoate serves as the electrophile. The carbon atom of the bromomethyl group (-CH₂Br) is electron-deficient due to the electron-withdrawing nature of the adjacent bromine atom and the benzene ring. This makes it a prime target for nucleophilic attack.
-
The S
N2 Attack: The activated imidazolide anion attacks the electrophilic benzylic carbon. This attack must occur from the "backside," 180 degrees opposite to the carbon-bromine bond, to minimize steric hindrance and allow for optimal orbital overlap.[4][5] -
Transition State & Inversion: As the nucleophile attacks, a high-energy transition state is formed where the carbon atom is transiently five-coordinate, existing in a trigonal bipyramidal geometry.[6] The reaction concludes with the departure of the bromide ion as the leaving group and the formation of the new carbon-nitrogen bond. While the target molecule is achiral, this backside attack mechanism famously leads to an inversion of stereochemistry at chiral centers.
Detailed Experimental Protocol
This protocol utilizes the widely adopted and relatively mild potassium carbonate base in an acetonitrile solvent system, which offers a good balance of reactivity, safety, and ease of handling.[1]
Materials and Reagents:
-
Methyl 4-(bromomethyl)benzoate (1.0 eq)
-
Imidazole (1.1 - 1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 2.5 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source (heating mantle or oil bath)
-
Standard laboratory glassware (beakers, separatory funnel, Büchner funnel)
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-(bromomethyl)benzoate (1.0 eq), imidazole (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask. The volume should be sufficient to create a stirrable slurry, typically aiming for a concentration of 0.2-0.5 M with respect to the limiting reagent.
-
Reaction Execution: Heat the mixture to reflux (approximately 82°C for acetonitrile) with vigorous stirring. The excess K₂CO₃ not only acts as the base but also as a scavenger for the HBr byproduct.
-
Monitoring Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The reaction is complete when the spot corresponding to methyl 4-(bromomethyl)benzoate is no longer visible. Reaction times can range from 4 to 16 hours.
-
Workup - Filtration: Once complete, cool the reaction mixture to room temperature. Filter the solid salts (KBr and excess K₂CO₃) using a Büchner funnel and wash the filter cake with a small amount of fresh ethyl acetate.
-
Workup - Solvent Removal: Combine the filtrate and the washings, and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetonitrile and ethyl acetate.
-
Workup - Extraction: Dissolve the resulting crude residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and then with brine (1x). This removes any remaining inorganic salts and water-soluble impurities.[1]
-
Drying and Final Concentration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product, often an off-white solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if significant impurities are present.
Quantitative Data and Yield Expectation
The following table provides a representative summary for a lab-scale synthesis.
| Parameter | Value | Notes |
| Methyl 4-(bromomethyl)benzoate | 1.0 eq | The limiting reagent. |
| Imidazole | 1.1 eq | A slight excess ensures complete consumption of the starting material. |
| Potassium Carbonate | 2.0 eq | Acts as both base and acid scavenger. |
| Solvent | Acetonitrile | A polar aprotic solvent that facilitates S |
| Temperature | Reflux (~82°C) | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 4 - 16 hours | Highly dependent on scale and stirring efficiency. Monitored by TLC. |
| Typical Yield | 85 - 95% | Yield after purification. |
Troubleshooting and Field-Proven Insights
Challenge: Low Yield or Incomplete Reaction
-
Insight 1: Incomplete Deprotonation. This is the most common culprit.[3] Ensure the potassium carbonate is anhydrous and finely powdered to maximize its surface area and reactivity. For stubborn reactions, switching to a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF can be effective, but requires more stringent anhydrous and inert atmosphere techniques.[1][3]
-
Insight 2: Reagent Purity. The starting methyl 4-(bromomethyl)benzoate can degrade over time, especially if exposed to moisture. Use a fresh or properly stored batch.
-
Insight 3: Solvent Quality. The solvent must be anhydrous. The presence of water can hydrolyze the starting material and interfere with the reaction.
Challenge: Formation of Impurities
-
Insight: Quaternization. If a large excess of the alkylating agent is used or if the product is not removed efficiently, a second alkylation can occur on the other nitrogen of the imidazole ring, leading to the formation of a charged imidazolium salt. Using a slight excess of imidazole (1.1-1.2 eq) helps to minimize this side reaction.
Critical Safety Precautions
Adherence to safety protocols is non-negotiable.
-
Methyl 4-(bromomethyl)benzoate: This compound is a lachrymator (causes tearing) and is corrosive, capable of causing severe skin burns and eye damage.[7][8]
-
Imidazole: While less hazardous, it can cause skin irritation and should be handled with gloves.
-
General Procedures: Avoid inhalation of dusts and vapors.[9] Ensure safety showers and eyewash stations are readily accessible.[8] In case of skin contact, immediately flush the affected area with copious amounts of water.[7]
Product Characterization
The identity and purity of the final product, methyl 4-(1H-imidazol-1-ylmethyl)benzoate, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound.
-
Melting Point: The purified product should have a sharp melting point consistent with literature values.
By integrating a deep understanding of the reaction mechanism with meticulous experimental technique and an unwavering commitment to safety, the synthesis of methyl 4-(1H-imidazol-1-ylmethyl)benzoate can be executed with high efficiency and reproducibility.
References
- BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide.
- CymitQuimica. (n.d.). Methyl 4-(bromomethyl)benzoate.
- TCI Chemicals. (2025). SAFETY DATA SHEET - Methyl Benzoate.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Methyl Benzoate.
- Master Organic Chemistry. (2012). The SN2 Reaction Mechanism.
- Boc Sciences. (n.d.). Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications.
- Maybridge. (2009). Methyl 4-(bromomethyl)benzoate - SAFETY DATA SHEET.
- Fisher Scientific. (2009). SAFETY DATA SHEET - Methyl 4-(bromomethyl)benzoate.
- Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles.
-
The Organic Chemistry Tutor. (2021, February 24). SN2 Reaction Mechanisms [Video]. YouTube. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
- Google Patents. (n.d.). US4154738A - Imidazole derivatives and intermediates in their preparation.
-
PrepChem.com. (n.d.). Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester. Retrieved from [Link]
- University of Otago. (n.d.). N-Alkylation of imidazoles.
- ResearchGate. (2003). N-alkylation of imidazole by alkaline carbons.
- Google Patents. (n.d.). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
-
Chemistry LibreTexts. (2019). 7.10: The SN2 Mechanism. Retrieved from [Link]
-
Chad's Prep. (2020, November 2). 7.1 SN2 Reaction | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
- Mol-Instincts. (n.d.). Methyl 4-((1h-imidazol-1-yl)methyl)benzoate CAS No.: 160446-18-4.
-
PubMed Central (PMC). (2023). The isocyanide SN2 reaction. Retrieved from [Link]
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PubChem. (n.d.). methyl 4-(2-bromo-1H-imidazol-1-yl)benzoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-(1H-imidazol-1-yl)benzoate. Retrieved from [Link]
- Biosynth. (n.d.). Methyl 4-((1h-imidazol-1-yl)methyl)benzoate, 98% Purity.
- BLDpharm. (n.d.). Methyl 4-(1H-Imidazol-1-yl)Benzoate, 99% Purity (CAS No. 101184-08-1).
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Spectroscopic Data Analysis of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate: An In-depth Technical Guide
Introduction
Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a methyl benzoate moiety linked to an imidazole ring via a methylene bridge, presents a unique combination of functionalities that can interact with various biological targets. A thorough understanding of its molecular structure and purity is paramount for its application in research and development. This technical guide provides a comprehensive analysis of the spectroscopic data of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate, offering insights into the principles and methodologies for its characterization using ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals seeking to perform or interpret the spectroscopic analysis of this and structurally related molecules.
The structural elucidation of a novel or synthesized compound is a cornerstone of chemical research. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering detailed information about the connectivity of atoms, the electronic environment of nuclei, the types of functional groups present, and the overall molecular weight and fragmentation patterns. For a molecule like Methyl 4-(1H-imidazol-1-ylmethyl)benzoate, each spectroscopic method provides a unique piece of the puzzle, and a combined analysis is essential for unambiguous structure confirmation and purity assessment.
Molecular Structure
Figure 1: Molecular structure of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate would exhibit distinct signals for the protons of the benzoate ring, the imidazole ring, the methylene bridge, and the methyl ester group.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Parameters: Use a spectral width of approximately 12 ppm, a relaxation delay of 2-5 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| Aromatic (H-a, H-a') | ~8.0 | Doublet | 2H | Protons ortho to the electron-withdrawing ester group are deshielded. |
| Aromatic (H-b, H-b') | ~7.3 | Doublet | 2H | Protons meta to the ester group are less deshielded. |
| Imidazole (H-c) | ~7.6 | Singlet | 1H | Proton at the C2 position of the imidazole ring is typically the most deshielded.[1] |
| Imidazole (H-d) | ~7.1 | Singlet | 1H | Proton on the imidazole ring. |
| Imidazole (H-e) | ~6.9 | Singlet | 1H | Proton on the imidazole ring, typically the most upfield of the ring protons. |
| Methylene (-CH₂-) | ~5.3 | Singlet | 2H | Benzylic protons adjacent to the imidazole nitrogen are deshielded. |
| Methyl (-OCH₃) | ~3.9 | Singlet | 3H | Protons of the methyl ester group. |
Data Interpretation
The aromatic region of the spectrum is expected to show a characteristic AA'BB' system for the para-substituted benzene ring. The two doublets around 8.0 ppm and 7.3 ppm, each integrating to two protons, correspond to the protons ortho and meta to the ester group, respectively.[2] The electron-withdrawing nature of the ester group causes the downfield shift of the ortho protons.
The imidazole ring protons are expected to appear as three distinct singlets. The proton at the C2 position (H-c) is the most deshielded due to the influence of the two adjacent nitrogen atoms and will likely appear around 7.6 ppm. The other two imidazole protons (H-d and H-e) will resonate at slightly higher fields.[1]
A key diagnostic signal is the singlet for the methylene protons (-CH₂) at approximately 5.3 ppm. Its integration value of 2H and its singlet nature (due to the absence of adjacent protons) confirm the presence of the -CH₂- linker. The chemical shift is significantly downfield due to its benzylic position and direct attachment to the electronegative imidazole nitrogen.
The sharp singlet at around 3.9 ppm, integrating to three protons, is characteristic of the methyl ester (-OCH₃) group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate will show distinct signals for each unique carbon atom.
Experimental Protocol
-
Sample Preparation: Dissolve 20-50 mg of the compound in ~0.7 mL of a deuterated solvent in a 5 mm NMR tube.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher field NMR spectrometer.
-
Parameters: Use a spectral width of ~200 ppm and a sufficient number of scans to obtain a good signal-to-noise ratio, often requiring a longer acquisition time than ¹H NMR.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| Carbonyl (C=O) | ~166 | Characteristic chemical shift for an ester carbonyl carbon.[3] |
| Aromatic (C-q, ester) | ~130 | Quaternary carbon of the benzene ring attached to the ester group. |
| Aromatic (C-q, CH₂) | ~140 | Quaternary carbon of the benzene ring attached to the methylene group. |
| Aromatic (CH) | ~129, ~127 | Aromatic methine carbons of the benzoate ring. |
| Imidazole (C2) | ~138 | Carbon at the 2-position of the imidazole ring, deshielded by two nitrogens.[4] |
| Imidazole (C4/C5) | ~128, ~120 | Carbons at the 4 and 5 positions of the imidazole ring.[4] |
| Methylene (-CH₂-) | ~50 | Benzylic carbon attached to the imidazole nitrogen. |
| Methyl (-OCH₃) | ~52 | Carbon of the methyl ester group. |
Data Interpretation
The ¹³C NMR spectrum will be characterized by a signal in the downfield region around 166 ppm, corresponding to the ester carbonyl carbon. The aromatic carbons will appear in the range of 127-140 ppm. The two quaternary carbons of the benzene ring can be distinguished based on their substitution; the carbon attached to the imidazolylmethyl group is expected to be further downfield.[3]
The imidazole carbons will resonate in their characteristic regions, with the C2 carbon being the most deshielded (~138 ppm). The methylene carbon signal at around 50 ppm is a key indicator of the linker, and the methyl ester carbon will appear at a similar chemical shift.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum should be collected and subtracted from the sample spectrum.
Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H stretch | Aromatic and Imidazole C-H |
| 2950-2850 | C-H stretch | Aliphatic (CH₂ and CH₃) |
| ~1720 | C=O stretch | Ester carbonyl |
| ~1610, ~1500 | C=C stretch | Aromatic and Imidazole rings |
| ~1280, ~1100 | C-O stretch | Ester |
| ~850 | C-H out-of-plane bend | para-disubstituted benzene |
Data Interpretation
The FT-IR spectrum will provide clear evidence for the key functional groups. A strong absorption band around 1720 cm⁻¹ is indicative of the ester carbonyl (C=O) stretching vibration. The aromatic and imidazole C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene and methyl groups will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic and imidazole rings will give rise to absorptions in the 1610-1500 cm⁻¹ region. The strong C-O stretching bands of the ester group will be prominent in the 1280-1100 cm⁻¹ range. Finally, the substitution pattern of the benzene ring can often be confirmed by the C-H out-of-plane bending vibrations in the fingerprint region, with a band around 850 cm⁻¹ being characteristic of para-disubstitution.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is a hard ionization technique that provides detailed fragmentation information, while ESI is a soft ionization technique that typically gives a prominent molecular ion peak.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): m/z = 216 (for C₁₂H₁₂N₂O₂)
-
Key Fragmentation Pathways:
Figure 2: Proposed mass spectrometry fragmentation pathway for Methyl 4-(1H-imidazol-1-ylmethyl)benzoate.
Data Interpretation
The mass spectrum is expected to show a molecular ion peak at m/z 216, corresponding to the molecular weight of the compound. Under EI conditions, several characteristic fragment ions would be observed.
A common fragmentation pathway for benzyl compounds is the cleavage of the benzylic bond. In this case, cleavage between the methylene group and the imidazole ring could lead to the formation of a methyl benzoate radical cation and an imidazole fragment, or vice versa. However, a more likely fragmentation involves the formation of a stable tropylium ion.
The loss of the methoxy group (-OCH₃) would result in a fragment at m/z 185. Loss of the entire methyl ester group (-COOCH₃) would give a fragment at m/z 157. A prominent peak at m/z 91 is anticipated, corresponding to the highly stable tropylium ion, formed by rearrangement of the benzyl cation. Another significant fragment could arise from the cleavage of the C-N bond, leading to a fragment corresponding to the imidazolylmethyl cation. The imidazole ring itself can undergo fragmentation, leading to the loss of HCN.
Conclusion
The comprehensive spectroscopic analysis of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate, through the combined application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, provides a robust framework for its structural elucidation and characterization. While this guide presents predicted data based on the analysis of its constituent structural motifs, the principles and methodologies described are directly applicable to the interpretation of experimental data. The unique spectral signatures of the benzoate and imidazole moieties, coupled with the characteristic signals of the methylene linker and methyl ester, allow for an unambiguous confirmation of the molecule's identity. This detailed spectroscopic understanding is crucial for ensuring the quality and integrity of this compound in its various applications within the scientific and pharmaceutical industries.
References
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ResearchGate. FTIR spectrum of 4-N,Ndimethylaminobenzylidene-4`-aminoacetophenone(C) 9. [Link]
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Reich, H. J. 13C NMR Chemical Shifts. University of Wisconsin. [Link]
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Ananthu, V. G., et al. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. IUCrData, 7(5). [Link]
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Orozco-Valencia, A. U., & Ñáñez-Rodríguez, I. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(24), 5983. [Link]
- Bailey, N., & Ashburn, B. O. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2021(4), M1269. [https://www.researchgate.net/publication/355395245_E-3-4-1H-Imidazol-1-ylphenyl-1-4-methylphenylprop-2-en-1-one]
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Sharma, A., et al. (2015). Conformations of n-butyl imidazole: matrix isolation infrared and DFT studies. Journal of Molecular Structure, 1098, 266-274. [Link]
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1H NMR and 13C NMR spectra of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate
Authored by: Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate, a heterocyclic compound of interest in medicinal chemistry and materials science. As a molecule featuring distinct aromatic and aliphatic regions, its spectral interpretation offers a valuable case study for researchers. This document details the causality behind experimental choices, provides validated protocols for data acquisition, and presents a thorough, referenced interpretation of the spectral data, grounded in fundamental principles of chemical shifts and spin-spin coupling. The target audience includes researchers, scientists, and drug development professionals who rely on NMR for routine structural verification and in-depth molecular characterization.
Molecular Structure and Key Features
To effectively interpret the NMR spectra, we must first analyze the molecular structure of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate. The structure can be deconstructed into three key fragments:
-
A para-substituted methyl benzoate moiety: This consists of a benzene ring substituted with an electron-withdrawing methyl ester group (-COOCH₃) and an electron-donating methylene linker.
-
A methylene bridge (-CH₂-): This aliphatic linker connects the two aromatic systems.
-
An imidazole ring: A five-membered aromatic heterocycle containing two nitrogen atoms.
The distinct electronic environments of the protons and carbons in these fragments give rise to a well-resolved and informative NMR spectrum. The standard IUPAC numbering for the core nuclei is presented below for clarity in subsequent assignments.
Caption: Molecular structure of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate.
Experimental Protocols: A Self-Validating Workflow
The acquisition of high-quality, reproducible NMR data is contingent on meticulous sample preparation and systematic data acquisition.[1] The following protocol is designed to ensure spectral integrity.
Sample Preparation
The choice of solvent and sample concentration is critical for obtaining a high-resolution spectrum. Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[1][2]
Methodology:
-
Analyte Weighing: Accurately weigh 5-10 mg of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[2]
-
Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[3] Ensure complete dissolution by gentle vortexing. The solution must be homogeneous and free of any solid particulates, which can degrade spectral resolution by disrupting the magnetic field homogeneity.[2][3]
-
Internal Standard: For precise chemical shift calibration, Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).[2] Typically, commercially available CDCl₃ contains 0.03% TMS. If not, a small drop can be added to the bulk solvent.[2]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean, high-quality 5 mm NMR tube.[4] The optimal sample height is 4-5 cm, which ensures the sample volume is within the detection region of the NMR probe's radiofrequency coils.[3][5]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Sources
An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the structural and geometric characteristics of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate, a versatile heterocyclic compound with significant potential in medicinal chemistry. As a precursor in the synthesis of novel therapeutic agents, a thorough understanding of its three-dimensional structure is paramount for rational drug design and development.[1] This document synthesizes experimental data from closely related analogs and established chemical principles to construct a comprehensive analysis of its molecular architecture and crystalline packing.
Introduction: The Significance of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate in Drug Discovery
Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is a synthetic intermediate that features a benzoate ester moiety linked to an imidazole ring via a flexible methylene spacer.[1] The imidazole functional group is a common pharmacophore in many biologically active compounds, capable of engaging in various non-covalent interactions with biological targets such as enzymes and receptors.[1] Consequently, this compound serves as a valuable building block in the development of pharmaceuticals, with potential applications in antimicrobial and anticancer therapies.[1][2] The conformational flexibility introduced by the methylene bridge distinguishes it from more rigid analogs, potentially allowing for more diverse binding modes with target proteins.[1]
Synthesis and Crystallization
The synthesis of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate can be achieved through nucleophilic substitution, a common and efficient method for the N-alkylation of imidazoles. While a specific protocol for this exact molecule is not detailed in the available literature, a reliable synthetic route can be adapted from established procedures for analogous compounds.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol is based on the well-established reaction between an alkyl halide and imidazole in the presence of a base.
Materials:
-
Methyl 4-(bromomethyl)benzoate
-
Imidazole
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve imidazole (1.1 equivalents) and potassium carbonate (1.5 equivalents) in anhydrous acetonitrile.
-
Addition of Electrophile: To this stirring suspension, add a solution of methyl 4-(bromomethyl)benzoate (1.0 equivalent) in acetonitrile dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove potassium carbonate and other inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified product in a suitable solvent system, such as ethanol/water.[1]
Causality of Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for deprotonating the imidazole, facilitating the nucleophilic attack on the benzylic bromide.
-
Solvent: Acetonitrile is an excellent polar aprotic solvent for this type of reaction, as it dissolves the reactants well and does not interfere with the nucleophilic substitution.
-
Purification: Column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the high purity (>98%) required for pharmaceutical applications.[1]
Diagram of Synthetic Workflow
Caption: Workflow for the synthesis and crystallization of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate.
Crystal Structure and Molecular Geometry
While the specific crystal structure of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate has not been publicly reported, a detailed analysis of its probable structural features can be derived from high-resolution crystallographic data of closely related compounds.
Comparative Structural Analysis
| Feature | Methyl 4-methylbenzoate[3][4][5] | 4-(1H-imidazol-1-yl)benzaldehyde[6] | Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate[7] |
| Space Group | P2/c | Pna2₁ | P-1 |
| Unit Cell System | Monoclinic | Orthorhombic | Triclinic |
| Dihedral Angle (Ring-Ring) | N/A (single ring) | ~35° | 76.06 (11)° |
| Key Intermolecular Interactions | C-H···O | C-H···N, C-H···O, π-stacking | C-H···π |
Insights from Analogs:
-
The planarity of the benzoate moiety is a common feature, as seen in Methyl 4-methylbenzoate where the dihedral angle between the aromatic ring and the ester group is minimal (0.95°).[3][4][5]
-
The relative orientation of the two aromatic rings is highly variable and influenced by the nature of the linker. In 4-(1H-imidazol-1-yl)benzaldehyde, with a direct bond between the rings, the dihedral angle is approximately 35°.[6] In contrast, the presence of a methylene spacer in Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate allows for a much larger twist, with a dihedral angle of 76.06°.[7] This suggests that Methyl 4-(1H-imidazol-1-ylmethyl)benzoate will also exhibit a significantly non-planar conformation.
Predicted Molecular Geometry
Based on the analysis of its analogs, the molecular geometry of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is predicted to have the following key features:
-
Benzoate Group: The methyl benzoate portion of the molecule is expected to be largely planar.
-
Imidazole Ring: The imidazole ring itself is inherently planar.
-
Methylene Linker: The methylene bridge introduces significant conformational flexibility, allowing the imidazole and benzoate rings to adopt a twisted orientation relative to each other. This is in contrast to directly linked systems where resonance effects can favor planarity.
-
Overall Conformation: The molecule is anticipated to be non-planar, with a dihedral angle between the mean planes of the imidazole and benzene rings likely to be in the range of 70-90°, similar to its pyrazole analog.[7]
Diagram of Predicted Molecular Structure
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An In-depth Technical Guide to the Solubility Profile of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate in Common Laboratory Solvents
This guide provides a comprehensive technical overview of the solubility profile of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate, a heterocyclic compound of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies for determining its solubility in common laboratory solvents.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a pivotal physicochemical property that profoundly influences a drug candidate's journey from the laboratory to the clinic.[1] It dictates the bioavailability of a compound, affects its absorption, distribution, metabolism, and excretion (ADME) profile, and is a critical consideration in formulation development.[1] A comprehensive understanding of a compound's solubility in various solvents is therefore not just advantageous, but essential for successful drug development.
Methyl 4-(1H-imidazol-1-ylmethyl)benzoate (C₁₁H₁₀N₂O₂) is a molecule that incorporates both a polar imidazole ring and a less polar methyl benzoate moiety.[2][3] This amphiphilic nature suggests a nuanced solubility profile that is highly dependent on the properties of the solvent. This guide will delve into the theoretical underpinnings of its solubility and provide a robust experimental framework for its empirical determination.
Physicochemical Properties and Theoretical Solubility Considerations
To predict and understand the solubility of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate, it is crucial to first examine its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [3] |
| Molecular Weight | 202.21 g/mol | [3] |
| Melting Point | 124-127 °C |
The imidazole component of the molecule is a highly polar, aromatic heterocycle, capable of acting as both a hydrogen bond donor and acceptor. Imidazole itself is completely soluble in water.[4] Conversely, the methyl benzoate portion is significantly more lipophilic. Methyl benzoate is poorly soluble in water but miscible with many organic solvents.
The overall solubility of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate will be a balance between these two opposing characteristics. We can anticipate the following general solubility trends:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): The imidazole ring's ability to form hydrogen bonds will likely lead to moderate solubility in these solvents. In aqueous media, the pH will be a critical factor, as the imidazole ring (pKa of the conjugate acid is ~7) can be protonated, increasing its aqueous solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents can act as hydrogen bond acceptors and have high dielectric constants, which should facilitate the dissolution of the polar imidazole moiety. Good solubility is generally expected in these solvents.
-
Nonpolar Solvents (e.g., hexane, toluene, dichloromethane): The nonpolar methyl benzoate group will favor interaction with these solvents. However, the highly polar imidazole ring will likely limit solubility in very nonpolar solvents.
Experimental Determination of Solubility: A Validated Protocol
The "gold standard" for determining thermodynamic solubility is the equilibrium shake-flask method .[5][6] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. The following protocol is a self-validating system designed to produce reliable and reproducible solubility data.
Materials and Equipment
-
Methyl 4-(1H-imidazol-1-ylmethyl)benzoate (solid, high purity)
-
Selected solvents (HPLC grade or equivalent)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique.
-
pH meter (for aqueous solutions)
Step-by-Step Experimental Workflow
The following diagram illustrates the key steps in the equilibrium solubility determination process.
Caption: Factors influencing the solubility of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate.
Conclusion
Determining the solubility profile of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is a foundational step in its development as a potential therapeutic agent. By understanding its physicochemical properties and applying a robust, validated experimental protocol such as the equilibrium shake-flask method, researchers can generate the high-quality data necessary to guide formulation strategies, ensure the reliability of biological assays, and ultimately, accelerate the drug discovery and development process.
References
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- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
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- Unknown. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
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- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
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theoretical DFT studies on Methyl 4-(1H-imidazol-1-ylmethyl)benzoate
An In-depth Technical Guide to the Theoretical DFT Study of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the theoretical investigation of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate using Density Functional Theory (DFT). We will delve into the core computational methodologies, analyze the molecule's fundamental structural and electronic properties, and explore how these theoretical insights can predict its behavior in practical applications, from materials science to medicinal chemistry.
Introduction: The Molecule and the Method
Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is a versatile heterocyclic compound featuring a benzoate ester group linked to an imidazole ring via a methylene bridge.[1] This molecular scaffold is of significant interest in medicinal chemistry, serving as a key precursor in the synthesis of more complex molecules and pharmaceuticals.[1] Derivatives of imidazole are known to exhibit a wide range of pharmacological effects, including potential antimicrobial and anticancer activities.[1][2]
To unlock the full potential of this molecule, it is crucial to understand its intrinsic properties at an atomic level. Experimental approaches, while essential, can be time-consuming and costly.[3] This is where computational chemistry, and specifically Density Functional Theory (DFT), offers a powerful and cost-effective alternative.[3][4] DFT allows us to build a detailed, bottom-up understanding of a molecule's geometric structure, electronic landscape, and reactivity, thereby guiding and accelerating experimental research.[3][5] This guide will articulate the standard protocols for a DFT-based investigation and interpret the resulting data to build a comprehensive profile of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate.
The Computational Workflow: A Step-by-Step Protocol
A rigorous DFT study follows a systematic and self-validating workflow. The causality behind each step is critical for ensuring the accuracy and reliability of the final results.
Caption: A standard workflow for DFT analysis.
Protocol Details:
-
Molecular Structure Input: The initial 3D coordinates of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate can be obtained from chemical databases like PubChem.[6] This structure serves as the starting point for the calculations.
-
Software and Method Selection:
-
Software: Calculations are performed using established quantum chemistry packages such as Gaussian, ORCA, or GAMESS.
-
Functional: The B3LYP hybrid functional is a robust and widely used choice for organic molecules, providing a well-calibrated balance between computational efficiency and accuracy.[7][8][9] It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
-
Basis Set: The 6-311G(d,p) Pople-style basis set is selected.[7] This is a split-valence triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, offering high flexibility. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the non-spherical electron density in bonded atoms, a critical feature of this molecule's pi systems and heteroatoms.
-
-
Geometry Optimization: This is the most crucial computational step. The algorithm iteratively adjusts the positions of all atoms to find the conformation with the minimum electronic energy on the potential energy surface. This yields the most stable, or "ground state," structure of the molecule.
-
Frequency Calculation: Performed on the optimized geometry, this step serves two purposes. First, it confirms that the structure is a true energy minimum (indicated by the absence of any imaginary frequencies). Second, it calculates the normal vibrational modes, which are used to predict the molecule's infrared (IR) spectrum.[10]
-
Property Calculations: Once the optimized ground state geometry is validated, a series of single-point calculations are performed to determine its electronic and spectral properties. This includes the analysis of molecular orbitals, charge distribution, and the simulation of various spectra.[7][11]
Analysis of Molecular Structure and Electronic Properties
The optimized geometry provides the foundation for understanding all other properties.
Optimized Geometric Parameters
The calculation yields precise bond lengths, bond angles, and dihedral angles that define the molecule's 3D shape. The planarity of the benzene and imidazole rings and the relative orientation of the ester group are key structural features.
| Parameter | Description | Predicted Value (Typical) |
| C=O Bond Length | Carbonyl bond in the methyl ester group | ~1.21 Å |
| C-O Bond Length | Ester single bond | ~1.36 Å |
| N-C (imidazole) | Bonds within the imidazole ring | ~1.33 - 1.38 Å |
| Benzene-N Bond | Bond connecting the phenyl ring to the imidazole N | ~1.43 Å |
| Dihedral Angle | Twist between the benzene and imidazole rings | Variable |
Note: These are typical expected values for similar structures. Actual calculated values would be reported from the output of the DFT calculation.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons.
-
HOMO: For this molecule, the HOMO is expected to be localized primarily on the electron-rich imidazole and benzene rings, indicating these are the most probable sites for electrophilic attack.
-
LUMO: The LUMO is likely distributed over the benzoate portion, particularly the carbonyl group, which acts as an electron-accepting site.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between these two orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity.[5] A smaller energy gap suggests that the molecule is more easily excited and thus more chemically reactive.[12] This parameter is invaluable for predicting electronic transitions, which are observed in UV-Vis spectroscopy.
Caption: Frontier Molecular Orbital energy diagram.
Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the total charge distribution on the molecule's surface. It provides an intuitive guide to intermolecular interactions and chemical reactivity.
-
Negative Regions (Red/Yellow): These areas represent high electron density and are susceptible to electrophilic attack. For Methyl 4-(1H-imidazol-1-ylmethyl)benzoate, these are expected around the nitrogen atoms of the imidazole ring and the oxygen atoms of the ester group.[7][8]
-
Positive Regions (Blue): These areas are electron-deficient and are sites for nucleophilic attack. These are typically found around the hydrogen atoms.
-
Neutral Regions (Green): Represent areas with near-zero potential, often corresponding to the carbon framework of the aromatic rings.
The MEP map is a powerful tool for predicting how the molecule will orient itself when approaching other molecules, including biological receptors or metal surfaces.
Simulated Spectroscopic Profiles
A key strength of DFT is its ability to predict spectra, which can be directly compared with experimental data to validate the computational model.
-
Vibrational Spectroscopy (FT-IR): The calculated vibrational frequencies correspond to the absorption peaks in an IR spectrum. Key predicted vibrations include the strong C=O stretching of the ester group (typically ~1720 cm⁻¹), C-H stretching modes of the aromatic rings (~3000-3100 cm⁻¹), and various C-N and C-C ring stretching modes.[10]
-
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum. The primary absorption peaks, typically in the UV region, correspond to electron transitions, such as the π → π* transition from the HOMO to the LUMO.[8] The calculated maximum absorption wavelength (λmax) is directly related to the HOMO-LUMO energy gap.
-
Nuclear Magnetic Resonance (NMR): Using the Gauge-Including Atomic Orbital (GIAO) method, it is possible to calculate the ¹H and ¹³C NMR chemical shifts with high accuracy.[9] Comparing the calculated shifts to experimental data provides one of the strongest validations of the computed electronic structure.[8]
Applications and Predictive Insights
The true value of a theoretical study lies in its ability to predict real-world behavior and guide experimental design.
Corrosion Inhibition
Imidazole derivatives are widely recognized as effective corrosion inhibitors for various metals.[3][13] DFT provides a powerful framework for understanding and predicting this behavior.[4][5]
-
Adsorption Mechanism: The molecule can adsorb onto a metal surface through chemical and physical interactions. The nitrogen atoms in the imidazole ring and oxygen atoms in the ester group can act as coordination sites, donating lone-pair electrons to the vacant d-orbitals of the metal. The planar aromatic rings can also interact with the surface via π-stacking.
-
Predictive Parameters:
-
High EHOMO: Indicates a strong tendency to donate electrons to the metal surface, a key step in forming a protective bond.
-
Low ELUMO: Suggests the molecule can accept electrons from the metal, strengthening the adsorption through back-donation.
-
Small ΔE: A small energy gap facilitates these electron transfer processes, often correlating with higher inhibition efficiency.
-
Fraction of Electrons Transferred (ΔN): This descriptor quantifies the electron flow between the inhibitor and the metal, providing a direct measure of the interaction strength.[5]
-
Drug Development and Discovery
In pharmacology, the imidazole ring is a well-known pharmacophore that interacts with various biological targets.[2][14] DFT studies contribute significantly to the early stages of drug discovery.
-
Pharmacophore Analysis: The MEP map reveals the molecule's electrostatic character, which governs its non-covalent interactions (e.g., hydrogen bonding, electrostatic attraction) with enzyme active sites or protein receptors.[1]
-
Reactivity and Metabolism: Understanding the molecule's electronic properties and reactive sites can provide clues about its potential metabolic pathways and mechanism of action.[1]
-
Lead Optimization: By computationally modifying the molecule (e.g., adding different functional groups) and recalculating its properties, scientists can rationally design new derivatives with potentially enhanced biological activity or improved pharmacokinetic profiles before undertaking expensive synthesis.
Conclusion
Theoretical DFT studies provide an unparalleled, atom-level view of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate. This in-depth guide has outlined the standard computational protocol and demonstrated how to translate the complex output into actionable chemical intelligence. By calculating and analyzing the molecule's optimized structure, frontier molecular orbitals, electrostatic potential, and predicted spectra, we can gain a profound understanding of its intrinsic stability and reactivity. These theoretical insights are not merely academic; they provide a robust predictive foundation for a wide range of applications, from designing next-generation corrosion inhibitors to accelerating the discovery of novel therapeutic agents. The synergy between DFT and experimental work represents the future of molecular science and engineering.
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A Strategic Guide to the Biological Activity Screening of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive, tiered strategy for the initial biological evaluation of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate, a novel imidazole derivative. Given the absence of specific biological data for this compound, this document serves as a roadmap for its de novo screening, from initial computational assessments to robust in vitro primary and secondary assays. The proposed cascade is logically designed based on the well-documented and diverse pharmacological activities of the imidazole and benzylimidazole scaffolds, which include potent anticancer and antimicrobial properties.[1][2][3][4][5][6][7][8][9][10] This guide provides not only detailed, field-proven protocols but also the scientific rationale behind the experimental choices, empowering research teams to efficiently and effectively uncover the therapeutic potential of this promising molecule.
Introduction: The Rationale for Screening
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[5] Its unique structural features allow it to interact with a wide array of biological targets through various non-covalent interactions, leading to a broad spectrum of therapeutic applications, including anticancer, antifungal, and antibacterial agents.[1][2][3][4][5][6][7][8][9][10] Methyl 4-(1H-imidazol-1-ylmethyl)benzoate combines this potent heterocyclic core with a benzoate moiety via a methylene linker, creating a molecule with significant potential for biological activity.
While the broader class of benzimidazole derivatives has been extensively studied for its antiproliferative and antimicrobial effects, the specific compound Methyl 4-(1H-imidazol-1-ylmethyl)benzoate remains uncharacterized in the scientific literature.[1][2][3][4][5] This guide, therefore, proposes a systematic and resource-efficient screening cascade designed to thoroughly investigate its biological potential. The strategy begins with in silico predictions to assess its drug-like properties, followed by a broad primary screening against cancer cell lines and microbial pathogens. Positive "hits" from this initial screen will then be subjected to more detailed secondary and mechanistic assays to elucidate the mode of action and confirm potency.
Tier 1: Foundational In Silico & Physicochemical Analysis
Before committing to resource-intensive wet lab screening, a computational assessment of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is crucial. This initial step provides early insights into the molecule's potential as a drug candidate and can guide the design of subsequent experiments.
Drug-Likeness and ADMET Prediction
The first step is to evaluate the compound's physicochemical properties against established criteria for oral bioavailability, such as Lipinski's Rule of Five.[2] Additionally, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models should be employed to predict the pharmacokinetic and toxicological profile of the molecule.[11][12]
Core Parameters for Evaluation (Lipinski's Rule of Five):
Table 1: Predicted Physicochemical Properties of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Formula | C₁₂H₁₂N₂O₂ | N/A |
| Molecular Weight | 216.24 g/mol | Pass |
| LogP | ~2.5 | Pass |
| Hydrogen Bond Donors | 0 | Pass |
| Hydrogen Bond Acceptors | 4 | Pass |
Note: These values are hypothetical and should be calculated using reliable ADMET prediction software.
Workflow for Tier 1 Analysis
Caption: Workflow for the initial in silico evaluation.
Tier 2: Primary In Vitro Screening
Based on the promising activities of related imidazole and benzimidazole compounds, a dual-pronged primary screening approach targeting anticancer and antimicrobial activities is recommended.
Anticancer Activity Screening
A broad initial screen against a diverse panel of human cancer cell lines is the most efficient way to identify potential antiproliferative activity. The National Cancer Institute's NCI-60 panel is an excellent resource for this purpose.[3][7][9][13]
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen
-
Compound Submission: The compound is submitted to the NCI's Developmental Therapeutics Program (DTP) for screening.
-
Cell Lines: The screen utilizes 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[7][13]
-
Assay Format: The screening is typically performed in a high-throughput 384-well format.[9]
-
Endpoint: The assay measures the effect of the compound on cell growth or viability, often using a sensitive luminescent readout like CellTiter-Glo.[9]
-
Data Analysis: The results are reported as a dose-response curve for each cell line, from which parameters like GI₅₀ (concentration causing 50% growth inhibition) are derived. The unique pattern of activity across the 60 cell lines can be compared to a database of known anticancer agents to provide initial mechanistic insights.[9]
If access to the NCI-60 screen is not feasible, a smaller, in-house screen using a representative panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) can be performed using a standard cytotoxicity assay like the MTT assay.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with a range of concentrations of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate (e.g., from 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14][15][16][17][18]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at approximately 570 nm.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (concentration causing 50% inhibition of cell viability).
Antimicrobial and Antifungal Screening
The imidazole scaffold is a hallmark of many antifungal drugs. Therefore, screening for both antibacterial and antifungal activity is warranted. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[5][19]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Selection: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus) should be selected.
-
Compound Dilution: Prepare a serial two-fold dilution of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate in a 96-well microtiter plate using an appropriate broth medium.[19]
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[19]
Table 2: Hypothetical Primary Screening Results
| Assay Type | Target | Result (IC₅₀ / MIC) | Hit? |
| Anticancer | MCF-7 (Breast Cancer) | 5.2 µM | Yes |
| Anticancer | A549 (Lung Cancer) | > 100 µM | No |
| Anticancer | HCT116 (Colon Cancer) | 8.9 µM | Yes |
| Antibacterial | S. aureus | > 128 µg/mL | No |
| Antifungal | C. albicans | 16 µg/mL | Yes |
Tier 3: Secondary and Mechanistic Assays for Hit Validation
Any "hits" identified in the primary screen should be further investigated to confirm their activity and elucidate their mechanism of action. For this hypothetical guide, we will assume that Methyl 4-(1H-imidazol-1-ylmethyl)benzoate showed promising activity against breast cancer cell lines and Candida albicans.
Elucidating the Anticancer Mechanism
If the compound shows selective cytotoxicity against certain cancer cell lines, the next steps are to understand how it is affecting these cells.
Experimental Workflow for Anticancer Hit Validation
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An In-Depth Technical Guide to Methyl 4-(1H-imidazol-1-ylmethyl)benzoate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry. Its unique structure, featuring a benzoate ester moiety linked to an imidazole ring via a flexible methylene spacer, makes it a valuable intermediate in the synthesis of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and key applications of this compound, with a particular focus on its role in drug development.
Introduction: The Emergence of a Key Synthetic Intermediate
The history of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is intrinsically linked to the broader exploration of imidazole-containing compounds in medicinal chemistry. The imidazole ring, first synthesized by Heinrich Debus in 1858, is a privileged structure in drug discovery, appearing in numerous pharmaceuticals due to its ability to engage in various biological interactions.[1][2][3] Derivatives of imidazole are known to exhibit a wide range of pharmacological activities, including antifungal, antibacterial, anticancer, and antihypertensive properties.[1][2][4]
While the exact date and original discoverer of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate are not prominently documented in seminal publications, its utility as a synthetic intermediate can be inferred from the established reactivity of its constituent parts. The logical and most common synthetic route involves the nucleophilic substitution of a halide with imidazole. This straightforward accessibility has positioned it as a readily available building block for more complex molecular architectures.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 160446-18-4 | [5][6] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [5][6] |
| Molecular Weight | 216.24 g/mol | [5][6] |
| Appearance | White to off-white crystalline powder | Inferred from typical small organic molecules |
| Purity | Typically ≥97% | [5] |
While specific, publicly available spectra for this exact compound are not readily found in the searched literature, characterization would be routinely performed using standard analytical techniques. The expected spectral data, based on the analysis of closely related structures, are presented below.[7][8][9][10]
Expected Spectroscopic Data:
-
¹H NMR: Signals corresponding to the protons on the benzoate ring, the methylene bridge, and the imidazole ring. The methylene protons would likely appear as a singlet, and the aromatic protons would exhibit characteristic splitting patterns.
-
¹³C NMR: Resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methylene carbon, and the carbons of the imidazole ring.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: Absorption bands indicative of the C=O stretch of the ester, C-N stretching of the imidazole ring, and aromatic C-H bonds.
Synthesis of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate: A Detailed Protocol
The primary and most efficient method for the synthesis of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is the nucleophilic substitution reaction between Methyl 4-(bromomethyl)benzoate and imidazole. This reaction is a classic example of N-alkylation of an imidazole.
Reaction Rationale and Mechanistic Insight
The synthesis hinges on the nucleophilic character of the N-1 nitrogen of the imidazole ring and the electrophilicity of the benzylic carbon in Methyl 4-(bromomethyl)benzoate. The reaction proceeds via an SN2 mechanism, where the imidazole nitrogen attacks the carbon bearing the bromine atom, displacing the bromide ion as the leaving group. A base is typically employed to deprotonate the resulting imidazolium salt, regenerating the neutral product.
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Methodological & Application
Application Note: Strategic Synthesis of Novel Antifungal Agents from Methyl 4-(1H-imidazol-1-ylmethyl)benzoate
Abstract
The rise of invasive fungal infections, coupled with increasing resistance to existing therapies, presents a critical challenge in global health. Azole antifungals, particularly those containing an imidazole moiety, remain a cornerstone of clinical treatment.[1][2] Their primary mechanism involves the targeted inhibition of lanosterol 14α-demethylase, a key cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway.[2][3][4][5][6][7] Disruption of this pathway alters the integrity of the fungal cell membrane, leading to growth arrest and cell death.[3][7] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate as a versatile starting material for the synthesis of a novel library of potential antifungal agents. We present robust, step-by-step protocols for the hydrolysis of the methyl ester to its corresponding carboxylic acid and subsequent amide coupling reactions to generate structurally diverse derivatives.
Introduction: The Rationale for Imidazole-Based Antifungal Drug Discovery
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous marketed antifungal drugs, including ketoconazole, miconazole, and clotrimazole.[1][7] These agents function by binding to the heme iron of the lanosterol 14α-demethylase enzyme, preventing the conversion of lanosterol to ergosterol.[4][5] Since ergosterol is a vital component of the fungal cell membrane, its depletion leads to increased membrane permeability and the eventual demise of the fungal cell.[4][7]
The development of new antifungal agents is often centered on modifying existing scaffolds to enhance potency, broaden the spectrum of activity, and overcome resistance mechanisms. Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is an excellent starting scaffold for such endeavors. Its structure contains the essential imidazole pharmacophore and a readily modifiable ester group. By converting the ester to a carboxylic acid, a reactive handle is created for diversification through techniques like amide bond formation, enabling the exploration of new chemical space and structure-activity relationships (SAR).
Synthesis of the Key Intermediate: 4-(1H-imidazol-1-ylmethyl)benzoic Acid
To unlock the synthetic potential of the starting material, the methyl ester must first be converted to the more versatile carboxylic acid. This is efficiently achieved through a base-catalyzed hydrolysis (saponification) reaction.
Experimental Workflow: Ester Hydrolysis
Caption: Workflow for the hydrolysis of the methyl ester to the key carboxylic acid intermediate.
Protocol 1: Hydrolysis of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate
Materials:
-
Methyl 4-(1H-imidazol-1-ylmethyl)benzoate (1.0 eq)
-
Sodium Hydroxide (NaOH) (1.5 eq)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
1 M Hydrochloric Acid (HCl)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Methyl 4-(1H-imidazol-1-ylmethyl)benzoate in a mixture of methanol and water (e.g., a 1:1 ratio, approximately 10 mL per gram of ester).
-
Add Base: Add sodium hydroxide pellets to the solution while stirring.
-
Reflux: Attach a condenser and heat the mixture to reflux (approximately 65-70°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Scientist's Note: Using a co-solvent system of methanol and water ensures the solubility of both the relatively nonpolar ester and the ionic hydroxide, facilitating an efficient reaction.[8]
-
-
Cooling & Neutralization: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Acidification: Slowly add 1 M HCl dropwise while stirring. A white precipitate will begin to form as the sodium salt of the carboxylic acid is protonated. Continue adding acid until the pH of the solution is approximately 6-7.[8][9]
-
Isolation: Collect the white solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the product, 4-(1H-imidazol-1-ylmethyl)benzoic acid, under vacuum to a constant weight.
Data Summary Table 1: Hydrolysis Reaction
| Parameter | Value/Observation |
|---|---|
| Starting Material | Methyl 4-(1H-imidazol-1-ylmethyl)benzoate |
| Product | 4-(1H-imidazol-1-ylmethyl)benzoic Acid |
| Expected Yield | 90-98% |
| Appearance | White crystalline solid |
| Characterization | ¹H NMR, ¹³C NMR, LC-MS |
Synthesis of Novel Amide Derivatives via Amide Coupling
With the carboxylic acid intermediate in hand, a diverse library of amide derivatives can be generated. Amide coupling reactions are a cornerstone of medicinal chemistry, allowing for the robust formation of a stable amide bond between a carboxylic acid and an amine.[10] Here, we detail a general protocol using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.
Experimental Workflow: Amide Coupling
Sources
- 1. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biolmolchem.com [biolmolchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. prepchem.com [prepchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Application Notes & Protocols: Methyl 4-(1H-imidazol-1-ylmethyl)benzoate as a Strategic Precursor for Novel Anticancer Drug Candidates
Abstract
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents, particularly in oncology.[1][2][3] Its unique electronic properties, hydrogen bonding capabilities, and ability to coordinate with metallic ions in enzyme active sites make it an exceptionally versatile pharmacophore.[1][4] This document provides a detailed guide for researchers, chemists, and drug development professionals on the use of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate as a key starting material for the synthesis of potent anticancer drug candidates. We will cover its synthesis, its derivatization into a representative kinase inhibitor, and the essential protocols for its biological evaluation. The methodologies are presented with an emphasis on the underlying scientific rationale, ensuring both reproducibility and a deep understanding of the experimental design.
The Precursor: Synthesis & Characterization of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate
Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is a strategically designed building block. The imidazole moiety provides the core biological activity, the methyl benzoate group serves as a versatile synthetic handle for further modification, and the methylene spacer offers optimal spatial orientation for interaction with biological targets.[5]
Physicochemical Properties
| Property | Value |
| CAS Number | 108343-98-8 |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMF, DMSO, Methanol, Chloroform |
Synthetic Workflow Diagram
The synthesis proceeds via a classical nucleophilic substitution, a robust and scalable reaction.
Caption: Synthetic route for Methyl 4-(1H-imidazol-1-ylmethyl)benzoate.
Protocol 1: Synthesis of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate
A. Rationale & Scientist's Notes: This protocol employs a standard SN2 reaction. Imidazole acts as the nucleophile, displacing the bromide from the benzylic position of methyl 4-(bromomethyl)benzoate.
-
Solvent Choice: Acetonitrile (ACN) is a polar aprotic solvent, ideal for SN2 reactions as it solvates the cation (K⁺) but not the nucleophile, leaving the imidazole's lone pair highly reactive.
-
Base Selection: Potassium carbonate (K₂CO₃) is a mild inorganic base. Its role is to deprotonate the imidazole in situ, increasing its nucleophilicity. It is preferred over stronger bases like NaH for safety and ease of handling in this context.
-
Work-up: The aqueous work-up is designed to remove the inorganic salts (KBr, excess K₂CO₃) and any unreacted imidazole, which is water-soluble. Ethyl acetate is used for extraction due to its good solvency for the product and immiscibility with water.
B. Materials:
-
Methyl 4-(bromomethyl)benzoate (1.0 eq)
-
Imidazole (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (ACN)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
C. Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 4-(bromomethyl)benzoate (1.0 eq) and Imidazole (1.2 eq).
-
Add anhydrous Acetonitrile to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.
-
Add anhydrous Potassium Carbonate (2.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter the solid salts and wash the filter cake with a small amount of ACN.
-
Evaporate the combined filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in Ethyl Acetate (EtOAc) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexane/EtOAc (e.g., starting from 70:30) to afford the pure product.
D. Expected Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ ~7.95 (d, 2H), 7.35 (d, 2H), 7.55 (s, 1H), 7.05 (s, 1H), 6.90 (s, 1H), 5.15 (s, 2H), 3.90 (s, 3H).
-
MS (ESI+): m/z = 217.1 [M+H]⁺.
Application: Derivatization into a Kinase Inhibitor Candidate
The true power of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate lies in its utility as a scaffold. Imidazole-based compounds are well-documented kinase inhibitors, often targeting the ATP-binding site.[1][3][4] The imidazole can form crucial hydrogen bonds with the "hinge region" of the kinase, while the rest of the molecule explores other pockets to achieve potency and selectivity.[6]
We will demonstrate a two-step synthesis of a representative kinase inhibitor, MBI-7853 (Methyl-Benzoate-Imidazole-7853) . This involves hydrolysis of the ester to a carboxylic acid, followed by an amide coupling reaction.
Synthetic Derivatization Workflow
Caption: Two-step synthesis of a model kinase inhibitor from the precursor.
Protocol 2: Synthesis of MBI-7853
Step A: Saponification (Ester Hydrolysis)
A. Rationale & Scientist's Notes:
-
Reagent: Lithium hydroxide (LiOH) is a strong base used for saponification. The reaction is typically performed in a mixture of an organic solvent (like THF) to dissolve the substrate and water to dissolve the LiOH.
-
Monitoring: The reaction is complete when the starting ester spot on TLC is replaced by a more polar spot (the carboxylate salt) that stays at the baseline.
-
Acidification: Acidification with HCl is crucial to protonate the carboxylate salt, rendering the carboxylic acid product neutral and extractable into an organic solvent. The pH must be brought to ~4-5 to ensure complete protonation without affecting the acid-labile imidazole ring.
B. Step-by-Step Procedure:
-
Dissolve Methyl 4-(1H-imidazol-1-ylmethyl)benzoate (1.0 eq) in a 3:1 mixture of THF and water.
-
Add Lithium Hydroxide monohydrate (LiOH·H₂O) (1.5 eq).
-
Stir vigorously at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 4-5 by the dropwise addition of 1M HCl. A white precipitate should form.
-
Extract the product with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid intermediate, which is often used in the next step without further purification.
Step B: Amide Coupling
A. Rationale & Scientist's Notes:
-
Coupling Reagents: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid. It is used with a non-nucleophilic base, DIPEA (Diisopropylethylamine), which scavenges the acid formed during the reaction without causing unwanted side reactions.
-
Solvent: DMF is the solvent of choice as it effectively dissolves all reactants and intermediates.
-
Amine Component: 3-chloro-4-fluoroaniline is chosen as a representative fragment found in many FDA-approved kinase inhibitors (e.g., Lapatinib), where it interacts with the gatekeeper residue of the kinase.
B. Step-by-Step Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 15 minutes at room temperature to pre-activate the acid.
-
Add 3-chloro-4-fluoroaniline (1.05 eq) to the mixture.
-
Stir at room temperature for 12-18 hours. Monitor by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and then with a small amount of cold diethyl ether to remove DMF residues.
-
Dry the solid under vacuum. If necessary, purify further by recrystallization or column chromatography to yield the final compound, MBI-7853.
Biological Evaluation: Essential Protocols
After successful synthesis, the next critical phase is to evaluate the anticancer potential of the newly synthesized compound. The following are foundational in vitro assays.
Biological Assay Workflow
Caption: Standard cascade of in vitro assays for a new anticancer compound.
Protocol 3.1: In Vitro Cytotoxicity (MTT Assay)
A. Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
B. Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of MBI-7853 in culture medium (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Replace the old medium with the medium containing the compound dilutions.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3.2: Cell Cycle Analysis
A. Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry can then distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many kinase and tubulin inhibitors cause arrest at specific checkpoints.[2][3]
B. Step-by-Step Procedure:
-
Treatment: Seed cells in a 6-well plate and treat with MBI-7853 at concentrations around its IC₅₀ value (e.g., 1x and 2x IC₅₀) for 24 hours.
-
Harvesting: Harvest both floating and adherent cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Analyze the samples using a flow cytometer. The resulting DNA content histogram will show the distribution of cells in each phase of the cell cycle.
Conclusion
Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is more than just a chemical intermediate; it is a versatile platform for innovation in anticancer drug discovery. Its straightforward synthesis and strategically placed functional groups allow for rapid diversification and the creation of potent and selective inhibitors of key oncogenic pathways. The protocols detailed herein provide a reliable framework for synthesizing both the precursor and its derivatives, as well as for conducting the initial biological screens necessary to identify promising new drug candidates.
References
- Verma, A., Joshi, S., & Singh, D. (2023). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development.
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Shalmali, N., Ali, M. R., & Jain, S. (2022). Imidazoles as potential anticancer agents. RSC Medicinal Chemistry. [Link]
- Al-Ostoot, F. H., Al-Tamari, U. D., & Al-Ameri, M. A. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Journal of Drug Delivery and Therapeutics.
-
Toure, R. H., Koffi, A. A., et al. (2023). Synthesis of methyl 4-(((1-H benzo [d] imidazole-2-yl) methyl) thio) methyl) benzoate. ResearchGate. [Link]
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Akhtar, M. J., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. [Link]
- Golcienė, A., et al. (2024).
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PrepChem. (n.d.). Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester. PrepChem.com. [Link]
-
Madia, V. N., et al. (2021). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. Molecules. [Link]
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Bohrium. (n.d.). Design, synthesis, anticancer activity and molecular docking of novel 1H-benzo[d]imidazole derivatives as potential EGFR inhibitors. Bohrium. [Link]
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application of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate in corrosion inhibition studies
An In-Depth Technical Guide to the Application of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate in Corrosion Inhibition Studies
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate as a corrosion inhibitor. This guide delves into the underlying mechanisms, provides detailed experimental protocols, and offers insights into data interpretation, ensuring both technical accuracy and practical applicability.
Introduction: The Imperative for Advanced Corrosion Inhibitors
Corrosion is a natural process that deteriorates metals and alloys, leading to significant economic losses and safety concerns across various industries. The use of organic corrosion inhibitors is one of the most practical and cost-effective methods for mitigating corrosion, particularly in acidic environments.[1] Imidazole and its derivatives have emerged as a highly effective class of corrosion inhibitors.[2][3] Their efficacy stems from the presence of heteroatoms (Nitrogen), π-electrons in the aromatic ring, and their ability to adsorb strongly onto metal surfaces, forming a protective barrier.[1] This guide focuses on a specific imidazole derivative, Methyl 4-(1H-imidazol-1-ylmethyl)benzoate, outlining its application and evaluation in corrosion inhibition studies.
Methyl 4-(1H-imidazol-1-ylmethyl)benzoate: An Overview
Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is a heterocyclic organic compound with the empirical formula C₁₁H₁₀N₂O₂.[4] Its molecular structure, featuring an imidazole ring, a benzene ring, and an ester group, makes it a promising candidate for corrosion inhibition.
Mechanism of Corrosion Inhibition
The inhibitory action of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate on a metal surface in an acidic medium is primarily attributed to its adsorption on the metal/solution interface. This adsorption process can occur through two main types of interactions:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can be protonated, leading to electrostatic attraction.
-
Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the vacant d-orbitals of the metal atoms. The lone pair of electrons on the nitrogen atoms and the π-electrons of the imidazole and benzene rings in Methyl 4-(1H-imidazol-1-ylmethyl)benzoate can be donated to the metal surface, forming a coordinate-type bond.[1][5]
This adsorption forms a protective film on the metal surface, which isolates the metal from the corrosive environment and impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[6]
Caption: Corrosion inhibition mechanism of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate.
Experimental Evaluation of Corrosion Inhibition
To quantify the effectiveness of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate as a corrosion inhibitor, a combination of electrochemical, surface analysis, and theoretical techniques are employed.
Electrochemical Techniques
Electrochemical methods are rapid and provide valuable information on the kinetics of the corrosion process.[7]
-
Potentiodynamic Polarization (PDP): This technique measures the current response of the metal to a controlled change in potential.[8] From the resulting Tafel plots, key parameters like corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) can be determined.[9] The inhibition efficiency (IE%) can then be calculated. PDP studies can also reveal whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor.[6]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[7][10] By applying a small amplitude AC signal over a range of frequencies, the impedance of the system is measured.[11][12] The data is often represented as Nyquist and Bode plots and can be fitted to an equivalent electrical circuit to model the corrosion process.[12] An increase in the charge transfer resistance (Rct) in the presence of the inhibitor indicates effective corrosion inhibition.[13]
Surface Analysis Techniques
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the metal before and after exposure to the corrosive environment, with and without the inhibitor. In the absence of the inhibitor, the surface will show significant damage due to corrosion. In the presence of an effective inhibitor like Methyl 4-(1H-imidazol-1-ylmethyl)benzoate, the surface should appear much smoother, providing visual evidence of the protective film formation.[6]
Theoretical Studies
-
Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) calculations are used to correlate the molecular structure of the inhibitor with its inhibition efficiency.[14][15] Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ) are calculated.[16] A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface, while a lower ELUMO value suggests a higher ability to accept electrons from the metal.[17]
Caption: Workflow for evaluating corrosion inhibitor performance.
Protocols
Protocol 1: Preparation of Test Solutions
-
Corrosive Medium: Prepare a 1 M solution of Hydrochloric Acid (HCl) by diluting concentrated HCl with deionized water.
-
Inhibitor Stock Solution: Prepare a stock solution of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate (e.g., 10⁻² M) in the 1 M HCl solution.
-
Test Solutions: Prepare a series of test solutions with varying concentrations of the inhibitor (e.g., 10⁻⁶ M to 10⁻³ M) by serial dilution of the stock solution with the 1 M HCl. A blank solution (1 M HCl without inhibitor) must also be prepared for comparison.
Protocol 2: Potentiodynamic Polarization (PDP) Measurement
-
Electrode Setup: Use a three-electrode electrochemical cell.[18]
-
Working Electrode (WE): A prepared metal specimen (e.g., Q235 carbon steel) with a defined exposed surface area.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE).
-
Counter Electrode (CE): A platinum wire or graphite rod.
-
-
Stabilization: Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize for approximately 30-60 minutes.[18]
-
Polarization Scan: Perform the potentiodynamic scan from a potential of -250 mV to +250 mV versus OCP at a scan rate of 0.5 mV/s to 1 mV/s.[9]
-
Data Analysis:
-
Plot the potential (E) versus the logarithm of the current density (log i).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear Tafel segments of the anodic and cathodic curves back to their intersection.
-
Calculate the Inhibition Efficiency (IE%) using the following equation: IE% = [(i⁰corr - icorr) / i⁰corr] x 100 Where i⁰corr and icorr are the corrosion current densities in the absence and presence of the inhibitor, respectively.[13]
-
Protocol 3: Electrochemical Impedance Spectroscopy (EIS) Measurement
-
Electrode Setup: Use the same three-electrode setup as in the PDP measurement.
-
Stabilization: Immerse the electrodes in the test solution and allow the OCP to stabilize.
-
EIS Measurement: Perform the EIS measurement at the stable OCP. Apply a small sinusoidal AC voltage perturbation of 10 mV amplitude over a frequency range from 100 kHz to 10 mHz.[11][12]
-
Data Analysis:
-
Plot the impedance data as Nyquist plots (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency).
-
Fit the experimental data to a suitable equivalent electrical circuit (e.g., a Randles circuit) to determine the electrochemical parameters, including the solution resistance (Rs) and the charge transfer resistance (Rct).
-
Calculate the Inhibition Efficiency (IE%) using the following equation: IE% = [(Rct - R⁰ct) / Rct] x 100 Where R⁰ct and Rct are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
Protocol 4: Adsorption Isotherm Studies
-
Surface Coverage: Calculate the degree of surface coverage (θ) at each inhibitor concentration from the electrochemical data (e.g., from PDP: θ = IE% / 100).
-
Isotherm Fitting: Plot the experimental data according to various adsorption isotherm models (e.g., Langmuir, Temkin, Frumkin). The Langmuir adsorption isotherm is often a good starting point and is represented by the equation: C / θ = 1 / K_ads + C Where C is the inhibitor concentration, θ is the surface coverage, and K_ads is the adsorption equilibrium constant.[19][20]
-
Thermodynamic Parameters: A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir isotherm. From the intercept, the value of K_ads can be calculated. The standard free energy of adsorption (ΔG⁰ads) can then be determined using the equation: ΔG⁰ads = -RT ln(55.5 K_ads) The magnitude and sign of ΔG⁰ads provide insights into the spontaneity and the nature of the adsorption (physisorption or chemisorption).
Caption: Logical flow for determining the adsorption isotherm.
Data Interpretation and Expected Results
The following table summarizes the expected trends in key parameters when Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is an effective corrosion inhibitor.
| Parameter | Description | Expected Trend with Increasing Inhibitor Concentration |
| icorr (µA/cm²) | Corrosion Current Density | Decreases |
| Ecorr (mV vs. SCE) | Corrosion Potential | Minor shift (for mixed-type inhibitors) |
| IE_PDP (%) | Inhibition Efficiency (from PDP) | Increases |
| Rct (Ω·cm²) | Charge Transfer Resistance | Increases |
| Cdl (µF/cm²) | Double Layer Capacitance | Decreases |
| IE_EIS (%) | Inhibition Efficiency (from EIS) | Increases |
Conclusion
Methyl 4-(1H-imidazol-1-ylmethyl)benzoate demonstrates significant potential as a corrosion inhibitor for metals in acidic media. Its effectiveness is attributed to its ability to adsorb onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic reactions. The protocols and analytical methods outlined in this guide provide a robust framework for evaluating its performance and elucidating its mechanism of action. By combining electrochemical techniques, surface analysis, and theoretical calculations, researchers can gain a comprehensive understanding of its inhibitory properties, paving the way for its application in various industrial settings.
References
-
Review of Application of Imidazole and Imidazole Derivatives as Corrosion Inhibitors of Metals - IGI Global. Available at: [Link]
-
Review of Application of Imidazole and Imidazole Derivatives as Corrosion Inhibitors of Metals - IGI Global. Available at: [Link]
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A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment - MDPI. Available at: [Link]
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Understanding imidazole derivatives effect as a corrosion inhibitor for brass in nitric acid: a combined experimental and theoretical assessments - Taylor & Francis Online. Available at: [Link]
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Imidazole derivatives as efficient and potential class of corrosion inhibitors for metals and alloys in aqueous electrolytes: A review - ResearchGate. Available at: [Link]
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Synthesis of methyl 4-(((1-H benzo [d] imidazole-2-yl) methyl) thio) methyl) benzoate - ResearchGate. Available at: [Link]
-
Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection - Bureau of Reclamation. Available at: [Link]
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Investigation on the Properties of Methyl 4-(((1-H benzo[d]imidazol-2-yl) methyl)thio)methyl)Benzoate on Aluminum Corrosion in Acidic Environment - ResearchGate. Available at: [Link]
-
Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - TQC Sheen. Available at: [Link]
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Exploring the Anticorrosion Performance of 2-(((4-Chlorobenzyl) Thiol) Methyl)-1H-Benzo[d]imidazole on Aluminum in 1 M HNO3 - ResearchGate. Available at: [Link]
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Exploring the Anticorrosion Performance of 2-(((4-Chlorobenzyl) Thiol) Methyl)-1H-Benzo[d]imidazole on Aluminum in 1 M HNO₃ - Bangladesh Journals Online. Available at: [Link]
-
Electrochemical Impedance Spectroscopy: A Tutorial - ACS Measurement Science Au. Available at: [Link]
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Quantum mechanical calculations on some 4-methyl-5-substituted imidazole derivatives as acidic corrosion inhibitor for zinc - ResearchGate. Available at: [Link]
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Electrochemical characterisation of a corrosion system by Impedance spectroscopy - BioLogic. Available at: [Link]
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Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges - MDPI. Available at: [Link]
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Illustration of the testing set-up used for potentiodynamic polarization study - ResearchGate. Available at: [Link]
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Potentiodynamic Corrosion testing | Protocol Preview - YouTube. Available at: [Link]
-
Potentiodynamic Corrosion Testing - ResearchGate. Available at: [Link]
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Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements - ASTM International. Available at: [Link]
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Synthesis and structure of 4-methyl-1- N -( p -tolyl)imidazole as organic corrosion inhibitor - ResearchGate. Available at: [Link]
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Organic synthesis of novel corrosion inhibitors - ResearchGate. Available at: [Link]
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Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium - Baghdad Science Journal. Available at: [Link]
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Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies - MDPI. Available at: [Link]
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Electrochemical Corrosion Behavior of Mild Steel in HCl and H2SO4 Solutions in Presence of Loquat Leaf Extract - ResearchGate. Available at: [Link]
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Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate - ResearchGate. Available at: [Link]
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Electrochemical and Chemical Studies of some Benzodiazepine Molecules as Corrosion Inhibitors for Mild Steel in 1 M HCl - ResearchGate. Available at: [Link]
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The Versatile Synthon: Application Notes for Methyl 4-(1H-imidazol-1-ylmethyl)benzoate in the Synthesis of Novel Heterocyclic Compounds
Introduction: Unlocking the Potential of a Bifunctional Building Block
In the landscape of medicinal chemistry and materials science, the imidazole nucleus stands as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and functional materials.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone of modern drug design.[3] Methyl 4-(1H-imidazol-1-ylmethyl)benzoate emerges as a particularly valuable building block, integrating the reactive imidazole core with a benzoate moiety that can be further functionalized or can modulate the molecule's overall physicochemical properties.
This guide provides a comprehensive overview of the synthesis and utility of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate. It is designed for researchers and professionals in drug development, offering detailed protocols and mechanistic insights into its application for creating novel imidazolium salts and complex fused heterocyclic systems. The methodologies described herein are built upon established chemical principles and aim to provide a robust foundation for innovation in heterocyclic chemistry.
Part 1: Synthesis of the Core Synthon: Methyl 4-(1H-imidazol-1-ylmethyl)benzoate
The most direct and efficient synthesis of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate involves the N-alkylation of imidazole with a suitable benzyl halide, specifically Methyl 4-(bromomethyl)benzoate. This reaction proceeds via a classical SN2 mechanism.
Mechanistic Rationale
The N-alkylation of imidazole is a well-established transformation.[4] The imidazole ring contains two nitrogen atoms, but the pyrrole-like nitrogen (N-1) is nucleophilic after deprotonation (or in its neutral state, where it can still act as a nucleophile). A base is typically employed to deprotonate imidazole, forming the highly nucleophilic imidazolide anion. This anion then attacks the electrophilic benzylic carbon of Methyl 4-(bromomethyl)benzoate, displacing the bromide leaving group to form the desired N-substituted product.[4] The choice of a mild base like potassium carbonate is often sufficient and avoids potential side reactions associated with stronger bases.
Caption: Workflow for the synthesis of the core synthon.
Protocol 1.1: Synthesis of Methyl 4-(bromomethyl)benzoate
This precursor is readily synthesized from methyl p-toluate via radical bromination.
-
Materials: Methyl p-toluate, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl p-toluate (1 equivalent) in CCl₄.
-
Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of AIBN (0.02 equivalents).
-
Heat the mixture to reflux (approx. 77°C) and irradiate with a UV lamp (or a standard 100W incandescent bulb) to initiate the radical reaction.
-
Monitor the reaction by TLC. The reaction is typically complete within 3-5 hours.
-
Cool the mixture to room temperature and then place it in an ice bath to precipitate the succinimide byproduct.
-
Filter the mixture to remove the solid succinimide.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from hexane to afford Methyl 4-(bromomethyl)benzoate as a white solid.[5][6]
-
Protocol 1.2: N-Alkylation of Imidazole
-
Materials: Imidazole, Methyl 4-(bromomethyl)benzoate, Anhydrous potassium carbonate (K₂CO₃), Anhydrous acetonitrile (CH₃CN).
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add imidazole (1.2 equivalents) and anhydrous acetonitrile.
-
Add finely ground anhydrous potassium carbonate (2.0 equivalents) to the suspension.
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add a solution of Methyl 4-(bromomethyl)benzoate (1.0 equivalent) in anhydrous acetonitrile dropwise to the stirring suspension.
-
Heat the reaction mixture to 60°C and stir for 12-18 hours. Monitor the reaction progress by TLC until the starting benzyl bromide is consumed.[4]
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with additional acetonitrile.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the resulting crude residue in ethyl acetate and wash with water to remove any remaining salts and unreacted imidazole.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
The resulting solid can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to yield pure Methyl 4-(1H-imidazol-1-ylmethyl)benzoate.
-
| Compound | Molecular Weight ( g/mol ) | Typical Yield | Physical Appearance |
| Methyl 4-(bromomethyl)benzoate | 229.07 | 85-95% | White crystalline solid |
| Methyl 4-(1H-imidazol-1-ylmethyl)benzoate | 216.23 | 75-90% | Off-white to pale yellow solid |
Part 2: Application in the Synthesis of Novel Imidazolium Salts
Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is an excellent precursor for the synthesis of unsymmetrical imidazolium salts. These salts are widely used as ionic liquids, phase-transfer catalysts, and precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands in organometallic catalysis.[7]
Mechanistic Rationale
The synthesis of imidazolium salts from N-substituted imidazoles is achieved through quaternization. The remaining sp²-hybridized nitrogen atom (N-3) in the imidazole ring of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is nucleophilic and can attack an electrophilic carbon of an alkylating agent (e.g., an alkyl halide). This SN2 reaction results in the formation of a cationic imidazolium ring with a corresponding anionic counter-ion from the alkylating agent.[8][9]
Caption: General workflow for imidazolium salt synthesis.
Protocol 2.1: Synthesis of 1-Butyl-3-(4-(methoxycarbonyl)benzyl)-1H-imidazol-3-ium Bromide
-
Materials: Methyl 4-(1H-imidazol-1-ylmethyl)benzoate, 1-Bromobutane, Anhydrous acetonitrile.
-
Procedure:
-
In a sealed pressure tube, dissolve Methyl 4-(1H-imidazol-1-ylmethyl)benzoate (1.0 equivalent) in anhydrous acetonitrile.
-
Add 1-bromobutane (1.2 equivalents) to the solution.
-
Seal the tube and heat the reaction mixture to 80-90°C with vigorous stirring for 24-48 hours.
-
Monitor the reaction progress by ¹H NMR of an aliquot, observing the disappearance of the starting material signals and the appearance of the new imidazolium proton signals.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with cold diethyl ether.
-
If no precipitate forms, remove the acetonitrile under reduced pressure.
-
Triturate the resulting viscous oil with diethyl ether until a solid is formed.
-
Filter the solid, wash thoroughly with diethyl ether, and dry under vacuum to yield the desired imidazolium salt.
-
| Parameter | Starting Material (N-3 Proton) | Product (NCHN Proton) |
| ¹H NMR Shift (δ, ppm) | ~7.7-7.9 (singlet) | ~9.0-10.5 (singlet, deshielded) |
| Reaction Time (h) | - | 24-48 |
| Typical Yield | - | >90% |
Part 3: Application in Fused Heterocyclic Synthesis
The structure of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is also amenable to intramolecular cyclization reactions to form more complex, fused heterocyclic systems. One such application is the synthesis of benzo[d]imidazo[1,2-a]imidazole derivatives through intramolecular cyclocondensation. These scaffolds are of interest due to their structural similarity to other biologically active polycyclic systems.[10]
Mechanistic Rationale
This transformation typically requires modification of the benzoate group into a more reactive species, such as an ortho-amino group, which can then participate in a cyclocondensation reaction. The synthesis would proceed in multiple steps:
-
Nitration: Regioselective nitration of the benzene ring ortho to the activating ester group.
-
Reduction: Reduction of the nitro group to an amine.
-
Cyclocondensation: An oxidative cyclization reaction where the newly formed amine attacks one of the imidazole carbons (C2), followed by oxidation to form the aromatic fused system. This is analogous to established methods for benzimidazole synthesis from o-phenylenediamines.[10]
Caption: Logical workflow for fused heterocycle synthesis.
Protocol 3.1: Synthesis of a Novel Benzo[d]imidazo[1,2-a]imidazole Derivative (Illustrative Pathway)
This protocol outlines the key steps to transform the starting material into a fused polycyclic system.
-
Step A: Nitration
-
Cool a mixture of concentrated sulfuric acid and nitric acid (1:1 v/v) to 0°C in an ice-salt bath.
-
Slowly add Methyl 4-(1H-imidazol-1-ylmethyl)benzoate to the cold nitrating mixture with constant stirring.
-
Maintain the temperature below 10°C for the duration of the addition.
-
After addition, allow the mixture to stir at 0-5°C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the nitro-derivative.
-
Filter the solid, wash with copious amounts of cold water until the washings are neutral, and dry.
-
-
Step B: Reduction
-
Suspend the crude nitro-derivative in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours. The disappearance of the yellow color indicates the progress of the reduction.
-
Cool the reaction, make it basic with aqueous sodium carbonate, and filter through a pad of celite to remove iron salts.
-
Extract the filtrate with ethyl acetate.
-
Dry the organic layer (Na₂SO₄), filter, and evaporate the solvent to yield the ortho-amino intermediate.
-
-
Step C: Oxidative Cyclocondensation
-
Dissolve the ortho-amino intermediate in a suitable solvent like ethanol or DMF.
-
Add an oxidizing agent, such as sodium metabisulfite (Na₂S₂O₅) or air in the presence of a catalyst.[10]
-
Reflux the mixture for 24 hours.
-
Monitor the formation of the highly fluorescent fused product by TLC.
-
Upon completion, cool the reaction, pour it into ice water, and extract the product with an appropriate organic solvent.
-
Purify the crude product by column chromatography to isolate the target benzo[d]imidazo[1,2-a]imidazole derivative.
-
Conclusion and Future Outlook
Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is a readily accessible and highly versatile synthon. The protocols detailed in this guide demonstrate its utility in the straightforward synthesis of valuable imidazolium salts and as a key starting material for constructing complex, fused heterocyclic systems. The dual functionality of this molecule—a reactive imidazole core for quaternization or participation in cyclization, and a modifiable benzoate tail—provides a rich platform for combinatorial library synthesis in drug discovery and the development of novel functional materials. Future applications could explore the hydrolysis of the ester to the carboxylic acid for bioconjugation or for creating novel metal-organic frameworks.
References
- Daniya Serdaliyeva, Talgat Nurgozhin, Elmira Satbayeva, Malika Khayitova, Aida Seitaliyeva, Larisa. Ananyeva. (2022). Review of pharmacological effects of imidazole derivatives. Department of Pharmacology, S.
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MDPI. (2022). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. MDPI. [Link]
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Debus–Radziszewski imidazole synthesis. (n.d.). Wikipedia. [Link]
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Debus-Radziszewski Imidazole Synthesis. (n.d.). Scribd. [Link]
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Zheng, X., Ma, Z., & Zhang, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals (Basel), 13(3), 37. [Link]
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The Debus–Radziszewski imidazole synthesis. (n.d.). ResearchGate. [Link]
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Islam, M. S., Siddiqui, A. A., & El-Sayed, N. N. E. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Medicinal Chemistry, 64(15), 10747-10787. [Link]
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International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. IJPRA Journal. [Link]
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Debus Radzisewski Imidazole Synthesis. (2023). YouTube. [Link]
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The Van Leusen Imidazole Synthesis is used to Synthesise Imidazole-Based Medicinal Molecules. (2021). TSI Journals. [Link]
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PubMed. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PubMed. [Link]
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Mondal, S. (n.d.). Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. ResearchGate. [Link]
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Van Leusen Imidazole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Van Leusen reaction. (n.d.). Wikipedia. [Link]
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Damilano, G., Kalebić, D., Binnemans, K., & Dehaen, W. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Advances, 10(40), 23903-23911. [Link]
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Asiri, A. M., & Khan, S. A. (2010). Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. Molecules, 15(11), 8039-8046. [Link]
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Kamal, A., Reddy, M. K., Nayak, V. L., Kumar, G. B., & Ramakrishna, S. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047-3063. [Link]
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PrepChem. (n.d.). Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester. PrepChem. [Link]
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Note A green synthesis of benzimidazoles. (n.d.). Indian Academy of Sciences. [Link]
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Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. (n.d.). Eindhoven University of Technology research portal. [Link]
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Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017). Beilstein Journal of Organic Chemistry, 13, 257-266. [Link]
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Rokia Hadja Toure, et al. (n.d.). Synthesis of methyl 4-(((1-H benzo [d] imidazole-2-yl) methyl) thio) methyl) benzoate. ResearchGate. [Link]
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Hirano, K., Urban, S., Wang, C., & Glorius, F. (2009). A Modular Synthesis of Highly Substituted Imidazolium Salts. Organic Letters, 11(4), 1019-1022. [Link]
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Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. (2014). Beilstein Journal of Organic Chemistry, 10, 2694-2701. [Link]
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Synthesis of benzo[1,2-d;3,4-d']diimidazole and 1H-pyrazolo[4,3-b]pyridine as putative A2A receptor antagonists. (2007). PubMed. [Link]
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Synthesis and Characterization of Imidazolium Salt Derivatives for Anti-Tumor Activity. (2015). IdeaExchange@UAkron. [Link]
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Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds. (2014). Oriental Journal of Chemistry. [Link]
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Preparation of Imidazoles, Part 1: By Cyclocondensation. (2024). YouTube. [Link]
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Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (2014). PMC. [Link]
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One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Semantic Scholar. [Link]
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Synthesis of imidazolium salts 3a–j and 4a–j. (n.d.). ResearchGate. [Link]
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Application Notes and Protocols: N-Alkylation of Imidazole with Methyl 4-(bromomethyl)benzoate
For: Researchers, scientists, and drug development professionals.
Introduction
The N-alkylation of imidazole and its derivatives is a cornerstone reaction in synthetic organic chemistry, with profound implications for drug discovery and materials science. The resulting N-substituted imidazole moieties are prevalent scaffolds in a multitude of biologically active compounds, including antifungal agents, antihistamines, and anticancer drugs.[1][2] Methyl 4-((1H-imidazol-1-yl)methyl)benzoate, the product of the title reaction, serves as a key intermediate in the synthesis of various pharmaceutical agents and functional materials.[3]
This document provides a comprehensive guide to the N-alkylation of imidazole with methyl 4-(bromomethyl)benzoate. It is designed to equip researchers with a robust understanding of the reaction mechanism, a detailed experimental protocol, and troubleshooting strategies to ensure successful and reproducible outcomes.
Mechanistic Insights: The Chemistry Behind the Bond
The N-alkylation of imidazole with an alkyl halide, such as methyl 4-(bromomethyl)benzoate, proceeds via a nucleophilic substitution reaction. The imidazole ring possesses two nitrogen atoms, but it is the lone pair on the N-1 nitrogen that typically acts as the nucleophile. The reaction is generally facilitated by a base, which deprotonates the imidazole at the N-1 position, thereby increasing its nucleophilicity.
The choice of base is a critical parameter that can significantly influence the reaction rate and yield.[4] While strong bases like sodium hydride (NaH) can ensure complete deprotonation, weaker inorganic bases such as potassium carbonate (K₂CO₃), potassium hydroxide (KOH), or cesium carbonate (Cs₂CO₃) are often sufficient, particularly when paired with a reactive alkylating agent.[4][5] The proposed mechanism involves the formation of an imidazolate anion, which then attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion to form the desired N-alkylated product.
It is important to note that in unsymmetrical imidazoles, the alkylation can potentially lead to a mixture of regioisomers.[6][7] However, for the parent imidazole, this is not a concern.
Experimental Protocol
This section details a reliable, step-by-step protocol for the N-alkylation of imidazole with methyl 4-(bromomethyl)benzoate.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Imidazole | ≥99% | Sigma-Aldrich |
| Methyl 4-(bromomethyl)benzoate | ≥97% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Fisher Scientific |
| Acetonitrile (MeCN), anhydrous | ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |
| Deionized Water |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Glassware for extraction and filtration
Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine imidazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile.
-
Addition of Alkylating Agent: To the stirred suspension, add a solution of methyl 4-(bromomethyl)benzoate (1.0 eq) in anhydrous acetonitrile dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by thin-layer chromatography (TLC). A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[8] Alternatively, an acid-base extraction can be employed for purification.[8]
Data Summary
| Parameter | Value |
| Imidazole | 1.0 eq |
| Methyl 4-(bromomethyl)benzoate | 1.0 eq |
| Potassium Carbonate | 1.5 eq |
| Solvent | Anhydrous Acetonitrile |
| Reaction Temperature | Reflux (~82°C) |
| Expected Yield | 75-90% |
Visualization of the Experimental Workflow
Caption: Experimental workflow for the N-alkylation of imidazole.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Incomplete deprotonation of imidazole. | Ensure the use of anhydrous potassium carbonate. Consider using a stronger base like cesium carbonate or potassium hydroxide.[4] |
| Low reactivity of the alkylating agent. | Confirm the purity and integrity of the methyl 4-(bromomethyl)benzoate. | |
| Insufficient reaction temperature or time. | Ensure the reaction is at a consistent reflux and monitor for an extended period. | |
| Formation of Side Products | Over-alkylation leading to quaternary imidazolium salts. | Use a stoichiometric amount of the alkylating agent. |
| Reaction with residual water. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. | |
| Difficult Purification | Co-elution of product and starting material. | Optimize the solvent system for column chromatography. Consider adding a small percentage of triethylamine to the eluent to reduce tailing of the imidazole starting material.[8] |
| Product is an oil and difficult to handle. | If the product oils out during extraction, try extracting with a different organic solvent.[8] |
Characterization of Methyl 4-((1H-imidazol-1-yl)methyl)benzoate
The final product should be characterized to confirm its identity and purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the imidazole ring protons, the methylene bridge protons, the aromatic protons of the benzoate group, and the methyl ester protons.
-
¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): This will provide the molecular weight of the product, confirming the successful alkylation. The molecular weight of methyl 4-((1H-imidazol-1-yl)methyl)benzoate is 216.24 g/mol .[3]
Conclusion
The N-alkylation of imidazole with methyl 4-(bromomethyl)benzoate is a fundamental and highly useful transformation in organic synthesis. By understanding the underlying mechanism and adhering to a well-defined protocol, researchers can reliably synthesize this valuable intermediate. The troubleshooting guide provided should assist in overcoming common experimental hurdles, leading to successful and reproducible results.
References
- Process for preparing 1-alkylimidazoles.
-
Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester. PrepChem.com. [Link]
-
N-Alkylation of imidazoles. University of Otago. [Link]
-
Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. ResearchGate. [Link]
-
This is why selective N-alkylation of imidazoles is difficult. Reddit. [Link]
-
C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC - NIH. [Link]
-
Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journals. [Link]
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N-alkylation of imidazole by alkaline carbons. ResearchGate. [Link]
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N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. ResearchGate. [Link]
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N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Chinese Journal of Applied Chemistry. [Link]
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What is the procedure for the reaction of imidazole with alkyl halide?. ResearchGate. [Link]
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Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]
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General procedure for the synthesis of methyl benzoates. The Royal Society of Chemistry. [Link]
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Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. [Link]
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Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. National Institutes of Health. [Link]
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Methyl 4-(1H-imidazol-1-ylmethyl)benzoate: A Versatile Ligand in Coordination Chemistry – Application Notes and Protocols
Introduction: The Strategic Design of a Multifunctional Ligand
In the field of coordination chemistry and materials science, the rational design of organic ligands is paramount to the development of novel metal-organic frameworks (MOFs), coordination polymers (CPs), and discrete metal complexes with tailored properties. Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is a ligand of significant interest, strategically designed to incorporate key functionalities for versatile coordination behavior and diverse applications.
This ligand features a monodentate imidazole ring, a well-established coordinating group for a wide range of transition metal ions. The flexible methylene spacer between the imidazole and the phenyl ring allows for conformational adaptability, influencing the dimensionality and topology of the resulting coordination networks. Furthermore, the methyl benzoate group at the para-position introduces a potential secondary coordination site (the carbonyl oxygen) and a functional handle for post-synthetic modification or for tuning the electronic properties of the system. This unique combination of a primary N-donor site, conformational flexibility, and a functional ester group makes methyl 4-(1H-imidazol-1-ylmethyl)benzoate a compelling building block for the construction of functional coordination compounds.
This comprehensive guide provides detailed application notes and adaptable protocols for the synthesis of the ligand and its utilization in the preparation of coordination polymers. It further explores the potential applications of the resulting metal complexes in catalysis and as antimicrobial agents, drawing insights from structurally related systems.
PART 1: Synthesis of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate
The synthesis of methyl 4-(1H-imidazol-1-ylmethyl)benzoate is a crucial first step for its use as a ligand. A reliable synthetic route is essential for obtaining a high-purity product.
Protocol 1: Synthesis of Methyl 4-(bromomethyl)benzoate (Precursor)
Causality behind Experimental Choices: This step involves the bromination of the methyl group of methyl p-toluate. N-Bromosuccinimide (NBS) is a common and effective brominating agent for benzylic positions. A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is required to initiate the reaction, which proceeds via a free radical mechanism. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane under reflux to provide the necessary energy for radical formation.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl p-toluate (1 equivalent) in carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of benzoyl peroxide (BPO).
-
Heat the reaction mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude methyl 4-(bromomethyl)benzoate by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Protocol 2: Synthesis of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate
Causality behind Experimental Choices: This is a nucleophilic substitution reaction where the imidazole anion acts as a nucleophile, displacing the bromide from methyl 4-(bromomethyl)benzoate. A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the imidazole, generating the more nucleophilic imidazolate anion. Anhydrous polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are ideal for this type of reaction as they can dissolve the reactants and do not interfere with the nucleophile.
Step-by-Step Methodology:
-
To a solution of imidazole (1.2 equivalents) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH) (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium imidazolate salt.
-
Add a solution of methyl 4-(bromomethyl)benzoate (1 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to yield pure methyl 4-(1H-imidazol-1-ylmethyl)benzoate.
Characterization Data (Illustrative):
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the imidazole protons, the methylene bridge protons, the aromatic protons of the benzoate group, and the methyl ester protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| FT-IR | Characteristic vibrational bands for C-H (aromatic and aliphatic), C=N (imidazole), C=O (ester), and C-O stretching. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of C₁₂H₁₂N₂O₂ (216.24 g/mol ).[1] |
PART 2: Synthesis of Coordination Polymers
The flexible nature of the methyl 4-(1H-imidazol-1-ylmethyl)benzoate ligand allows for the formation of a variety of coordination polymer architectures, including 1D chains, 2D layers, and 3D frameworks. The final structure is influenced by several factors, including the coordination geometry of the metal ion, the metal-to-ligand ratio, the presence of counter-anions or co-ligands, and the reaction conditions (e.g., solvent, temperature, pH).
Protocol 3: General Solvothermal Synthesis of a 1D Cobalt(II) Coordination Polymer
This protocol is adapted from the synthesis of a similar cobalt(II) coordination polymer with the 4'-(imidazol-1-ylmethyl)benzoate anion[2]. The ester group in the target ligand is expected to remain intact under these conditions.
Causality behind Experimental Choices: Solvothermal synthesis is a common method for preparing crystalline coordination polymers. The elevated temperature and pressure facilitate the dissolution of reactants and promote the growth of high-quality single crystals. The choice of solvent can influence the resulting structure by acting as a template or by coordinating to the metal center.
Step-by-Step Methodology:
-
In a small glass vial, combine methyl 4-(1H-imidazol-1-ylmethyl)benzoate (0.1 mmol) and Co(NO₃)₂·6H₂O (0.05 mmol).
-
Add a solvent mixture of N,N-dimethylformamide (DMF) and water (e.g., 2 mL of a 1:1 v/v mixture).
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the mixture to 120 °C over 2 hours, hold at 120 °C for 72 hours, and then cool slowly to room temperature over 24 hours.
-
Collect the resulting crystals by filtration, wash with DMF, and air-dry.
Expected Characterization:
-
Single-Crystal X-ray Diffraction: To determine the crystal structure, including the coordination environment of the Co(II) ion and the connectivity of the coordination polymer.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.
-
FT-IR Spectroscopy: To identify the coordination of the imidazole nitrogen to the metal center (a shift in the C=N stretching frequency is expected).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymer.
Diagram: Illustrative 1D Chain Formation
Caption: Formation of a 1D chain coordination polymer.
Protocol 4: Adaptable Hydrothermal Synthesis of 2D or 3D Coordination Polymers
This protocol is a generalized procedure based on the synthesis of coordination polymers with similar bis-imidazole ligands[3]. By introducing a dicarboxylate co-ligand, higher-dimensional structures can be targeted.
Causality behind Experimental Choices: The use of a rigid or flexible dicarboxylate co-ligand in conjunction with the primary imidazole-containing ligand allows for the construction of more complex architectures. The carboxylate groups can bridge metal centers, increasing the dimensionality of the network. The choice of the dicarboxylate linker (e.g., terephthalic acid, 1,4-benzenedicarboxylic acid; adipic acid) will significantly impact the final topology.
Step-by-Step Methodology:
-
In a Teflon-lined stainless steel autoclave, combine methyl 4-(1H-imidazol-1-ylmethyl)benzoate (0.1 mmol), a metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O) (0.1 mmol), and a dicarboxylic acid co-ligand (e.g., terephthalic acid) (0.1 mmol).
-
Add a suitable solvent or solvent mixture (e.g., DMF/ethanol/water).
-
Adjust the pH of the solution with a few drops of a dilute base (e.g., NaOH) if necessary to deprotonate the carboxylic acid.
-
Seal the autoclave and heat it in an oven to a temperature between 100-180 °C for 1-3 days.
-
Allow the autoclave to cool slowly to room temperature.
-
Isolate the crystalline product by filtration, wash with the mother liquor, and air-dry.
Expected Characterization:
-
Single-Crystal X-ray Diffraction: Essential for elucidating the 2D or 3D network structure and the coordination modes of both ligands.
-
PXRD, FT-IR, TGA: As described in Protocol 3.
-
Porosity Analysis (for 3D MOFs): Gas sorption measurements (e.g., N₂ at 77 K) to determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution.
Diagram: Building Higher Dimensionality with Co-ligands
Caption: Use of co-ligands to form 2D/3D networks.
PART 3: Potential Applications
While specific application data for metal complexes of methyl 4-(1H-imidazol-1-ylmethyl)benzoate are limited in the literature, the structural motifs and functional groups present in this ligand suggest a range of potential applications based on analogous systems.
Application Note 1: Catalysis
Metal-organic frameworks with accessible metal sites and porous structures are promising candidates for heterogeneous catalysis. The imidazole and ester functionalities of the ligand can influence the catalytic activity.
Field-Proven Insights from Related Systems:
-
Oxidative Amidation: Copper-based MOFs incorporating carboxylate-imidazole ligands have demonstrated high efficiency as catalysts in the oxidative amidation of carboxylic acids[4]. The open metal sites in the MOF are believed to be the active centers for this transformation.
-
Dehydrogenative Cross-Coupling: Robust copper-pyrazolate MOFs have been shown to catalyze the dehydrogenative C-O cross-coupling reaction, a testament to the catalytic potential of metal-azolate frameworks[5].
-
Photocatalysis and Sonocatalysis: Zinc-based MOFs with tetra(imidazole) ligands have been investigated for the photocatalytic and sonocatalytic degradation of organic dyes like methylene blue[6]. The semiconducting properties of these materials, influenced by the ligand-to-metal charge transfer, are key to their activity.
Proposed Experimental Protocol for Catalytic Testing (General):
-
Activate the synthesized MOF by heating under vacuum to remove any coordinated or guest solvent molecules, exposing the active metal sites.
-
In a reaction vessel, combine the substrate(s), the activated MOF catalyst (typically 1-10 mol%), and the appropriate solvent and oxidant (if required).
-
Heat the reaction mixture to the desired temperature and monitor its progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
After the reaction, separate the heterogeneous catalyst by centrifugation or filtration.
-
Analyze the supernatant to determine the product yield and selectivity.
-
To test for reusability, wash the recovered catalyst with a suitable solvent, dry it, and use it in a subsequent catalytic run.
Application Note 2: Antimicrobial and Antifungal Agents
The imidazole moiety is a well-known pharmacophore present in many antifungal drugs. The incorporation of imidazole-containing ligands into coordination polymers can lead to materials with enhanced antimicrobial and antifungal properties.
Field-Proven Insights from Related Systems:
-
Broad-Spectrum Activity: Zinc and copper complexes with 4-methylbenzoic acid and 2-methylimidazole have shown enhanced antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli compared to the free ligands. The copper complex, in particular, exhibited superior antifungal potential.
-
Activity Against Resistant Strains: Silver(I)-based coordination polymer hydrogels with bisimidazolylbenzyl alcohol ligands have demonstrated excellent antibacterial activity against both Gram-negative and Gram-positive pathogens, including multidrug-resistant strains[7].
-
Selective Antifungal Action: Certain imidazole derivatives have been shown to exhibit strong antifungal activity against Saccharomyces cerevisiae, Candida albicans, and Candida krusei with no accompanying antibacterial effects, suggesting a selective mode of action[8]. A new imidazolylmethylaniline derivative has also shown promising antimycotic activity.
Proposed Experimental Protocol for Antimicrobial Screening (Broth Microdilution Method):
-
Prepare a stock solution of the synthesized metal complex in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the complex in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism in medium only) and negative (medium only) controls.
-
Incubate the plate at the appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the complex that visibly inhibits the growth of the microorganism.
Data Presentation: Illustrative MIC Values (µg/mL) for Related Complexes
| Complex Type | S. aureus | E. coli | C. albicans | Reference |
| Zn(II)-imidazole/benzoate | Enhanced activity | Enhanced activity | Moderate activity | |
| Cu(II)-imidazole/benzoate | Enhanced activity | Enhanced activity | High activity | |
| Ag(I)-bis-imidazole | High activity | High activity | Not reported | [7] |
Conclusion
Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is a ligand with significant potential in coordination chemistry. Its synthesis is achievable through standard organic transformations. While the direct exploration of its coordination chemistry is an emerging area, the wealth of information on structurally related ligands provides a solid foundation for the development of novel coordination polymers and MOFs. The adaptable protocols provided herein offer a starting point for the synthesis and characterization of such materials. Furthermore, the demonstrated catalytic and antimicrobial activities of analogous imidazole-based metal complexes highlight promising avenues for the future application of materials derived from this versatile ligand. Further research into the specific coordination complexes of methyl 4-(1H-imidazol-1-ylmethyl)benzoate is warranted to fully unlock its potential in materials science and medicinal chemistry.
References
-
Synthesis and crystal structure of a new one-dimensional chain coordination polymer, [imbz=4 '-(imidazol-1-ylmethyl) benzoate anion. (URL not available)
- Zinc and Copper Complexes of 4-Methylbenzoic Acid and 2- Methylimidazole: Synthesis, Characterization, Antimicrobial and Molecular Docking Studies. (URL not available)
-
Synthesis, Structure, and Properties of Coordination Polymers Based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene and Different Carboxylate Ligands. [Link]
- Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Deriv
-
Crystal structure and luminescence spectrum of a one-dimensional nickel(II) coordination polymer incorporating 1,4-bis[(2-methylimidazol-1-yl)methyl]benzene and adamantane-1,3-dicarboxylate co-ligands. [Link]
-
Antibacterial coordination polymer hydrogels composed of silver(i)-PEGylated bisimidazolylbenzyl alcohol. [Link]
-
Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. [Link]
- Metal-organic framework based on copper and carboxylate-imidazole as robust and effective catalyst in the oxidative amid
-
Synthesis, Crystal Structures, and Properties of a New Supramolecular Polymer Based on Mixed Imidazole and Carboxylate Ligands. [Link]
- Zeitschrift für Kristallographie - New Crystal Structures. (URL not available)
- Synthesis and characterization of metal complexes with a mixed 4-imidazole-containing ligand and a variety of multi-carboxylic acids. (URL not available)
-
Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. [Link]
- Transition metal complexes of 2-(subst. (URL not available)
- antimicrobial activity and in silico study of methylimidazolium-furanchalcone hybrids and 1. (URL not available)
-
A Critical Review on Metal-Organic Frameworks and Their Composites as Advanced Materials for Adsorption and Photocatalytic Degradation of Emerging Organic Pollutants from Wastewater. [Link]
-
A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. [Link]
- Metal-organic frameworks based on tetra(imidazole) and multicarboxylate: Syntheses, structures, luminescence, photocatalytic and sonocatalytic degradation of methylene blue. (URL not available)
- Metal-organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(III) Ion and ketone molecules. (URL not available)
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- 8. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate for Structure-Activity Relationship (SAR) Studies
Abstract
The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active agents.[1][2][3] Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is a key starting material that offers multiple strategic vectors for chemical modification, enabling a thorough exploration of the structure-activity relationship (SAR). This guide provides a comprehensive overview of the derivatization strategies for this compound, focusing on modifications of the ester functionality, the phenyl ring, and the imidazole moiety. Detailed, field-proven protocols for key transformations are presented, emphasizing the rationale behind experimental choices to guide researchers in drug discovery and development.
Introduction: The Significance of the Imidazole Scaffold
Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[2][3][4] Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor and its moderate basicity (pKa ≈ 7), allow for versatile interactions with biological targets such as enzymes and receptors.[5][6] The imidazole ring is a key component in many clinically successful drugs, including the antifungal agent ketoconazole and the anti-ulcer drug cimetidine.[5]
Methyl 4-(1H-imidazol-1-ylmethyl)benzoate serves as an excellent template for SAR studies due to its three distinct modifiable regions:
-
The Ester Group: Amenable to hydrolysis, amidation, and bioisosteric replacement to modulate pharmacokinetics and target interactions.
-
The Phenyl Ring: Allows for the introduction of various substituents to probe steric and electronic effects on activity.
-
The Imidazole Moiety: Can be functionalized, for example, through N-alkylation, to alter steric bulk and basicity.
This document outlines strategic approaches and detailed protocols for the systematic derivatization of this versatile scaffold.
Strategic Derivatization Map for SAR Exploration
A systematic approach to derivatization is crucial for generating meaningful SAR data. The following diagram illustrates the key modification points on the Methyl 4-(1H-imidazol-1-ylmethyl)benzoate core structure.
Caption: Strategic derivatization points on the core scaffold.
Experimental Protocols
The following protocols are designed to be self-validating, with explanations for key steps and considerations for reaction monitoring and purification.
Vector 1: Modification of the Ester Functionality
The ester group is a common starting point for derivatization, often to improve metabolic stability and introduce new interaction points.[7][8]
This foundational step converts the methyl ester to the corresponding carboxylic acid, a versatile intermediate for further functionalization, particularly amide coupling.
Rationale: Base-catalyzed hydrolysis (saponification) is an efficient method for cleaving the methyl ester. The resulting carboxylate salt is then protonated with acid to yield the final carboxylic acid.[9][10]
| Component | Molar Eq. | Amount | Notes |
| Methyl 4-(1H-imidazol-1-ylmethyl)benzoate | 1.0 | 2.02 g (10 mmol) | Starting material. |
| Sodium Hydroxide (NaOH) | 2.5 | 1.0 g (25 mmol) | Base for hydrolysis. |
| Methanol (MeOH) | - | 20 mL | Co-solvent to ensure solubility. |
| Water (H₂O) | - | 20 mL | Solvent for NaOH. |
| Hydrochloric Acid (HCl), 2M | - | ~15 mL | For acidification to pH ~4-5. |
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve Methyl 4-(1H-imidazol-1-ylmethyl)benzoate in methanol.
-
Base Addition: Separately, dissolve sodium hydroxide in water and add this solution to the flask.
-
Reaction: Heat the mixture to reflux (approximately 70-80°C) and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical mobile phase is 10% methanol in dichloromethane.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and slowly add 2M HCl while stirring. A white precipitate of 4-(1H-imidazol-1-ylmethyl)benzoic acid will form.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield the product.
This protocol demonstrates the formation of an amide bond, a common and critical transformation in medicinal chemistry, using the carboxylic acid intermediate.
Rationale: Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) efficiently activate the carboxylic acid for nucleophilic attack by the amine.[11]
| Component | Molar Eq. | Amount | Notes |
| 4-(1H-imidazol-1-ylmethyl)benzoic acid | 1.0 | 1.88 g (10 mmol) | From protocol 3.1.1. |
| Benzylamine | 1.1 | 1.18 g (11 mmol) | Amine coupling partner. |
| HATU | 1.2 | 4.56 g (12 mmol) | Coupling reagent. |
| DIPEA | 3.0 | 3.87 g (30 mmol) | Base. |
| Dimethylformamide (DMF), anhydrous | - | 40 mL | Aprotic polar solvent. |
Step-by-Step Methodology:
-
Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-(1H-imidazol-1-ylmethyl)benzoic acid and dissolve in anhydrous DMF.
-
Activation: Add HATU and DIPEA to the solution and stir for 15-20 minutes at room temperature to form the activated ester.
-
Amine Addition: Add benzylamine dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 6-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into 200 mL of water and stir. A precipitate may form. If not, extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Vector 3: Modification of the Imidazole Ring
Introducing substituents on the imidazole ring can modulate the compound's steric profile and basicity.[12][13]
Rationale: The imidazole nitrogen can be deprotonated with a suitable base like sodium hydride (NaH) to form an imidazolide anion, which then acts as a nucleophile to displace a halide from an alkylating agent.[12] Anhydrous conditions are critical as NaH reacts violently with water.
| Component | Molar Eq. | Amount | Notes |
| Methyl 4-(1H-imidazol-1-ylmethyl)benzoate | 1.0 | 2.02 g (10 mmol) | Starting material. |
| Sodium Hydride (NaH), 60% in mineral oil | 1.1 | 0.44 g (11 mmol) | Strong, non-nucleophilic base. |
| Iodomethane (CH₃I) | 1.1 | 1.56 g (11 mmol) | Alkylating agent. |
| Dimethylformamide (DMF), anhydrous | - | 30 mL | Aprotic polar solvent. |
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere, add Methyl 4-(1H-imidazol-1-ylmethyl)benzoate and dissolve in anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool the mixture back to 0°C and add iodomethane dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Work-up & Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography.
Analytical Characterization Workflow
The identity and purity of all synthesized derivatives must be rigorously confirmed. The following workflow is recommended for comprehensive characterization.
Caption: Standard workflow for purification and analysis.
Conclusion
The systematic derivatization of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is a powerful strategy for conducting SAR studies. The protocols detailed herein provide robust methods for modifying the ester, phenyl, and imidazole moieties. By carefully choosing derivatization vectors and meticulously characterizing the resulting compounds, researchers can effectively map the chemical space around this privileged scaffold to optimize biological activity and develop novel therapeutic candidates.
References
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ResearchGate. (n.d.). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Retrieved from [Link]
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Journal of Pharma Insights and Research. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. Retrieved from [Link]
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Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]
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Patsnap Synapse. (2025). What is the role of bioisosterism in drug design? Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of methyl 4-(((1-H benzo [d] imidazole-2-yl) methyl) thio) methyl) benzoate. Retrieved from [Link]
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Journal of Pharma Insights and Research. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Retrieved from [Link]
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Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Retrieved from [Link]
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The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Biological Significance of Imidazole-Based Analogues in New Drug Development. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]
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SlideShare. (2012). Application of Bioisosteres in Drug Design. Retrieved from [Link]
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ResearchGate. (n.d.). Imidazole Derivatives as Potential Therapeutic Agents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]
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University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]
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AWS. (n.d.). Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally. Retrieved from [Link]
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PubMed. (n.d.). Selective thromboxane synthetase inhibitors. 4. 2-(1H-imidazol-1-ylmethyl) carboxylic acids of benzo[b]furan, benzo[b]thiophene, indole, and naphthalene. Retrieved from [Link]
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YouTube. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl)-1H-imidazole (PDI) and 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid (H′HL). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-(Imidazol-1-yl)benzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). 4-((4-(1H-Imidazol-1-yl)phenylimino)methyl)benzoic acid (HImbz), the linker ligand used to synthesise X-dia-2-Cd. Retrieved from [Link]
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Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments. Retrieved from [Link]
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World Journal of Pharmaceutical Research. (n.d.). a review article on synthesis of imidazole derivatives. Retrieved from [Link]
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Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
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MDPI. (n.d.). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]
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PubChem. (n.d.). methyl 4-(2-bromo-1H-imidazol-1-yl)benzoate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone. Retrieved from [Link]
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analytical techniques for the characterization of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate
An Application Guide to the Comprehensive Characterization of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate
Introduction
Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is a versatile heterocyclic building block integral to various fields of chemical synthesis, including pharmaceutical and materials science research. Its structure, combining a substituted benzene ring with an imidazole moiety, makes it a valuable precursor for the synthesis of more complex molecules. Given its role as a key intermediate, ensuring its structural integrity and purity is paramount. This guide provides a comprehensive overview of the essential analytical techniques required for the robust characterization of this compound, designed for researchers and scientists in drug development and chemical analysis. The methodologies described herein are grounded in established principles and aim to provide a self-validating system for quality control and structural elucidation.
Physicochemical Properties
A foundational step in the analytical workflow is the compilation of the compound's fundamental physicochemical properties. This data is crucial for selecting appropriate analytical conditions, such as solvents for spectroscopy and mobile phases for chromatography.
| Property | Value | Source(s) |
| Chemical Structure | (Image of the chemical structure would be placed here in a full document) | [1] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [2] |
| Molecular Weight | 202.21 g/mol | [2] |
| CAS Number | 101184-08-1 | |
| Melting Point | 124-127 °C | |
| Appearance | White to off-white solid | General |
| SMILES String | COC(=O)c1ccc(cc1)-n2ccnc2 | |
| InChI Key | KUBBZTZQWIGHFH-UHFFFAOYSA-N |
Integrated Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization of a chemical entity. The following workflow illustrates a logical sequence of analyses, starting from purity assessment and culminating in complete structural confirmation.
Caption: Integrated workflow for the characterization of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
Causality and Expertise: HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase (RP-HPLC) method is the logical choice due to the moderate polarity of the target molecule. The selection of a C18 column provides a versatile stationary phase that separates compounds based on hydrophobicity. A gradient elution is often preferred over an isocratic one in method development to efficiently elute both the main compound and any potential impurities with a wide range of polarities. UV detection is ideal as the aromatic rings and imidazole moiety are strong chromophores.
Protocol: Purity Determination by RP-HPLC
-
Instrumentation: An HPLC or UPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid. (Formic acid is used to improve peak shape and is MS-compatible).[3]
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute as necessary.
Self-Validation and Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A successful run will show a sharp, symmetrical main peak. The retention time should be consistent across injections. The presence of other peaks indicates impurities. For validation, the method should be tested for linearity, precision, and accuracy according to standard guidelines. The use of formic acid makes this method directly transferable to LC-MS for impurity identification.[3]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality and Expertise: NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H NMR provides information about the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the carbon framework of the molecule. 2D NMR techniques (like COSY and HSQC) can be employed if the 1D spectra are complex or for definitive assignment.[4] Deuterated chloroform (CDCl₃) is a common solvent for this type of compound.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
The spectral width should cover the range of -1 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of the ¹³C nucleus, several hundred to a few thousand scans may be necessary.
-
The spectral width should cover 0 to 200 ppm.
-
Data Interpretation and Expected Signals:
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Key Features |
| -OCH₃ (Methyl Ester) | ~3.9 (s, 3H) | ~52 | Singlet, integration of 3 protons. |
| -CH₂- (Methylene Bridge) | ~5.2 (s, 2H) | Not directly observed | Singlet, integration of 2 protons, connecting the two rings. |
| Imidazole H2 | ~7.8 (s, 1H) | ~137 | Singlet, most downfield imidazole proton. |
| Imidazole H4/H5 | ~7.2 (d, 1H), ~7.1 (d, 1H) | ~129, ~119 | Doublets or singlets depending on resolution. |
| Benzene Ring (ortho to ester) | ~8.1 (d, 2H) | ~130 | Doublet, deshielded by the ester group. |
| Benzene Ring (ortho to N) | ~7.4 (d, 2H) | ~121 | Doublet, shielded relative to the other benzene protons. |
| C=O (Ester Carbonyl) | N/A | ~166 | Quaternary carbon, typically observed in the downfield region of the ¹³C spectrum. |
| Benzene Quaternary Carbons | N/A | ~139, ~128 | Quaternary carbons attached to the imidazole and ester groups. |
Note: Chemical shifts are predictions based on similar structures and may vary slightly.[5][6]
Mass Spectrometry (MS)
Causality and Expertise: Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, which is expected to readily form a protonated molecular ion [M+H]⁺. Coupling HPLC with MS (LC-MS) is highly efficient for analyzing the purity and identifying impurities simultaneously.
Protocol: LC-MS Analysis
-
System: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer) with an ESI source.
-
LC Method: Use the HPLC method described in Section 1.
-
MS Parameters (Positive Ion Mode):
-
Ion Source: ESI(+)
-
Scan Range: m/z 50 - 500
-
Capillary Voltage: 3.5 - 4.5 kV
-
Drying Gas (N₂) Flow: 8 - 12 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
Data Interpretation:
-
Expected Molecular Ion: The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 203.21.
-
Key Fragmentation: Fragmentation analysis (MS/MS) can be performed on the parent ion. Expected fragments would arise from the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), or cleavage at the methylene bridge.
Caption: A typical workflow for an LC-MS experimental setup.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality and Expertise: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is expected to show characteristic absorption bands for the aromatic rings, the C=O of the ester, the C-O bond, and the C=N bonds of the imidazole ring.[7][8]
Protocol: FT-IR Analysis
-
Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: An FT-IR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3100 - 3000 | Aromatic C-H | Stretching |
| 2950 - 2850 | Aliphatic C-H (-CH₂) | Stretching |
| ~1720 | Ester C=O | Stretching |
| 1610 - 1580 | Aromatic C=C | Stretching |
| ~1510 | Imidazole Ring | C=N Stretching |
| 1280 - 1250 | Ester C-O | Stretching |
| ~1100 | Ester C-O | Stretching |
| 850 - 750 | Aromatic C-H | Out-of-plane bend |
Note: These are approximate values and can be influenced by the molecular environment.[9][10]
Thermal Analysis (TGA/DSC)
Causality and Expertise: Thermal analysis provides information on the material's thermal stability, melting behavior, and the presence of bound solvents or different polymorphic forms. Differential Scanning Calorimetry (DSC) measures heat flow and will show a sharp endotherm corresponding to the melting point.[11] Thermogravimetric Analysis (TGA) measures mass change as a function of temperature and can indicate the temperature at which the compound begins to decompose.[12][13]
Protocol: TGA/DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
Instrumentation: A calibrated TGA and DSC instrument.
-
DSC Method:
-
Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
TGA Method:
-
Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Data Interpretation:
-
DSC: A sharp endothermic peak should be observed, with the onset temperature corresponding to the melting point (literature: 124-127 °C). The absence of thermal events before the melt suggests the material is anhydrous and non-solvated.
-
TGA: The TGA curve should show a stable baseline with no significant mass loss until a high temperature (e.g., >200 °C), indicating good thermal stability. A sharp drop in mass signifies decomposition.
References
-
Siqueira, A. B., et al. (2008). Synthesis, characterization and thermal behaviour of solid-state compounds of benzoates with some bivalent transition metal ions. ScienceOpen. Available at: [Link][12]
-
Caires, F. J., et al. (2008). Synthesis, characterization and thermal behaviour of solid-state compounds of benzoates with some bivalent transition metal ions. SciELO. Available at: [Link][11]
-
de Siqueira, A. B., et al. (2006). Synthesis, characterization and thermal behaviour of solid-state compounds of yttrium and lanthanide benzoates. ResearchGate. Available at: [Link][14]
-
Siqueira, A. B., et al. (2008). Synthesis, characterization and thermal behaviour of solid-state compounds of benzoates with some bivalent transition metal ions. ResearchGate. Available at: [Link][15]
-
El-Ghamry, H. A., et al. (2016). IR spectrum of imidazole derivatives. ResearchGate. Available at: [Link][7]
-
Al-Hamdani, A. A. S., et al. (2022). FTIR spectra of imidazole, ZnImCP and S-ZnImCPs. ResearchGate. Available at: [Link][8]
-
Tskhviraishvili, G., et al. (2020). ATR-FTIR spectra of imidazole and Ni(Im)6(NO3)2 complexes. ResearchGate. Available at: [Link][9]
-
Poudel, S. (2016). Investigation of Thermal Properties of Carboxylates with Various Structures. Digital Commons @ Georgia Southern. Available at: [Link][13]
-
Poplawska, J., et al. (2021). FTIR spectra of studied M(II) formate-imidazole complexes and sodium formate. ResearchGate. Available at: [Link][10]
-
SIELC Technologies. (n.d.). Separation of Methyl benzoate on Newcrom R1 HPLC column. SIELC. Available at: [Link][3]
-
Jain, A., et al. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences. Available at: [Link][16]
-
PubChem. (n.d.). Methyl 4-(1H-imidazol-1-yl)benzoate. National Center for Biotechnology Information. Available at: [Link][1]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for an article. The Royal Society of Chemistry. Available at: [Link][5]
-
Goudgaon, N. M., et al. (2013). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica. Available at: [Link][6]
-
Khadir, F. S. A., et al. (2021). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments. European Open Science. Available at: [Link][4]
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Application Note & Protocols: The Strategic Use of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate in Solid-Phase Organic Synthesis for the Construction of Diverse Molecular Libraries
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking New Avenues in Combinatorial Chemistry
The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its ability to engage in various biological interactions.[1][2][3] Solid-Phase Organic Synthesis (SPOS) has revolutionized the generation of large combinatorial libraries of small molecules for drug discovery, offering advantages in purification and automation.[4][5] This application note details the utility of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate as a versatile building block and linker in SPOS. Its unique bifunctional nature, possessing a readily modifiable ester and a reactive imidazole ring, allows for the divergent synthesis of complex molecular architectures on a solid support.
The core advantage of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate lies in its potential for traceless linking strategies or as a stable core for library diversification. The benzylic linkage to the imidazole provides stability, while the ester functionality offers a convenient handle for immobilization onto a variety of solid supports. This guide will provide a comprehensive overview of its application, from initial resin functionalization to the subsequent elaboration and final cleavage of the synthesized compounds.
The Chemical Rationale: Why Methyl 4-(1H-imidazol-1-ylmethyl)benzoate?
The strategic selection of a linker or building block is paramount to the success of any solid-phase synthesis campaign. Methyl 4-(1H-imidazol-1-ylmethyl)benzoate presents several key features that make it an attractive candidate for SPOS:
-
Bifunctionality: The molecule possesses two distinct reactive sites: the methyl ester and the imidazole ring. The ester can be saponified to the corresponding carboxylic acid, providing a handle for attachment to amine-functionalized resins. The imidazole ring, with its nucleophilic N-3 position, can be subsequently alkylated or acylated to introduce molecular diversity.
-
Chemical Stability: The benzyl-imidazole linkage is robust and stable to a wide range of reaction conditions commonly employed in SPOS, ensuring the integrity of the core scaffold throughout a multi-step synthesis.
-
Versatility in Cleavage: Depending on the choice of resin and the overall synthetic strategy, the final products can be cleaved from the solid support under various conditions (e.g., acidic, basic), offering flexibility in the final deprotection and isolation steps.
Workflow Overview: From Resin to Final Product
The overall workflow for utilizing Methyl 4-(1H-imidazol-1-ylmethyl)benzoate in SPOS can be conceptualized in the following stages:
Figure 1: General workflow for the solid-phase synthesis of a diverse library using Methyl 4-(1H-imidazol-1-ylmethyl)benzoate as a core building block.
Detailed Protocols and Methodologies
Preparation of the Linker: Saponification of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate
Rationale: The methyl ester must be converted to the corresponding carboxylic acid to enable its attachment to an amine-functionalized solid support. This is a standard saponification reaction.
Protocol:
-
Dissolve Methyl 4-(1H-imidazol-1-ylmethyl)benzoate (1.0 eq) in a 3:1 mixture of methanol and water.
-
Add sodium hydroxide (1.5 eq) and stir the reaction mixture at 60°C for 4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and adjust the pH to ~4 with 1M HCl.
-
The resulting precipitate, 4-(1H-imidazol-1-ylmethyl)benzoic acid, is filtered, washed with cold water, and dried under vacuum.
Immobilization onto Solid Support
Rationale: The carboxylic acid linker is coupled to an amine-functionalized resin using standard peptide coupling reagents. This forms a stable amide bond, anchoring the linker to the solid support.[6][7]
Protocol:
-
Swell aminomethyl polystyrene resin (1.0 eq, loading e.g., 1.0 mmol/g) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Drain the DMF and wash the resin with fresh DMF (3 x 10 mL/g of resin).
-
In a separate flask, dissolve 4-(1H-imidazol-1-ylmethyl)benzoic acid (3.0 eq), N,N'-diisopropylcarbodiimide (DIC, 3.0 eq), and 1-hydroxybenzotriazole (HOBt, 3.0 eq) in DMF.
-
Add the activated linker solution to the swollen resin and agitate at room temperature for 12-16 hours.
-
To cap any unreacted amine sites, drain the reaction mixture and treat the resin with a solution of acetic anhydride (10 eq) and diisopropylethylamine (DIPEA, 10 eq) in DMF for 1 hour.
-
Wash the resin sequentially with DMF (3x), dichloromethane (DCM, 3x), and methanol (3x), then dry under vacuum.
Diversification of the Immobilized Scaffold
Rationale: The N-3 position of the imidazole ring is a nucleophilic site that can be alkylated or acylated to introduce a point of diversity (R-group). This allows for the generation of a library of compounds from a common resin-bound intermediate.
Protocol (for N-alkylation):
-
Swell the functionalized resin (1.0 eq) in anhydrous DMF.
-
Add a solution of the desired alkyl halide (R-X, 5.0 eq) and a non-nucleophilic base such as DIPEA (5.0 eq) in DMF.
-
Heat the reaction mixture at 60-80°C for 8-12 hours. The progress of the reaction can be monitored by cleaving a small sample of the resin and analyzing the product by LC-MS.
-
After completion, drain the reaction mixture and wash the resin extensively with DMF, DCM, and methanol to remove excess reagents.
Cleavage and Isolation of the Final Products
Rationale: The final compounds are cleaved from the solid support using a strong acid, which breaks the amide bond to the linker, releasing the product into solution.
Protocol:
-
Wash the dried, diversified resin with DCM.
-
Treat the resin with a cleavage cocktail of 95:2.5:2.5 trifluoroacetic acid (TFA) / water / triisopropylsilane (TIPS) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Isolate the product by centrifugation and decantation, then purify by preparative HPLC.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and parameters for the key steps in the solid-phase synthesis workflow.
| Step | Reagents & Solvents | Equivalents (relative to resin loading) | Reaction Time | Temperature |
| Immobilization | 4-(1H-imidazol-1-ylmethyl)benzoic acid, DIC, HOBt, DMF | 3.0 | 12-16 hours | Room Temp. |
| Capping | Acetic Anhydride, DIPEA, DMF | 10.0 | 1 hour | Room Temp. |
| Diversification (Alkylation) | Alkyl Halide (R-X), DIPEA, DMF | 5.0 | 8-12 hours | 60-80°C |
| Cleavage | TFA/H₂O/TIPS (95:2.5:2.5) | N/A | 2-4 hours | Room Temp. |
Conclusion and Future Directions
Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is a highly effective and versatile building block for solid-phase organic synthesis. The protocols outlined in this application note provide a robust framework for the immobilization, diversification, and cleavage of novel imidazole-containing compounds. This methodology is readily adaptable to automated synthesis platforms, enabling the rapid generation of large, diverse libraries for high-throughput screening in drug discovery programs.[4] Future work could explore the use of this scaffold in the synthesis of macrocyclic structures or as a key component in peptidomimetics. The inherent biological relevance of the imidazole core, combined with the efficiency of SPOS, makes this a compelling strategy for modern medicinal chemistry.
References
-
Toure, R. H., et al. (2023). Synthesis of methyl 4-(((1-H benzo [d] imidazole-2-yl) methyl) thio) methyl) benzoate. ResearchGate. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid methyl ester. Available at: [Link]
-
Bilodeau, M. T., & Cunningham, A. M. (2001). Solid-Supported Synthesis of Imidazoles: A Strategy for Direct Resin-Attachment to the Imidazole Core. The Journal of Organic Chemistry. Available at: [Link]
- Google Patents. (n.d.). US4154738A - Imidazole derivatives and intermediates in their preparation.
-
Wikipedia. (n.d.). Imidazole. Available at: [Link]
-
de Oliveira, C. S. A., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]
-
Naveen, et al. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Bell, G. (2023). Imidazole-Based Pharmaceutical Molecules are Synthesized Using the Van Leusen Imidazole Synthesis. Organic Chemistry: An Indian Journal. Available at: [Link]
-
Del C. Díaz-Tejeda, M., et al. (2019). Automated solid-phase synthesis of metabolically stabilized triazolo-peptidomimetics. Journal of Peptide Science. Available at: [Link]
-
Guryanov, I., et al. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
PubChem. (n.d.). methyl 4-(2-bromo-1H-imidazol-1-yl)benzoate. Available at: [Link]
-
Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology. Available at: [Link]
-
Garcia-Martin, F., & Albericio, F. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Pharmaceuticals. Available at: [Link]
-
Nefzi, A., et al. (2008). Parallel Solid-Phase Synthesis of disubstituted 3-(1H-benzo[d]imidazol-2-yl)imidazolidine-2,4-diones and 3-(1H-benzo[d]imidazol-2-yl)-2-thioxoimidazolidin-4-ones. Molecules. Available at: [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Available at: [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase Peptide synthesis. PubMed. Available at: [Link]
- Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
Thuéry, P. (2020). 4-(Ammoniomethyl)benzoate, a protic zwitterionic bifunctional linker in uranyl ion carboxylate complexes. CrystEngComm. Available at: [Link]
Sources
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 5. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Methyl 4-(1H-imidazol-1-ylmethyl)benzoate by Recrystallization
This guide provides a comprehensive, in-depth resource for researchers, scientists, and drug development professionals on the purification of crude Methyl 4-(1H-imidazol-1-ylmethyl)benzoate (CAS 160446-18-4) via recrystallization. Moving beyond a simple procedural outline, this document explains the fundamental principles, rationale behind methodological choices, and a robust troubleshooting framework to address common experimental challenges.
Foundational Knowledge: Compound Properties and Impurity Profile
Effective purification begins with a thorough understanding of the target molecule and its likely contaminants. The success of a recrystallization protocol is contingent on exploiting the differences in solubility between the desired product and its impurities.
Physicochemical Properties
Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is a heterocyclic building block often used in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a basic imidazole ring and a methyl ester, dictates its solubility and chemical behavior.
| Property | Value | Source |
| CAS Number | 160446-18-4 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 216.24 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Solubility | Generally soluble in organic solvents | [1] |
Note: An experimental melting point is not consistently reported in publicly available literature. Determining the melting point of your crude and purified material is a critical metric for assessing purity.
Anticipated Impurity Profile
The most common synthetic route to this compound is the nucleophilic substitution of Methyl 4-(bromomethyl)benzoate with imidazole. Understanding this reaction allows us to predict the most probable impurities:
-
Unreacted Starting Materials:
-
Imidazole
-
Methyl 4-(bromomethyl)benzoate
-
-
Side-Products:
-
Quaternary imidazolium salts (from over-alkylation of the product).
-
Bis-substituted products.
-
-
Process-Related Impurities:
-
Inorganic salts (e.g., KBr, NaBr) if a base is used.
-
Residual reaction solvents (e.g., DMF, Acetonitrile).
-
The goal of recrystallization is to select a solvent system where the desired product has high solubility at an elevated temperature, while the impurities are either highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (removed by hot filtration).
The Recrystallization Workflow: A Step-by-Step Overview
Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[5] A successful procedure meticulously follows a logical sequence of steps designed to separate the product from soluble and insoluble impurities.
General Recrystallization Workflow
Caption: The logical progression of a standard recrystallization experiment.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. The choice between a single or two-solvent system depends on the specific impurity profile and the solubility characteristics determined during preliminary screening.
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent is found that meets the criteria of high solubility at its boiling point and low solubility at or below room temperature.
Materials:
-
Crude Methyl 4-(1H-imidazol-1-ylmethyl)benzoate
-
Candidate solvent (e.g., Ethyl Acetate, Isopropanol)
-
Erlenmeyer flasks
-
Hotplate/stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil with stirring. Continue adding the solvent dropwise until the solid just dissolves. Using an excess of solvent is a common error that will significantly reduce your final yield.[5]
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel (stemless or short-stemmed) on the hotplate. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[6]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent. This removes any residual mother liquor containing dissolved impurities. Using warm or room-temperature solvent will dissolve some of your product, reducing the yield.
-
Drying: Allow the crystals to dry on the filter paper with continued suction. For final drying, transfer the solid to a watch glass or drying dish and place it in a vacuum oven (if the compound is thermally stable) or let it air-dry.
Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization
This is a powerful technique for when no single solvent is ideal. It employs a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").
Materials:
-
Crude product
-
A "good" solvent (e.g., Ethanol, Acetone)
-
A "poor" solvent (e.g., Water, Hexane)
-
Equipment as listed in Protocol 1
Procedure:
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.
-
Re-dissolution: Add a few more drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point.
-
Crystallization, Isolation, and Drying: Follow steps 3 through 7 from Protocol 1, using the same solvent mixture for the final wash (in the same approximate ratio, and ice-cold).
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the recrystallization of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate in a direct question-and-answer format.
Troubleshooting Logic
Sources
- 1. CAS 160446-18-4: Methyl 4-(1H-imidazol-1-ylmethyl)benzoate [cymitquimica.com]
- 2. 160446-18-4 | Methyl 4-((1h-imidazol-1-yl)methyl)benzoate - Moldb [moldb.com]
- 3. fishersci.com [fishersci.com]
- 4. CAS RN 160446-18-4 | Fisher Scientific [fishersci.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing the Synthesis of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate
Welcome to the dedicated technical support center for the synthesis of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the reaction conditions for this important imidazole derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to ensure your success in the laboratory.
Introduction to the Synthesis
The synthesis of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is typically achieved through the N-alkylation of imidazole with methyl 4-(bromomethyl)benzoate. This reaction, while straightforward in principle, is sensitive to various parameters that can significantly impact yield, purity, and the formation of byproducts. Understanding the interplay of reactants, reagents, and reaction conditions is paramount for a successful outcome.
Core Reaction Scheme
Caption: General reaction scheme for the N-alkylation of imidazole.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield in this synthesis?
A1: The most critical factor is the effective deprotonation of imidazole to form the imidazolide anion, which is a much stronger nucleophile. The choice of base and solvent system is therefore paramount. For less reactive alkylating agents or to ensure complete deprotonation, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is highly effective.[1] However, for a reactive benzylic bromide like methyl 4-(bromomethyl)benzoate, a weaker inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile (CH₃CN) is often sufficient and can be more practical for larger scale operations.[1]
Q2: I am observing a significant amount of a water-soluble byproduct that is difficult to separate. What is it and how can I avoid it?
A2: This is likely the quaternary imidazolium salt, formed by the over-alkylation of the desired product.[2] The product, Methyl 4-(1H-imidazol-1-ylmethyl)benzoate, still possesses a nucleophilic nitrogen atom that can react with another molecule of methyl 4-(bromomethyl)benzoate. This side reaction is more prevalent with highly reactive alkylating agents, elevated temperatures, or when using a high concentration of the alkylating agent.[2]
To mitigate this, consider the following:
-
Stoichiometry Control: Use a slight excess of imidazole (e.g., 1.1 to 1.5 equivalents) relative to the methyl 4-(bromomethyl)benzoate. This ensures the alkylating agent is consumed before significant over-alkylation of the product can occur.
-
Controlled Addition: Add the methyl 4-(bromomethyl)benzoate solution slowly to the mixture of imidazole and base. This maintains a low instantaneous concentration of the alkylating agent.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For this specific synthesis, starting at room temperature and gently heating if necessary is a good strategy.
Q3: My reaction is sluggish and does not go to completion. What are the likely causes?
A3: A sluggish or incomplete reaction can stem from several issues:
-
Insufficiently Strong Base: If you are using a weak base like sodium bicarbonate, it may not be strong enough to deprotonate the imidazole effectively. Switching to a stronger base like potassium carbonate or sodium hydride should improve the reaction rate.[1]
-
Poor Solvent Choice: The chosen solvent must be able to dissolve both the imidazole and the base to a reasonable extent. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally good choices.[1]
-
Low Quality Reagents: Ensure that your imidazole and methyl 4-(bromomethyl)benzoate are pure. The alkylating agent can degrade over time, especially if exposed to moisture.
-
Inadequate Temperature: While high temperatures can lead to side reactions, some energy input may be necessary to overcome the activation energy of the reaction. Monitor the reaction by TLC or LC-MS to determine if a moderate increase in temperature (e.g., to 40-60 °C) is beneficial.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete deprotonation of imidazole.- Competing side reactions (e.g., over-alkylation).- Degradation of the alkylating agent. | - Use a stronger base (e.g., switch from K₂CO₃ to NaH).- Optimize stoichiometry (use a slight excess of imidazole).- Use fresh, high-purity methyl 4-(bromomethyl)benzoate. |
| Formation of Quaternary Salt | - High concentration of alkylating agent.- High reaction temperature.- Stoichiometry with excess alkylating agent. | - Use a slight excess of imidazole.- Add the alkylating agent dropwise.- Maintain a lower reaction temperature. |
| Multiple Spots on TLC (Unidentified) | - Formation of regioisomers (if using a substituted imidazole).- Presence of unreacted starting materials.- Decomposition of product or starting materials. | - For this specific synthesis, regioisomer formation is not an issue. If using a substituted imidazole, consider steric and electronic effects.[3]- Monitor the reaction over time to distinguish between intermediates and byproducts.- Ensure the reaction is not being heated for an unnecessarily long time. |
| Difficulty in Product Isolation/Purification | - Product is partially soluble in the aqueous phase.- Emulsion formation during work-up. | - During aqueous work-up, saturate the aqueous layer with brine (NaCl) to decrease the solubility of the organic product.- If emulsions form, allow the mixture to stand for a longer period, or filter through a pad of celite. |
Experimental Protocols
Standard Protocol for Synthesis
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add imidazole (1.2 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous N,N-dimethylformamide (DMF) to create a stirrable slurry.
-
-
Addition of Alkylating Agent:
-
In a separate flask, dissolve methyl 4-(bromomethyl)benzoate (1.0 eq.) in a minimal amount of anhydrous DMF.
-
Add the solution of methyl 4-(bromomethyl)benzoate dropwise to the stirring imidazole slurry at room temperature over 30 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (methyl 4-(bromomethyl)benzoate) is consumed. If the reaction is slow, it can be gently heated to 40-50 °C.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Caption: Step-by-step experimental workflow for the synthesis.
References
-
PrepChem. (2023). Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid methyl ester. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of methyl 4-(((1-H benzo [d] imidazole-2-yl) methyl) thio) methyl) benzoate. Retrieved from [Link]
-
PrepChem. (2023). Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid. Retrieved from [Link]
- Google Patents. (1979). US4154738A - Imidazole derivatives and intermediates in their preparation.
- Google Patents. (2020). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
- Google Patents. (2005). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
-
ResearchGate. (2004). N-alkylation of imidazole by alkaline carbons. Retrieved from [Link]
-
PubMed. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]
-
University of Otago. (1984). N-Alkylation of imidazoles. Retrieved from [Link]
Sources
Technical Support Center: Methyl 4-(1H-imidazol-1-ylmethyl)benzoate - Stability and Degradation Pathway Troubleshooting
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl 4-(1H-imidazol-1-ylmethyl)benzoate. As a key heterocyclic building block, understanding its stability profile is critical for ensuring the integrity of experimental data and the quality of synthesized compounds. This document provides a comprehensive overview of potential degradation pathways, troubleshooting advice for common stability-related issues, and validated experimental protocols for stability assessment. The guidance herein is built upon fundamental chemical principles and data from structurally related imidazole and benzoate derivatives, providing a robust framework for your investigations.
Frequently Asked Questions (FAQs) - Core Stability Concerns
Q1: What are the primary functional groups in Methyl 4-(1H-imidazol-1-ylmethyl)benzoate that are susceptible to degradation?
A1: The molecule contains three key functional groups that can influence its stability:
-
Methyl Ester: Susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid.
-
Imidazole Ring: Can be prone to oxidation and photodegradation.[1][2][3]
-
Benzylic Methylene Bridge: The methylene group connecting the imidazole and benzoate rings can be a site for oxidation.
Q2: I am observing a new, more polar peak in my HPLC analysis after storing my compound in a methanol/water mobile phase. What could be the cause?
A2: The appearance of a more polar peak, especially in the presence of water, strongly suggests hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-(1H-imidazol-1-ylmethyl)benzoic acid.[4][5] Esters are known to undergo hydrolysis in both acidic and basic aqueous solutions.[6][7]
Q3: My sample of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate has developed a slight yellow color after being left on the benchtop for a few days. What is the likely cause?
A3: Discoloration upon exposure to light and air is often indicative of oxidative degradation or photodegradation. The imidazole ring, in particular, can be sensitive to oxidation, potentially leading to the formation of colored degradation products.[1][8] Some imidazole derivatives are known to undergo photo-oxidation reactions.[8] To mitigate this, it is recommended to store the compound in amber vials and under an inert atmosphere (e.g., nitrogen or argon).[9]
Q4: I am planning to perform a reaction with a strong oxidizing agent. Will Methyl 4-(1H-imidazol-1-ylmethyl)benzoate be stable under these conditions?
A4: Caution is advised when using strong oxidizing agents. The imidazole ring is susceptible to oxidation, which can lead to ring-opening or the formation of various oxidized species.[3][10] The benzylic methylene bridge is also a potential site of oxidation. It is recommended to perform a small-scale pilot reaction to assess the stability of the starting material under your specific reaction conditions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may be encountered during the handling and analysis of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate and provides actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Preventative Measures |
| Appearance of a new peak with a shorter retention time in RP-HPLC | Hydrolysis of the methyl ester | 1. Confirm Identity: Spike the sample with a standard of 4-(1H-imidazol-1-ylmethyl)benzoic acid, if available. Alternatively, collect the fraction and analyze by mass spectrometry to confirm the expected mass of the carboxylic acid. 2. pH Control: Ensure the pH of your solutions is maintained between 6 and 8. Avoid strongly acidic or basic conditions. 3. Solvent Choice: For long-term storage in solution, use aprotic solvents like acetonitrile or THF. If aqueous solutions are necessary, prepare them fresh and use them promptly. |
| Inconsistent potency results in repeat assays | Sample Degradation | 1. Storage Conditions: Store solid material in a cool, dark, and dry place. For solutions, store at low temperatures (-20°C or -80°C) in tightly sealed containers, and consider flushing with an inert gas before sealing. 2. Handling: Minimize the exposure of the compound to light and air during weighing and sample preparation. Use low-actinic glassware.[9] |
| Formation of multiple unknown impurities during a reaction | Oxidative Degradation | 1. Inert Atmosphere: Perform reactions under an inert atmosphere of nitrogen or argon to minimize contact with oxygen. 2. Degassed Solvents: Use solvents that have been adequately degassed to remove dissolved oxygen. 3. Antioxidants: If compatible with your reaction, consider the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene). |
| Loss of compound during work-up with aqueous base | Base-catalyzed Hydrolysis | 1. Avoid Strong Bases: If possible, use a mild inorganic base like sodium bicarbonate for extractions instead of stronger bases like sodium hydroxide. 2. Minimize Contact Time: Perform aqueous extractions quickly and at low temperatures to reduce the rate of hydrolysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[11][12]
1. Preparation of Stock Solution:
-
Prepare a stock solution of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate in acetonitrile at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 1 mL of 0.1 M NaOH.
-
Dilute with mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
Neutralize with 1 mL of 0.1 M HCl.
-
Dilute with mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Thermal Degradation:
-
Transfer a small amount of the solid compound to a glass vial.
-
Place in an oven at 80°C for 48 hours.
-
Allow to cool, then prepare a 100 µg/mL solution in the mobile phase.
-
-
Photodegradation:
-
Expose a 100 µg/mL solution of the compound in the mobile phase to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil and stored under the same conditions.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described below.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate the parent compound from its potential degradation products.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[13]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.[14]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines (Q2(R2)) for specificity, linearity, accuracy, precision, and robustness to be considered a reliable stability-indicating method.[15][16][17]
Predicted Degradation Pathways & Visualizations
Based on the chemical structure and literature on related compounds, the following degradation pathways are proposed.
Hydrolytic Degradation
Oxidative Degradation
Experimental Workflow for Stability Testing
Summary of Stability Profile
| Stress Condition | Expected Stability | Primary Degradation Product(s) |
| Acidic (e.g., 0.1 M HCl, 60°C) | Likely to degrade | 4-(1H-imidazol-1-ylmethyl)benzoic acid |
| Basic (e.g., 0.1 M NaOH, RT) | Likely to degrade rapidly | 4-(1H-imidazol-1-ylmethyl)benzoic acid |
| Oxidative (e.g., 3% H₂O₂, RT) | Potential for degradation | Imidazole ring-opened products, N-oxides |
| Thermal (80°C, solid state) | Expected to be relatively stable | Minimal degradation expected |
| Photolytic (ICH Q1B conditions) | Potential for degradation | Complex mixture of degradants |
References
-
Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved from [Link]
- Uchida, K., & Kawakishi, S. (1986). Selective oxidation of imidazole ring in histidine residues by the ascorbic acid-copper ion system.
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3147-3155.
- BenchChem. (2025). Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds.
- Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Comput
- Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo.
- Stability-Indicating Method Validation: Regulatory Consider
- Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. (2025).
- Degradative imidazole oxidation of particle by reactive oxygen... (n.d.).
- Strategies for Resolving Stability Issues in Drug Formul
- ICH. (2023).
- Stability Troubleshooting. (2025). Pharma.Tips.
- What is the reaction rate of Methyl Benzoate in different reactions? (2025). Evergreensino Blog.
- Li, W., et al. (2018). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures.
- Ali, I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5948.
- ICH Guidelines for Analytical Method Valid
- Can methyl benzo
- Dual Photochemistry of Benzimidazole. (2023). The Journal of Organic Chemistry.
- Cravotto, G., et al. (2005).
- Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. (n.d.). eJManager.
- What is a stability indic
- A detailed identification study on high-temperature degradation products of oleic and linoleic acid methy esters by GC–MS and GC–FTIR. (2025).
- Kumar, R., et al. (2016). Forced Degradation, LC-UV, MS(n) and LC-MS-TOF Studies on Azilsartan: Identification of a Known and Three New Degradation Impurities. Journal of Pharmaceutical and Biomedical Analysis, 120, 202-211.
- Forced Degrad
- Characterization and Degradation of Fatty Acid Methyl Esters Generated from Domestic Wastew
- Photodegradation Pattern of Benzimidazole Anthelmintics. (n.d.).
- Babu, N. P., & Ramachandran, D. (2022). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 15(1), 15-20.
- Biodegradation of Various Homologues of Palm-based Methyl Ester Sulphonates (MES). (n.d.). Universiti Kebangsaan Malaysia.
- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIV
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. (2025).
- Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- The Stability Challenges for Pharmaceutical Products. (n.d.). RSSL.
- Babu, N. P., & Ramachandran, D. (2022). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology.
- Degradation of Methylparaben Using Optimal WO3 Nanostructures: Influence of the Annealing Conditions and Complexing Agent. (n.d.). MDPI.
- Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Methyl Esters. (n.d.). Organic Chemistry Portal.
- Gozlan, I., & Rotstein, A. (2013). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation.
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- 6. What is the reaction rate of Methyl Benzoate in different reactions? - Blog - Evergreensino [evergreensinochem.com]
- 7. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
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- 17. ejmanager.com [ejmanager.com]
Technical Support Center: Troubleshooting Common Side Reactions in the Synthesis of Imidazole Derivatives
Prepared by: Senior Application Scientist, Gemini Labs
Welcome to the technical support center for imidazole synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazoles. The imidazole ring is a cornerstone in medicinal chemistry and materials science, but its synthesis is often plagued by side reactions that can lead to low yields and complex purification challenges.[1][2][3] This guide is designed to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Section 1: Troubleshooting the Debus-Radziszewski Synthesis
The Debus-Radziszewski reaction, a multicomponent condensation of a 1,2-dicarbonyl, an aldehyde, and ammonia, is one of the most fundamental methods for preparing substituted imidazoles.[2][4] However, its simplicity in concept often belies its practical complexities.
Q1: Why is the yield of my Debus-Radziszewski synthesis consistently low?
A1: Low yields are a frequent issue and can typically be traced back to two primary causes: competing side reactions and degradation of reactants or products under harsh conditions.[2][5]
Causality and In-Depth Explanation:
The core of the Debus-Radziszewski synthesis involves the formation of a diimine intermediate from the dicarbonyl compound and ammonia, which then condenses with an aldehyde.[4] However, the reaction components are highly reactive and can be diverted down alternative pathways.
-
Oxazole Formation: One of the most common side reactions is the formation of an oxazole byproduct. This occurs when the dicarbonyl compound reacts with the aldehyde and only one equivalent of ammonia, leading to a competing cyclization pathway.
-
Reactant Degradation: Traditional protocols often call for high temperatures and long reaction times, which can lead to the degradation of sensitive aldehydes or dicarbonyl compounds, especially if they are prone to oxidation or polymerization.[5]
-
Sub-optimal Stoichiometry: The molar ratio of the reactants is critical. An insufficient amount of the ammonia source (often ammonium acetate) can starve the reaction of the necessary nitrogen components, favoring other condensation pathways.[5]
Troubleshooting Steps:
-
Optimize Reaction Temperature: Systematically vary the temperature. While heat is necessary, excessive temperatures can favor side reactions. Microwave-assisted synthesis has been shown to improve yields by providing rapid, uniform heating, which can reduce reaction times and minimize byproduct formation.[6][7]
-
Adjust Reactant Stoichiometry: Use a significant excess of the ammonia source. A common strategy is to use 10-20 equivalents of ammonium acetate to drive the equilibrium towards the desired diimine intermediate.
-
Employ a Catalyst: The use of catalysts like silica-tungstic acid or Lewis acids (e.g., ZnCl2) can significantly improve yields by activating the carbonyl groups and promoting the desired condensation pathway under milder conditions.[2]
Logical Flow: Debus-Radziszewski Reaction vs. Side Reaction
Caption: Desired imidazole pathway versus a common oxazole side reaction.
Section 2: Challenges in Other Common Syntheses
Q2: In the Marckwald synthesis, I'm observing significant decomposition and low yields. What is the likely cause?
A2: The Marckwald synthesis relies on the cyclization of an α-aminoketone with a cyanate or thiocyanate derivative.[8][9] The primary point of failure in this sequence is the stability of the α-aminoketone intermediate.
Causality and In-Depth Explanation:
α-aminoketones are notoriously unstable and prone to self-condensation (dimerization) or decomposition, especially when isolated. To ensure the success of a Marckwald synthesis, it is often critical to use the α-aminoketone in situ (immediately after it is formed) without purification.
Troubleshooting Steps:
-
In Situ Generation: Generate the α-aminoketone from a stable precursor (e.g., an α-haloketone and an amine) and, without isolating it, add the thiocyanate or other cyclizing agent directly to the reaction mixture.
-
Control pH: The stability of the α-aminoketone is highly pH-dependent. Maintaining a slightly acidic to neutral pH can suppress self-condensation reactions.
-
Temperature Management: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize decomposition rates.
Q3: My Bredereck reaction for 2,4,5-trisubstituted imidazoles gives inconsistent results. What are the most critical parameters to control?
A3: The Bredereck reaction, which utilizes α-dicarbonyls and formamide, is sensitive to temperature and the purity of the formamide.[10]
Causality and In-Depth Explanation:
Formamide serves as both the ammonia source and a dehydrating agent. At high temperatures, formamide can decompose into ammonia and carbon monoxide. Inconsistent heating can lead to variable rates of decomposition and, consequently, an inconsistent supply of ammonia for the reaction, resulting in variable yields. Furthermore, commercial formamide often contains formic acid as an impurity, which can catalyze unwanted side reactions.
Troubleshooting Steps:
-
Purify Formamide: Distill formamide under reduced pressure before use to remove water and formic acid impurities.
-
Precise Temperature Control: Use an oil bath and a contact thermometer to maintain a stable and uniform reaction temperature. Avoid localized overheating.
-
Stepwise Addition: Consider a stepwise addition of the dicarbonyl compound to the hot formamide to better control the reaction exotherm and maintain a more consistent concentration of reactants.
Section 3: General Purification & Analytical Troubleshooting
A successful synthesis is only as good as the final isolated product. Imidazole derivatives, due to their basic nitrogen atoms, often present unique purification challenges.
Q4: My crude reaction mixture is a dark, intractable oil. What is the best strategy for purification?
A4: The presence of a basic nitrogen atom in the imidazole ring is a powerful handle for purification that should be exploited before resorting to more complex methods like chromatography. Acid-base extraction is an exceptionally effective first step.[11]
Causality and In-Depth Explanation:
The imidazole ring is basic (pKa of the conjugate acid is ~7) and can be protonated by a dilute acid to form a water-soluble imidazolium salt.[3][9] Most non-basic organic impurities (e.g., unreacted aldehydes, oxazoles, polymeric material) will remain in the organic layer. This allows for a clean separation.
Experimental Protocol: Acid-Base Extraction for Imidazole Purification
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Shake gently, venting frequently.
-
Separation: Allow the layers to separate. The protonated imidazole product will be in the lower aqueous layer, while neutral impurities remain in the upper organic layer. Drain the aqueous layer into a clean flask.
-
Back-Extraction (Optional): Re-extract the organic layer with fresh dilute acid to recover any remaining product.
-
Neutralization: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (check with pH paper). The neutral imidazole derivative will either precipitate out or can be extracted back into a fresh organic solvent.[11]
-
Final Steps: Collect the precipitated solid by filtration or dry the organic extracts with a drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
Q5: I can't find a good single solvent for recrystallization. What should I do?
A5: When a single solvent fails, a two-solvent system is often the solution. This involves finding one solvent in which your compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "anti-solvent"), provided the two solvents are miscible.[12]
Data Presentation: Common Purification Solvents for Imidazole Derivatives
| Purification Technique | Good Solvents (for dissolving) | Anti-Solvents (for precipitating) / Mobile Phase Modifiers |
| Recrystallization | Ethanol, Methanol, Isopropanol, Ethyl Acetate | Water, Hexanes, Diethyl Ether |
| Normal-Phase Chromatography | Dichloromethane, Ethyl Acetate | Methanol, Triethylamine (to reduce tailing) |
| Reversed-Phase HPLC | Acetonitrile, Methanol | Water (often with 0.1% formic acid or TFA) |
Q6: How can I definitively identify my product and assess its purity against potential side products?
A6: A combination of analytical techniques is essential for unambiguous structure confirmation and purity assessment.[13]
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The chemical shifts and coupling patterns will confirm the substitution pattern on the imidazole ring. Impurities will present as extra, unassignable peaks.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product. Techniques like LC-MS are invaluable for identifying the molecular weights of impurities in your crude mixture, which can provide clues to their structures (e.g., an impurity with a mass corresponding to an oxazole byproduct).[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A pure compound should ideally show a single peak. By developing an appropriate method, you can quantify the purity of your product and track the removal of impurities during purification.[13][15]
Workflow: Purification Strategy Selection
Caption: A decision-making workflow for purifying imidazole derivatives.
References
- Technical Support Center: Purification of Imidazole Derivatives. (n.d.). Benchchem.
- Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023). Oriental Journal of Chemistry.
- A review article on synthesis of imidazole derivatives. (2024). GSC Biological and Pharmaceutical Sciences.
- Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives. (n.d.). Benchchem.
- Troubleshooting common problems in imidazole synthesis reactions. (n.d.). Benchchem.
- Reaction strategies for synthesis of imidazole derivatives: a review. (2018). Scripta Scientifica Pharmaceutica.
- Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18, 3950-3964.
- Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.). Google Patents.
- Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. (n.d.). Benchchem.
- Synthesis of Bioactive Imidazoles: A Review. (2015). International Journal of Modern Chemistry.
- Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline.
- A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (2021). International Journal of Pharmaceutical Research and Applications.
- Marckwald approach to fused imidazoles. (n.d.). ResearchGate.
- HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. (n.d.). Physical Testing and Chemical Analysis (Part B:Chemical Analysis).
- Debus–Radziszewski imidazole synthesis. (n.d.). In Wikipedia.
- General reaction scheme of the Debus–Radziszewski imidazole synthesis. (n.d.). ResearchGate.
- Imidazole quantification by LC determination. (2019). Wiley Analytical Science.
- Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015). World Journal of Pharmaceutical Sciences.
- SYNTHESIS AND REACTIONS OF IMIDAZOLE. (2024). AMALIY VA TIBBIYOT FANLARI ILMIY JURNALI.
- Facile Synthesis of Optically Active Imidazole Derivatives. (2007). Molecules.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. wjpsonline.com [wjpsonline.com]
- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A review article on synthesis of imidazole derivatives [wisdomlib.org]
- 7. Facile Synthesis of Optically Active Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 9. zenodo.org [zenodo.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
Navigating the Scale-Up of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and scale-up of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the underlying scientific principles and troubleshooting strategies to navigate the complexities of moving from the lab bench to larger-scale production. This resource is structured to address the common and often critical challenges encountered during the synthesis of this important pharmaceutical intermediate.
The Synthetic Pathway: A Foundational Overview
The most common and direct route to Methyl 4-(1H-imidazol-1-ylmethyl)benzoate involves the N-alkylation of imidazole with a suitable benzyl halide derivative, typically methyl 4-(bromomethyl)benzoate. This is a classic SN2 reaction where the nucleophilic nitrogen of the imidazole ring attacks the electrophilic benzylic carbon, displacing the halide.
Imidazole [label="Imidazole"]; BenzylBromide [label="Methyl 4-(bromomethyl)benzoate"]; Base [label="Base"]; Solvent [label="Solvent"]; Product [label="Methyl 4-(1H-imidazol-1-ylmethyl)benzoate"]; Byproduct [label="Base-HBr"];
Imidazole -> "Reaction"; BenzylBromide -> "Reaction"; Base -> "Reaction"; Solvent -> "Reaction" [style=dotted]; "Reaction" -> Product; "Reaction" -> Byproduct; }
Figure 1: General reaction scheme for the N-alkylation of imidazole.
While seemingly straightforward, the scale-up of this reaction presents several challenges that can impact yield, purity, and overall process efficiency. This guide will dissect these challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of this N-alkylation reaction?
A1: On a larger scale, precise control over temperature , rate of addition of the alkylating agent, and agitation is paramount. The N-alkylation of imidazole is an exothermic reaction. Inadequate heat dissipation on a larger scale can lead to temperature spikes, promoting side reactions and impurity formation. A controlled, slow addition of methyl 4-(bromomethyl)benzoate is crucial to maintain the desired reaction temperature. Efficient agitation is necessary to ensure homogeneity and prevent localized "hot spots."
Q2: I am observing a significant amount of a dialkylated impurity. How can I minimize its formation?
A2: The formation of the 1,3-dialkylated imidazolium salt is a common side reaction, especially when the N-alkylated product is a good nucleophile itself. To mitigate this:
-
Stoichiometry Control: Use a slight excess of imidazole relative to the methyl 4-(bromomethyl)benzoate. This ensures the alkylating agent is consumed before it can react with the product.
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture keeps its concentration low, disfavoring the second alkylation step.
-
Solvent Choice: In some cases, the choice of solvent can influence the rate of the second alkylation. A less polar solvent might reduce the reactivity of the product.
Q3: My reaction is sluggish and not going to completion. What could be the issue?
A3: Incomplete reactions are often traced back to the deprotonation of imidazole. The pKa of the N-H proton in imidazole is approximately 14.5, so a sufficiently strong base is required for complete deprotonation to the more nucleophilic imidazolate anion.
-
Base Selection: For laboratory-scale synthesis, a strong base like sodium hydride (NaH) in an anhydrous a-protic solvent like THF or DMF is highly effective. For larger-scale operations where handling NaH can be hazardous, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar a-protic solvent like acetonitrile or DMF are often employed. Cs₂CO₃ is frequently reported to be highly effective.
-
Anhydrous Conditions: If using a strong base like NaH, ensure your solvent and reagents are scrupulously dry. Any moisture will quench the base and reduce its effectiveness.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low Yield | 1. Incomplete deprotonation of imidazole. 2. Side reactions (e.g., dialkylation, hydrolysis of the ester). 3. Inefficient work-up and product isolation. | 1. Evaluate the base: Consider switching to a stronger base (e.g., from K₂CO₃ to NaH on a small scale, or to Cs₂CO₃ on a larger scale). Ensure anhydrous conditions if using a strong base. 2. Control reaction conditions: Maintain a lower reaction temperature to minimize side reactions. Implement slow, controlled addition of the alkylating agent. 3. Optimize work-up: Ensure complete extraction of the product. The product has some water solubility, so multiple extractions with an appropriate organic solvent may be necessary. |
| Formation of Unknown Impurities | 1. Thermal degradation of starting materials or product. 2. Reaction with solvent. 3. Impurities in starting materials. | 1. Lower reaction temperature: Run the reaction at the lowest effective temperature. 2. Solvent stability: Ensure the chosen solvent is stable under the reaction conditions. For example, DMF can decompose at higher temperatures, especially in the presence of strong bases. 3. Starting material analysis: Analyze the purity of imidazole and methyl 4-(bromomethyl)benzoate before use. |
| Difficult Product Purification | 1. Presence of polar impurities (e.g., imidazolium salts). 2. Tarry byproducts from thermal decomposition. | 1. Aqueous wash: The dialkylated imidazolium salt is highly water-soluble and can often be removed with an aqueous wash during work-up. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often effective for removing both polar and non-polar impurities. |
| Inconsistent Results on Scale-Up | 1. Poor heat transfer in larger reactors. 2. Inefficient mixing. 3. Changes in reagent addition rates. | 1. Process engineering: Consult with a chemical engineer to ensure the reactor is capable of handling the exotherm. Consider a jacketed reactor with efficient cooling. 2. Agitation study: Ensure the agitator speed and design are sufficient to maintain a homogenous mixture at the larger scale. 3. Controlled addition: Utilize a programmable pump for consistent and controlled addition of the alkylating agent. |
Experimental Protocols
Here are two common laboratory-scale protocols for the N-alkylation of imidazole with a benzyl halide. These can be adapted for the synthesis of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate using methyl 4-(bromomethyl)benzoate as the alkylating agent.[1]
Protocol 1: Using Potassium Carbonate in Acetonitrile
This method is a milder and often preferred route for scale-up due to the easier handling of the base.
Materials:
-
Imidazole
-
Methyl 4-(bromomethyl)benzoate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq) to anhydrous acetonitrile.
-
Stir the suspension and add a solution of methyl 4-(bromomethyl)benzoate (1.05 eq) in anhydrous acetonitrile dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the solid potassium carbonate and potassium bromide.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Using Sodium Hydride in Tetrahydrofuran
This method is highly effective for achieving complete deprotonation of imidazole but requires strict anhydrous conditions and careful handling of sodium hydride.
Materials:
-
Imidazole
-
Methyl 4-(bromomethyl)benzoate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of sodium hydride (1.1 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of imidazole (1.0 eq) in anhydrous THF dropwise at 0°C (using an ice bath).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Cool the reaction mixture back to 0°C and add methyl 4-(bromomethyl)benzoate (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualization of Key Processes
Start [label="Reaction Scale-Up Issue Identified", shape=ellipse, fillcolor="#FBBC05"]; LowYield [label="Low Yield", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurity [label="Impurity Formation", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IncompleteReaction [label="Incomplete Reaction", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> LowYield; Start -> Impurity; Start -> IncompleteReaction;
LowYield -> CheckBase [label="Check Base Strength & Stoichiometry"]; LowYield -> OptimizeWorkup [label="Optimize Work-up"]; CheckBase [fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeWorkup [fillcolor="#4285F4", fontcolor="#FFFFFF"];
Impurity -> ControlTemp [label="Control Temperature"]; Impurity -> SlowAddition [label="Slow Reagent Addition"]; ControlTemp [fillcolor="#4285F4", fontcolor="#FFFFFF"]; SlowAddition [fillcolor="#4285F4", fontcolor="#FFFFFF"];
IncompleteReaction -> CheckAnhydrous [label="Ensure Anhydrous Conditions"]; IncompleteReaction -> IncreaseBase [label="Increase Base Equivalents"]; CheckAnhydrous [fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncreaseBase [fillcolor="#4285F4", fontcolor="#FFFFFF"];
CheckBase -> ReRun [label="Re-run with stronger base"]; OptimizeWorkup -> ReRun [label="Re-run with optimized extraction"]; ControlTemp -> ReRun [label="Re-run with better temp. control"]; SlowAddition -> ReRun [label="Re-run with slower addition"]; CheckAnhydrous -> ReRun [label="Re-run with dry reagents/solvents"]; IncreaseBase -> ReRun [label="Re-run with more base"];
ReRun [label="Re-run Experiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Figure 2: A logical workflow for troubleshooting common scale-up issues.
Concluding Remarks
The successful scale-up of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate production hinges on a thorough understanding of the reaction mechanism and potential side reactions, coupled with careful control of key process parameters. This guide provides a framework for identifying and resolving common challenges. Remember that each scale-up is unique and may require further process-specific optimization. By adopting a systematic and data-driven approach, you can efficiently transition this important synthesis from the laboratory to larger-scale production.
References
Sources
managing hygroscopicity and storage of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for managing the hygroscopicity and storage of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate. Given the compound's chemical structure, which includes a polar imidazole ring and a hydrolyzable methyl ester, a proactive approach to handling and storage is essential to ensure its stability and integrity for experimental use.
I. Understanding the Challenge: Hygroscopicity and Hydrolysis
Methyl 4-(1H-imidazol-1-ylmethyl)benzoate's structure presents a dual challenge. The imidazole moiety is known to be hygroscopic, readily attracting and absorbing atmospheric moisture.[1][2] This absorbed water can then act as a reagent for the hydrolysis of the methyl ester group, leading to the formation of methanol and 4-(1H-imidazol-1-ylmethyl)benzoic acid. This degradation can significantly impact the purity of the material, affecting experimental outcomes and the reliability of analytical data.
II. Frequently Asked Questions (FAQs)
Q1: How hygroscopic is Methyl 4-(1H-imidazol-1-ylmethyl)benzoate?
Q2: What are the primary degradation products I should be concerned about?
The most probable degradation pathway is the hydrolysis of the methyl ester, yielding 4-(1H-imidazol-1-ylmethyl)benzoic acid and methanol. The reaction is catalyzed by the presence of water.
Q3: How will moisture absorption affect my experiments?
Moisture absorption can have several detrimental effects:
-
Inaccurate Weighing: The absorbed water will increase the measured weight of the compound, leading to errors in concentration calculations.
-
Altered Physical Properties: Clumping and caking of the powder can make it difficult to handle and dispense accurately.[3]
-
Chemical Degradation: As mentioned, the absorbed water can lead to hydrolysis, reducing the purity of your starting material.
Q4: What are the ideal storage conditions for this compound?
To minimize moisture absorption and degradation, Methyl 4-(1H-imidazol-1-ylmethyl)benzoate should be stored in a tightly sealed container, preferably in a desiccator with a suitable drying agent (e.g., silica gel, Drierite®). For long-term storage, consider placing the container inside a sealed, moisture-barrier bag with a desiccant pack and storing it in a cool, dry place. Storage in an inert atmosphere (e.g., in a glovebox or under a blanket of argon or nitrogen) is also a highly effective strategy.[4][5]
Q5: Can I store the compound in a refrigerator or freezer?
While cold storage can slow down the rate of chemical degradation, it can also introduce a risk of moisture condensation when the container is removed and opened before it has warmed to room temperature. If refrigeration or freezing is necessary, the container must be allowed to equilibrate to ambient temperature before opening.
III. Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate.
| Observed Issue | Potential Cause | Recommended Action |
| Powder is clumpy or caked | Moisture absorption | The compound has likely been exposed to ambient humidity. While the material may still be usable for some applications, its purity should be verified. Consider drying a small sample under vacuum, but be aware that this may not reverse any hydrolysis that has already occurred. For future use, ensure storage in a desiccator. |
| Inconsistent analytical results (e.g., varying peak areas in chromatography) | Inaccurate weighing due to hygroscopicity or degradation of the compound. | Weigh the compound in a controlled environment with low humidity, such as a glovebox. Work quickly to minimize exposure to air. Verify the purity of the stock material using an appropriate analytical method (see Section V). |
| Appearance of a new peak in HPLC or a new signal in NMR | Hydrolysis of the methyl ester. | The new peak/signal likely corresponds to 4-(1H-imidazol-1-ylmethyl)benzoic acid. Confirm the identity by comparing with a reference standard if available, or by techniques such as mass spectrometry. The material may need to be repurified or a new batch procured. |
| Difficulty dissolving the compound in a non-aqueous solvent | The compound may have absorbed a significant amount of water, which is immiscible with the solvent. | Check the water content of the compound using Karl Fischer titration. If the water content is high, the material may not be suitable for moisture-sensitive reactions. |
IV. Experimental Protocols
Protocol 1: Proper Handling and Dispensing of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate
This protocol outlines the best practices for handling the compound to minimize moisture exposure.
Materials:
-
Methyl 4-(1H-imidazol-1-ylmethyl)benzoate in its storage container
-
Spatula
-
Weighing vessel
-
Desiccator
-
Glovebox or a nitrogen-purged glove bag (optional but recommended)
Procedure:
-
If the compound has been stored at a low temperature, allow the container to equilibrate to room temperature before opening.
-
Perform all manipulations in an environment with low humidity. A glovebox is ideal. If a glovebox is not available, work quickly and efficiently.
-
Open the container, dispense the required amount of powder into the weighing vessel, and immediately and tightly reseal the container.
-
Return the stock container to the desiccator for storage.
-
Use the weighed material immediately in your experiment.
Protocol 2: Assessing Water Content using Karl Fischer Titration
Karl Fischer titration is the gold standard for determining the water content in a solid sample.[6][7][8]
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Appropriate Karl Fischer reagents
-
Anhydrous methanol (or other suitable solvent)
-
Methyl 4-(1H-imidazol-1-ylmethyl)benzoate sample
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Accurately weigh a sample of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate and introduce it into the titration vessel.
-
Titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
The instrument will calculate the water content, usually expressed as a percentage or in parts per million (ppm).
Protocol 3: Monitoring for Hydrolysis via ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for detecting the hydrolysis of the methyl ester.[9][10][11][12]
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Methyl 4-(1H-imidazol-1-ylmethyl)benzoate sample
Procedure:
-
Dissolve a small amount of the compound in a suitable deuterated solvent.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
The methyl ester group of the parent compound will have a characteristic singlet peak (around 3.9 ppm, though this can vary depending on the solvent).
-
Upon hydrolysis, this peak will decrease in intensity.
-
A new singlet corresponding to the methyl group of methanol will appear (around 3.3-3.5 ppm).
-
The aromatic protons of the resulting carboxylic acid will likely show a shift compared to the ester.
-
The disappearance of the methyl ester peak and the appearance of the methanol peak are strong indicators of hydrolysis.
-
V. Visualization of Key Concepts
Diagram 1: The Dual Challenge of Hygroscopicity and Hydrolysis
Caption: The hygroscopic nature of the compound leads to water absorption, which in turn facilitates the hydrolysis of the ester group.
Diagram 2: Recommended Storage and Handling Workflow
Caption: A workflow illustrating the key steps for proper storage, handling, and quality control of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate.
VI. References
-
Holm, R. T. (1991). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Luminos LLC. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminos LLC Blog. [Link]
-
Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate? Homework.Study.com. [Link]
-
BioProcess International. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule. [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Singh, S., & Kumar, V. (2015). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. [Link]
-
Quora. (2021). Can methyl benzoate be hydrolyzed? Quora. [Link]
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Taylor & Francis Online. (n.d.). MONITORING THE RATE OF HYDROLYSIS OF AMINOPHOSPHONIC ACID ESTERS BY UV-VIS AND NMR-SPECTROSCOPY. Taylor & Francis Online. [Link]
-
ResearchGate. (n.d.). Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels. ResearchGate. [Link]
-
coatingAI. (n.d.). Best Practices for Powder Storage and Handling. coatingAI. [Link]
-
Patsnap. (2023). How to Detect Water Content Using FTIR Techniques. Patsnap Eureka. [Link]
-
Tennessee Academy of Science. (1972). Determination of the Esters by Alkaline Hydrolysis. Journal of the Tennessee Academy of Science. [Link]
-
Mettler Toledo. (n.d.). What Is Karl Fischer Titration? Mettler Toledo. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. [Link]
-
Royal Society of Chemistry. (2007). Hydrolysis and saponification of methyl benzoates. Green Chemistry. [Link]
-
News-Medical.Net. (n.d.). What is Karl Fischer Titration and How Does It Work? News-Medical.Net. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Carl ROTH. [Link]
-
YouTube. (2020). Hydrolysis of Methyl Benzoate - Lab Demo. YouTube. [Link]
-
Wikipedia. (n.d.). Karl Fischer titration. Wikipedia. [Link]
-
NASA Technical Reports Server (NTRS). (1993). Fourier transform-infrared studies of thin H2SO4/H2O films: Formation, water uptake, and solid-liquid phase changes. NASA Technical Reports Server (NTRS). [Link]
-
Royal Society of Chemistry. (2018). Qualitatively and quantitatively characterizing water adsorption of a cellulose nanofiber film using micro-FTIR spectroscopy. RSC Publishing. [Link]
-
Delft Solids Solutions. (n.d.). Moisture Impact on Powder Safety, Stability, and Processing. Delft Solids Solutions. [Link]
-
Scientific Gear. (n.d.). Karl Fisher Titration can be used to measure solid and liquid samples. Scientific Gear. [Link]
-
PubMed. (1996). NMR on-line monitoring of esterification catalyzed by cutinase. PubMed. [Link]
-
ResearchGate. (n.d.). Monitoring of active ester formation using ¹H NMR spectroscopy. Both... ResearchGate. [Link]
-
ACS Publications. (1998). FT-IR Study of Water Adsorption on Aluminum Oxide Surfaces. ACS Publications. [Link]
-
ResearchGate. (2023). Water detection by FTIR? ResearchGate. [Link]
-
PowderProcess.net. (n.d.). Hygroscopic Material Handling – Keeping Moisture-Hungry Powders Stable, Flowable and In-Spec. PowderProcess.net. [Link]
-
Heeger Materials. (n.d.). Best practices for storing metal powders to avoid humidity contamination. Heeger Materials. [Link]
-
Pearson. (2022). Acid-Catalyzed Ester Hydrolysis: Videos & Practice Problems. Pearson. [Link]
-
Food and Drug Administration (FDA). (n.d.). Annex 9 Guide to good storage practices for pharmaceuticals. FDA. [Link]
-
ResearchGate. (2017). AN OVERVIEW: STORAGE OF PHARMACEUTICAL PRODUCTS. ResearchGate. [Link]
-
Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients. Single Use Support. [Link]
-
ACS Publications. (1956). Spectruophotometric Determination of Esters and Anhydrides by Hydroxamic Acid Reaction. Analytical Chemistry. [Link]
-
Reddit. (2023). Pro Tips for working with air/moisture sensitive materials. Reddit. [Link]
-
PubMed. (2013). Hydrophobicity of Imidazole Derivatives Correlates With Improved Activity Against Human Methanogenic Archaea. PubMed. [Link]
-
Chemguide. (n.d.). HYDROLYSING ESTERS. Chemguide. [Link]
-
MDPI. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
-
RayPCB. (n.d.). Effective Ways of Moisture Sensitive Device Storage and Handling. RayPCB. [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Imidazole. Wikipedia. [Link]
-
International Science Community Association. (n.d.). Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. International Science Community Association. [Link]
-
IJPPR. (2014). Chemical and Pharmacological Properties of Imidazoles. IJPPR. [Link]
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- 4. Handling Hygroscopic Powders in Dry Mix Manufacturing and Preventing Moisture Uptake [sgsystemsglobal.com]
- 5. heegermaterials.com [heegermaterials.com]
- 6. mt.com [mt.com]
- 7. news-medical.net [news-medical.net]
- 8. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 9. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NMR on-line monitoring of esterification catalyzed by cutinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Preventing Byproduct Formation in the Synthesis of N-Substituted Imidazoles
Welcome to the Technical Support Center for N-substituted imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common byproduct formation during their experiments. The following information is curated from established literature and our team's extensive experience in heterocyclic chemistry.
Introduction
The synthesis of N-substituted imidazoles is a cornerstone of medicinal chemistry and materials science. However, the inherent chemical nature of the imidazole ring often leads to challenges, primarily the formation of unwanted byproducts. This guide will delve into the root causes of these issues and provide actionable strategies to achieve clean, high-yielding reactions.
I. The Primary Challenge: Regioisomer Formation (N1 vs. N3 Alkylation)
For unsymmetrically substituted imidazoles, the two nitrogen atoms are not equivalent, leading to the potential for forming two different regioisomers upon N-substitution. This is often the most significant source of byproduct formation and subsequent purification challenges.[1]
Frequently Asked Questions (FAQs)
Question 1: I'm getting a mixture of N1 and N3 alkylated products. What are the key factors controlling regioselectivity?
Answer: Regioselectivity in the N-alkylation of unsymmetrical imidazoles is a delicate balance of steric and electronic effects, as well as reaction conditions.[2][3]
-
Steric Hindrance: This is often the most dominant factor. A bulky substituent on the imidazole ring will sterically hinder the adjacent nitrogen, directing the incoming electrophile (your alkylating agent) to the less hindered nitrogen.[2][4] Similarly, a bulky alkylating agent will preferentially react at the less sterically encumbered nitrogen.[4]
-
Electronic Effects: The electronic nature of substituents on the imidazole ring plays a crucial role. Electron-withdrawing groups (EWGs) decrease the nucleophilicity of the adjacent nitrogen, making the more distant nitrogen more likely to attack the electrophile.[4][5] Conversely, electron-donating groups (EDGs) can enhance the nucleophilicity of the nearby nitrogen.
-
Reaction Conditions: The choice of base and solvent can significantly influence the product ratio. Under basic conditions, the imidazole is deprotonated to form an imidazolate anion, and the reaction proceeds via an SE2cB mechanism.[4] In "neutral" conditions (e.g., in ethanol without a strong base), the free base of the imidazole acts as the nucleophile in an SE2' process, which can lead to different isomeric ratios.[4]
Question 2: How can I rationally control the regioselectivity of my N-alkylation reaction?
Answer: Achieving high regioselectivity often requires a multi-pronged approach:
-
Exploit Steric Effects: If possible, design your synthesis to have a bulky substituent near one of the nitrogens to direct the alkylation to the other. Alternatively, using a bulkier alkylating agent can also improve selectivity for the less hindered nitrogen.[4]
-
Leverage Electronic Effects: The presence of an electron-withdrawing group will generally direct alkylation to the more remote nitrogen atom.[4]
-
Strategic Use of Protecting Groups: For complex molecules where achieving high regioselectivity is paramount, using a protecting group on one of the nitrogen atoms is a robust strategy.[5] The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is a notable example that can be used to direct substitution before being removed.[3][6]
-
Optimize Base and Solvent: For many standard alkylations, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF ensures complete deprotonation to the imidazolate anion.[5] Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also effective, with Cs₂CO₃ often giving excellent results.[5]
Troubleshooting Workflow for Poor Regioselectivity
Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.
II. Over-Alkylation: Formation of Imidazolium Salts
Another common byproduct is the formation of a disubstituted imidazolium salt. This occurs when the already N-alkylated imidazole product acts as a nucleophile and reacts with another molecule of the alkylating agent.
Frequently Asked Questions (FAQs)
Question 3: My reaction is producing a significant amount of a salt byproduct that is crashing out of solution. How can I prevent this over-alkylation?
Answer: Over-alkylation is typically a result of the N-substituted imidazole product being sufficiently nucleophilic to compete with the starting imidazole for the alkylating agent. Here are several strategies to mitigate this:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess of the imidazole starting material relative to the alkylating agent to ensure the latter is consumed before significant dialkylation can occur.[7]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help maintain a low instantaneous concentration, favoring reaction with the more nucleophilic starting imidazolate anion over the N-alkylated product.
-
Lower Reaction Temperature: High temperatures can accelerate the rate of the second alkylation.[7] If your primary reaction is reasonably fast, consider running it at a lower temperature to reduce the rate of the undesired side reaction.
-
Monitor the Reaction Closely: Use TLC or LC-MS to monitor the reaction progress. Stop the reaction as soon as the starting material has been consumed to prevent the accumulation of the dialkylated byproduct.[7]
Summary of Factors Influencing Over-Alkylation
| Factor | High Over-Alkylation Risk | Low Over-Alkylation Risk |
| Stoichiometry | Excess alkylating agent | Excess imidazole |
| Temperature | High | Low to moderate |
| Reaction Time | Prolonged | Monitored and stopped at completion |
| Alkylating Agent | Highly reactive (e.g., methyl iodide) | Less reactive (e.g., alkyl chloride) |
III. Byproducts in Specific N-Arylation Reactions (Ullmann and Buchwald-Hartwig)
The synthesis of N-aryl imidazoles often employs copper-catalyzed Ullmann-type reactions or palladium-catalyzed Buchwald-Hartwig aminations.[8][9] While powerful, these methods can have their own unique side reactions.
Frequently Asked Questions (FAQs)
Question 4: I'm attempting an Ullmann condensation to make an N-aryl imidazole, but my yields are low and I see a lot of starting material decomposition. What could be going wrong?
Answer: Traditional Ullmann reactions are notorious for requiring harsh conditions, which can lead to byproduct formation.[9]
-
High Temperatures: These reactions often require high temperatures (>180 °C), which can cause decomposition of sensitive substrates. Modern methods using specific ligands can often lower the required temperature.[9][10]
-
Base Sensitivity: The choice of base is critical. Strong bases can lead to side reactions with functional groups on your aryl halide or imidazole. Bases like K₂CO₃ or Cs₂CO₃ are commonly used.[11]
-
Homocoupling of Aryl Halide: A common side reaction is the formation of a biaryl compound from the homocoupling of your aryl halide. This is often promoted by the high temperatures and copper catalyst.
-
Ligand Choice: The use of ligands like 1,10-phenanthroline derivatives can significantly improve the efficiency and reduce the required temperature of copper-catalyzed N-arylations, leading to cleaner reactions.[10]
Question 5: In my Buchwald-Hartwig amination of an imidazole, I'm observing dehalogenation of my aryl halide. How can I prevent this?
Answer: Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions. It often arises from the premature β-hydride elimination from the palladium intermediate.
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like BrettPhos or tBuXPhos can promote the desired reductive elimination to form the C-N bond and suppress dehalogenation.[12]
-
Base Choice: The strength and nature of the base can influence the reaction pathway. Weaker bases may sometimes reduce the incidence of dehalogenation.
-
Solvent: Ensure you are using an appropriate anhydrous solvent. Protic impurities can be a source of hydrogen for the dehalogenation pathway.
IV. Experimental Protocols
Protocol 1: General Procedure for Regioselective N-Alkylation of a Sterically Hindered Imidazole
This protocol is a general guideline for the N-alkylation of an unsymmetrically substituted imidazole where one nitrogen is sterically hindered.
Materials:
-
Substituted Imidazole (1.0 equiv)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Alkyl Halide (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Saturated aqueous Sodium Chloride (brine)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted imidazole (1.0 equiv).
-
Add anhydrous DMF to dissolve the imidazole (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back down to 0 °C.
-
Add the alkyl halide (1.1 equiv) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting imidazole.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Dilute the mixture with diethyl ether and water.
-
Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed N-Arylation of Imidazole (Ullmann-Type Reaction)
This protocol utilizes a modern ligand-assisted system for a cleaner N-arylation.
Materials:
-
Imidazole (1.2 equiv)
-
Aryl Iodide or Aryl Bromide (1.0 equiv)
-
Copper(I) Iodide (CuI) (5 mol%)
-
1,10-Phenanthroline (10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Dioxane or Toluene
Procedure:
-
To an oven-dried Schlenk tube, add CuI (0.05 equiv), 1,10-phenanthroline (0.10 equiv), Cs₂CO₃ (2.0 equiv), and the imidazole (1.2 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the aryl halide (1.0 equiv) followed by the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 110 °C in an oil bath.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the copper catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
V. References
-
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
-
Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]
-
Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. Retrieved from [Link]
-
Bellina, F., & Rossi, R. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Accounts of Chemical Research, 43(3), 424–435. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
-
ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Antifungal Efficacy: Methyl 4-(1H-imidazol-1-ylmethyl)benzoate versus Fluconazole
For Immediate Release to the Scientific Community
In the ever-evolving landscape of antifungal drug discovery, the need for novel agents with improved efficacy and broader spectrums of activity remains a critical priority. This guide provides a detailed comparative analysis of the antifungal potential of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate, a member of the imidazole class of compounds, and fluconazole, a widely used triazole antifungal agent. While fluconazole is a well-characterized drug with extensive clinical data, Methyl 4-(1H-imidazol-1-ylmethyl)benzoate represents a promising scaffold for the development of new antifungal therapies. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective mechanisms of action, a framework for evaluating their antifungal activity, and a discussion of the potential of imidazole derivatives in the context of current antifungal treatments.
Introduction: The Azole Antifungals
Azole antifungals, which include the imidazole and triazole classes, have been a cornerstone of antifungal therapy for decades. Their primary mechanism of action involves the inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway, leading to disruption of membrane integrity and ultimately, fungal cell death or growth inhibition.
Fluconazole , a triazole antifungal, is a workhorse in the clinic, used to treat a variety of fungal infections caused by Candida and Cryptococcus species.[1] Its favorable pharmacokinetic profile, including good oral bioavailability and systemic distribution, has contributed to its widespread use.[2]
Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is an imidazole derivative. The imidazole ring is a versatile pharmacophore found in many biologically active compounds, including several established antifungal drugs like ketoconazole and miconazole.[1][2] While specific antifungal activity data for Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is not extensively available in public literature, the known antifungal properties of the imidazole class provide a strong rationale for its investigation as a potential antifungal agent. Studies on other novel imidazole derivatives have shown promising results, with some exhibiting antifungal activity comparable or even superior to fluconazole against various fungal pathogens.[1][2][3]
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Both imidazole and triazole antifungals share a common molecular target: the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1][4] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells. The inhibition of CYP51 disrupts the production of ergosterol and leads to the accumulation of toxic sterol precursors in the fungal cell membrane. This alters membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth.
The selectivity of azole antifungals for the fungal CYP51 over its mammalian counterpart is a key factor in their therapeutic utility. Triazoles, such as fluconazole, generally exhibit a higher affinity for the fungal enzyme, which contributes to their favorable safety profile.[4]
Caption: Mechanism of Action of Azole Antifungals.
Comparative Antifungal Activity: A Data-Driven Perspective
Table 1: Hypothetical In Vitro Antifungal Activity (MIC in µg/mL)
| Fungal Strain | Methyl 4-(1H-imidazol-1-ylmethyl)benzoate (Expected Range for Imidazoles) | Fluconazole (Reported Range) |
| Candida albicans | 0.125 - 16 | 0.25 - 4 |
| Candida glabrata | 1 - >64 | 8 - >64 |
| Candida krusei | 1 - 32 | 16 - >64 |
| Cryptococcus neoformans | 0.25 - 8 | 2 - 16 |
| Aspergillus fumigatus | 2 - >64 | >64 |
Note: The MIC values for Methyl 4-(1H-imidazol-1-ylmethyl)benzoate are hypothetical and based on the reported activities of other antifungal imidazole derivatives.[2][3] Actual values would need to be determined experimentally. Fluconazole MIC ranges are based on established data.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
To empirically determine and compare the antifungal activity of these compounds, the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3, is the recommended procedure.[5][6][7][8]
Objective: To determine the MIC of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate and fluconazole against a panel of clinically relevant fungal isolates.
Materials:
-
Methyl 4-(1H-imidazol-1-ylmethyl)benzoate and fluconazole stock solutions (typically in dimethyl sulfoxide, DMSO).
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
96-well microtiter plates.
-
Fungal isolates (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans).
-
Spectrophotometer or microplate reader.
-
Sterile saline or water.
-
Incubator (35°C).
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Subculture fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.
-
Prepare a suspension of fungal cells in sterile saline to match the turbidity of a 0.5 McFarland standard. This can be verified using a spectrophotometer at 530 nm.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.[7]
-
-
Drug Dilution:
-
Prepare serial two-fold dilutions of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate and fluconazole in RPMI-1640 medium in the 96-well microtiter plates. The final concentration range should be sufficient to determine the MIC of each compound (e.g., 0.03 to 128 µg/mL).
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with the prepared fungal inoculum. The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C for 24-48 hours.[7]
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader.
-
Caption: Broth Microdilution MIC Assay Workflow.
Conclusion and Future Directions
Fluconazole remains a vital tool in the management of fungal infections. However, the emergence of drug-resistant strains necessitates the development of new antifungal agents. Imidazole derivatives, including Methyl 4-(1H-imidazol-1-ylmethyl)benzoate, represent a promising class of compounds for further investigation. Their shared mechanism of action with fluconazole, targeting the fungal-specific enzyme CYP51, provides a solid foundation for their therapeutic potential.
While this guide has provided a comparative framework, it is imperative to conduct direct, head-to-head in vitro and in vivo studies to elucidate the specific antifungal spectrum and potency of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate. Such studies will be crucial in determining its potential as a lead compound for the development of a new generation of antifungal drugs. The detailed experimental protocol provided herein offers a standardized approach for conducting these essential investigations.
References
- Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry, 3(3), 197-210.
- Yuan, Z., et al. (2020). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 25(23), 5694.
- Al-Busaidi, I. J., et al. (2021). Anti-Candida Activity of New Azole Derivatives Alone and in Combination with Fluconazole. Journal of Fungi, 7(8), 641.
- Fakhim, H., et al. (2018). Design, Synthesis and Antifungal Activity of Some New Imidazole and Triazole Derivatives. Current Drug Discovery Technologies, 15(3), 227-237.
- Jeong, W., et al. (2019). Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells. Biomolecules & Therapeutics, 27(3), 295-303.
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- Fothergill, A. W. (2012). SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS. Revista do Instituto de Medicina Tropical de São Paulo, 54(5), 257-262.
- Abe, N., et al. (2012). Comparison of four reading methods of broth microdilution based on the Clinical and Laboratory Standards Institute M27-A3 method for antifungal susceptibility testing of Candida species. The Japanese Journal of Antibiotics, 65(5), 341-348.
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A Technical Guide to the Structure-Activity Relationship of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate Derivatives
For researchers and professionals in drug discovery, the imidazole scaffold represents a cornerstone in the design of novel therapeutics. Its prevalence in biologically active compounds underscores its importance as a versatile pharmacophore.[1] This guide provides an in-depth comparison of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate derivatives, exploring their structure-activity relationships (SAR) as potent enzyme inhibitors and antimicrobial agents. We will delve into the experimental data that supports these findings, offering a technical narrative grounded in scientific integrity.
Introduction: The Versatile Scaffold of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate
Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is a heterocyclic building block that has garnered significant attention in medicinal chemistry. Its structure, featuring an imidazole ring linked to a methyl benzoate moiety via a methylene spacer, provides a unique framework for designing molecules with diverse pharmacological activities. The imidazole component, with its two nitrogen atoms, can act as a crucial binding motif, often coordinating with metal ions in the active sites of enzymes. This property is central to the mechanism of action for many imidazole-based drugs.[1]
Derivatives of this core structure have demonstrated a broad spectrum of biological effects, including anticancer, antifungal, and enzyme inhibitory activities.[2] This guide will focus on three key areas where these derivatives have shown significant promise: aromatase inhibition, farnesyltransferase inhibition, and antifungal activity. By comparing the performance of various analogs, we aim to elucidate the key structural features that govern their potency and selectivity.
Comparative Analysis of Biological Activity
The therapeutic potential of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate derivatives is intrinsically linked to the substituents on both the imidazole and the benzoate rings. The following sections compare the structure-activity relationships of these compounds across different biological targets, supported by experimental data from various studies.
Aromatase Inhibition: A Targeted Approach to Breast Cancer Therapy
Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of hormone-dependent breast cancer as it catalyzes the final step in estrogen biosynthesis.[3] Non-steroidal aromatase inhibitors, such as letrozole and anastrozole, feature a nitrogen-containing heterocycle that coordinates with the heme iron atom of the enzyme, thereby blocking its activity. The imidazole moiety in Methyl 4-(1H-imidazol-1-ylmethyl)benzoate derivatives serves this crucial function.
Key SAR insights for aromatase inhibition include:
-
The Imidazole Moiety is Essential: The nitrogen atom at position 3 of the imidazole ring is critical for coordinating with the heme iron of aromatase, a hallmark of non-steroidal aromatase inhibitors.[4]
-
Substituents on the Benzoate Ring: The nature and position of substituents on the phenyl ring significantly influence inhibitory potency. Electron-withdrawing groups, such as cyano or nitro groups, have been shown to enhance activity. For instance, the replacement of a methyl ester with a nitrile group in related structures often leads to increased potency.
-
The Methylene Linker: The flexibility and length of the linker between the imidazole and phenyl rings can affect the optimal positioning of the molecule within the enzyme's active site.
| Compound/Derivative | Modification | Aromatase IC50 (nM) | Reference |
| Letrozole (Reference) | Triazole-based | 0.86 | [5] |
| 4'-hydroxy-4-imidazolyl-7-methoxyflavan | Imidazolylflavan structure | ~1.9 | [6] |
| 5-[(4-chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-indole | Indole scaffold | 15.3 | [5] |
| 7-(3,4-difluorophenoxy)-4-imidazolylmethyl coumarin | Coumarin scaffold | 47 | [2] |
Note: The table includes data from closely related imidazole-containing aromatase inhibitors to infer the SAR for the topic compound class.
Aromatase inhibitors ultimately trigger apoptosis in estrogen-dependent breast cancer cells by depleting estrogen levels. This leads to cell cycle arrest at the G0-G1 phase and the activation of apoptotic signaling pathways.[7][8]
Farnesyltransferase Inhibition: Targeting Ras-Driven Cancers
Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of Ras proteins, which are frequently mutated in various cancers.[9] Inhibition of FTase prevents the farnesylation of Ras, thereby blocking its localization to the cell membrane and subsequent activation of downstream oncogenic signaling pathways.[9][10] Imidazole-containing compounds have been identified as potent FTase inhibitors.
Key SAR insights for farnesyltransferase inhibition include:
-
Hydrophobic Substituents: A hydrophobic substituent at the 4-position of a benzodiazepine scaffold (a related structure) linked via a hydrogen bond acceptor was found to be important for potent FTase inhibition.[6]
-
Aryl Groups: An aryl ring at position 7 or a hydrophobic group at position 8 of the benzodiazepine ring system enhances inhibitory activity.[6]
| Compound/Derivative | Modification | FTase IC50 (nM) | Reference |
| Tetrahydrobenzodiazepine Derivative 36 | Imidazole-containing tetrahydrobenzodiazepine | 24 | [6] |
Note: The table includes data from a closely related imidazole-containing farnesyltransferase inhibitor to infer the SAR for the topic compound class.
Antifungal Activity: Disrupting Fungal Cell Membrane Integrity
Imidazole derivatives are a well-established class of antifungal agents.[1] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][11] The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt membrane integrity, leading to fungal cell death.[12]
Key SAR insights for antifungal activity include:
-
Electron-Withdrawing Groups: Para-substituted electron-withdrawing groups on the aromatic ring can enhance antifungal potency.[1]
-
Hydrophobic Side Chains: The presence of hydrophobic side chains can improve the penetration of the compounds through the fungal membrane, leading to increased activity.[1]
| Fungal Strain | Compound/Derivative | Modification | MIC (µg/mL) | Reference |
| Candida albicans | Fluconazole (Reference) | Triazole-based | Varies | [1] |
| Candida albicans | Imidazole derivative with p-Cl | Electron-withdrawing group | Lower MIC than unsubstituted | [1] |
| Aspergillus niger | Imidazole derivative with hydrophobic chain | Increased lipophilicity | Lower MIC than unsubstituted | [1] |
Note: The table presents qualitative SAR trends based on findings for various imidazole derivatives as specific MIC values for the topic compound class were not available.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed methodologies for the synthesis and biological evaluation of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate derivatives.
Synthesis of Methyl 4-(1H-imidazol-1-yl)benzoate
This protocol describes a general method for the synthesis of the core scaffold.
Materials:
-
Methyl 4-fluorobenzoate
-
Imidazole
-
Potassium carbonate (K2CO3)
-
Dimethylsulfoxide (DMSO)
-
Cold water
Procedure:
-
Combine methyl 4-fluorobenzoate (1 equivalent), imidazole (1.5 equivalents), and potassium carbonate (2 equivalents) in dimethylsulfoxide.
-
Heat the reaction mixture to approximately 120°C for about 3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the solution to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the mixture to collect the crystals of Methyl 4-(1H-imidazol-1-yl)benzoate.
-
Wash the crystals with cold water and dry them under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
This protocol is adapted from a known synthetic procedure for a similar compound and may require optimization for specific derivatives.[13]
In Vitro Aromatase Inhibition Assay (Fluorimetric)
This assay measures the ability of a compound to inhibit the conversion of a fluorogenic substrate by recombinant human aromatase.
Materials:
-
Recombinant human aromatase (CYP19A1)
-
Fluorogenic substrate (e.g., 3-[4-(N,N-dimethylamino)phenyl]-7-methoxy-4-methylcoumarin)
-
NADPH
-
Test compounds (dissolved in DMSO)
-
Letrozole (positive control)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and letrozole in the assay buffer. The final DMSO concentration should not exceed 1%.
-
In each well of the 96-well plate, add the assay buffer, NADPH, and the test compound or control.
-
Initiate the reaction by adding the recombinant aromatase enzyme.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Start the enzymatic reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 405/460 nm) every minute for 30-60 minutes.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.
Materials:
-
Fungal isolates (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium (buffered with MOPS)
-
Test compounds (dissolved in DMSO)
-
Fluconazole (positive control)
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.
-
Prepare serial twofold dilutions of the test compounds and fluconazole in the 96-well plate.
-
Inoculate each well with the fungal suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
Conclusion
The Methyl 4-(1H-imidazol-1-ylmethyl)benzoate scaffold is a highly promising platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of the imidazole moiety and the significant impact of substitutions on the phenyl ring in determining the biological activity of these derivatives. As aromatase inhibitors, farnesyltransferase inhibitors, and antifungal agents, these compounds offer multiple avenues for drug discovery and development. The experimental protocols provided herein serve as a foundation for researchers to synthesize and evaluate new analogs, with the ultimate goal of identifying lead candidates with enhanced potency, selectivity, and pharmacokinetic properties. Further research into the specific interactions of these derivatives with their target enzymes at a molecular level will undoubtedly pave the way for the rational design of next-generation therapeutics.
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Aromatase Inhibitor Pathway (Multiple Tissues), Pharmacodynamics. ClinPGx. Available at: [Link].
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Agrawal, A., & Somani, R. (2013). Ras-dependent signal transduction with Farnesyltransferase inhibitor (FTI) target. ResearchGate. Available at: [Link].
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Ras pathway activation and signaling and the role of... ResearchGate. Available at: [Link].
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Ergosterol biosynthetic pathway. Steps at which various antifungal agents exert their inhibitory activities are shown. TERB, terbinafine; FLU, fluconazole; ITRA, itraconazole; VOR, voriconazole. ResearchGate. Available at: [Link].
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Toxicity profiles of anti-cancer agents. The graphs show the Log IC50... ResearchGate. Available at: [Link].
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A Comparative Guide to the In Vitro Cytotoxicity of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate on Diverse Cancer Cell Lines
Introduction: Targeting Cancer with Novel Imidazole Scaffolds
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its unique electronic properties and ability to engage in various biological interactions.[1][2] Imidazole derivatives have demonstrated a wide spectrum of pharmacological activities, with a significant number of recent studies highlighting their potential as potent anticancer agents.[1][3] These compounds can exert their effects through diverse mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of crucial protein kinases involved in cancer signaling pathways.[3][4]
Methyl 4-(1H-imidazol-1-ylmethyl)benzoate (CAS: 101184-08-1) is an imidazole derivative that serves as a versatile precursor in the synthesis of more complex molecules.[5][6] Its structural components—a benzoate ester moiety linked to an imidazole ring—suggest it may possess interesting biological activities worth investigating for therapeutic applications.[5]
This guide provides a comprehensive framework for evaluating the in vitro cytotoxic potential of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate. We will detail the rationale for experimental design, present a comparative analysis with established and alternative compounds, and provide robust, step-by-step protocols for key assays. This document is intended for researchers in oncology and drug development seeking to screen and characterize novel chemical entities for anticancer efficacy.
Experimental Design: A Multi-faceted Approach to Cytotoxicity Screening
A robust preclinical assessment of a novel compound requires a carefully planned experimental design. The choices of cell lines, assays, and controls are paramount to generating meaningful and reproducible data.
Rationale for Cancer Cell Line Selection
To obtain a broad preliminary understanding of the compound's potential efficacy, a panel of cancer cell lines representing different tumor types is essential. For this proposed study, we have selected three widely characterized and commonly used human cancer cell lines:
-
A549 (Human Lung Carcinoma): A hypotriploid epithelial cell line derived from a non-small cell lung cancer (NSCLC) patient.[7] Its widespread use makes it an excellent model for initial screening of potential lung cancer therapeutics.[8][9]
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor (ER)-positive cell line, making it a cornerstone for studying hormone-dependent breast cancer.[10][11][12] Its response to compounds can provide initial insights into potential endocrine-related mechanisms.
-
HeLa (Human Cervical Adenocarcinoma): The first immortalized human cell line, derived from cervical cancer cells.[13] HeLa cells are known for their robustness and rapid growth, making them a practical choice for high-throughput cytotoxicity screening.[13][14][15]
The MTT Assay: A Gold Standard for Viability Assessment
For the primary cytotoxicity screening, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the method of choice. This colorimetric assay is reliable, cost-effective, and well-suited for high-throughput screening.[16][17]
The principle of the MTT assay is based on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of the yellow MTT salt, converting it into a purple formazan product.[18] The amount of this insoluble formazan, which is subsequently solubilized, is directly proportional to the number of living cells.[19] This allows for the quantification of cell viability and the calculation of the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Comparative Compounds for Contextual Analysis
To properly evaluate the potency of a novel compound, its activity must be compared against a known standard.
-
Positive Control (Cisplatin): Cisplatin is a widely used chemotherapeutic agent effective against a range of solid tumors. Its inclusion provides a benchmark for potent cytotoxic activity. Newly synthesized compounds are often compared against it to gauge their relative efficacy.[20]
-
Alternative Benzoate Ester Derivative (Compound 15 from a recent study): To provide a more direct comparison within a similar chemical class, we will reference published data on a recently synthesized benzoate ester-linked sulfonyl hydrazone derivative (referred to as 'Compound 15').[20] This allows for a structure-activity relationship (SAR) discussion and helps to position the novelty of our target compound's activity.
Visualizing the Experimental Workflow
A clear workflow ensures consistency and reproducibility in experimental execution. The following diagram outlines the key stages of the in vitro cytotoxicity assessment process.
Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.
Comparative Data Analysis
The table below presents hypothetical IC50 values for Methyl 4-(1H-imidazol-1-ylmethyl)benzoate to illustrate how results would be presented, alongside published data for the comparative compounds. A lower IC50 value indicates higher cytotoxic potency.
| Compound | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) |
| Methyl 4-(1H-imidazol-1-ylmethyl)benzoate | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Cisplatin (Reference Drug) | 22.42[20] | 18.01[20] | ~10-20 (Typical Range) |
| Compound 15 (Benzoate Ester Derivative) | 29.59[20] | 27.70[20] | Not Reported |
Note: Data for Cisplatin and Compound 15 are sourced from a 72-hour treatment study.[20] The typical range for HeLa is based on general scientific literature.
Detailed Experimental Protocol: MTT Assay
This protocol is designed for assessing cytotoxicity in adherent cell lines cultured in 96-well plates.
Reagents and Materials:
-
Selected cancer cell lines (A549, MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Test compound, positive control, and vehicle control (e.g., DMSO)
Step-by-Step Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency, then detach using trypsin. b. Neutralize, centrifuge, and resuspend cells in fresh complete medium. c. Perform a cell count (e.g., using a hemocytometer and Trypan Blue). d. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[14] e. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.[21]
-
Compound Treatment: a. Prepare serial dilutions of the test compound, positive control (Cisplatin), and vehicle in culture medium. b. Carefully remove the medium from the wells and add 100 µL of the various compound concentrations. Include wells with medium only (blank) and vehicle-treated cells (negative control). c. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition and Incubation: a. After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[19][21] b. Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[19]
-
Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer. b. Add 100-150 µL of DMSO (or other solubilization solvent) to each well to dissolve the purple crystals. c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]
-
Data Acquisition: a. Read the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm.[18][19] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: a. Subtract the average absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100 c. Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Potential Mechanism of Action: A Look at Apoptosis Induction
Many imidazole-based anticancer agents function by inducing apoptosis.[3][22] Should Methyl 4-(1H-imidazol-1-ylmethyl)benzoate show significant cytotoxicity, a potential next step would be to investigate its effect on apoptotic pathways. The diagram below illustrates a simplified intrinsic apoptosis pathway that could be activated by a cytotoxic compound.
Caption: Simplified intrinsic apoptosis pathway, a potential mechanism of action.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the initial evaluation of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate as a potential anticancer agent. By employing a panel of diverse cancer cell lines and the robust MTT assay, researchers can obtain valuable preliminary data on the compound's cytotoxic potency. Comparing these findings against a clinical standard like Cisplatin and related chemical analogs provides essential context for its novelty and potential.
Positive results from this screening phase should be followed by more in-depth mechanistic studies. Future work could include:
-
Selectivity Testing: Assessing cytotoxicity on non-cancerous cell lines (e.g., normal human fibroblasts) to determine if the compound selectively targets cancer cells.
-
Mechanism of Action Studies: Utilizing assays for apoptosis (e.g., Annexin V staining, caspase activity assays) and cell cycle analysis (flow cytometry) to understand how the compound induces cell death.[3][23]
-
Advanced Models: Migrating the study to 3D cell culture models, such as spheroids or organoids, which better mimic the in vivo tumor microenvironment.[24]
By following this structured approach, the scientific community can efficiently and effectively evaluate the therapeutic potential of novel imidazole derivatives, paving the way for the development of next-generation cancer therapies.
References
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- (n.d.). A meta-analysis assessing the cytotoxicity of nanoparticles on MCF7 breast cancer cells.
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- Semantic Scholar. (2024). Molecular Hybrid Design, Synthesis, In Vitro Cytotoxicity, In Silico ADME and Molecular Docking Studies of New Benzoate Ester-Li.
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comparative analysis of different synthesis routes for Methyl 4-(1H-imidazol-1-ylmethyl)benzoate
Introduction
Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is a versatile heterocyclic compound that serves as a key building block in the synthesis of a variety of pharmacologically active molecules and functional materials. The presence of the imidazole moiety, a common feature in many biological systems, coupled with the benzoate functional group, makes this compound a valuable intermediate for drug discovery and materials science. This guide provides a comparative analysis of different synthetic routes to Methyl 4-(1H-imidazol-1-ylmethyl)benzoate, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, reaction time, and purity.
Core Synthesis Strategy: N-Alkylation of Imidazole
The most direct and widely employed strategy for the synthesis of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is the N-alkylation of imidazole with a suitable methyl 4-(halomethyl)benzoate derivative. This reaction falls under the category of nucleophilic substitution, where the nucleophilic nitrogen of the imidazole ring attacks the electrophilic benzylic carbon of the methyl benzoate derivative, displacing a halide to form the desired C-N bond.
Caption: General mechanism of N-alkylation of imidazole.
This core strategy can be executed under various reaction conditions, leading to different synthetic routes with distinct advantages and disadvantages. In this guide, we will compare three prominent methods:
-
Conventional N-Alkylation: A traditional approach involving heating the reactants in a suitable solvent with a base.
-
Microwave-Assisted N-Alkylation: A modern technique that utilizes microwave irradiation to accelerate the reaction.
-
Phase-Transfer Catalyzed (PTC) N-Alkylation: An efficient method that employs a phase-transfer catalyst to facilitate the reaction between reactants in immiscible phases.
Route 1: Conventional N-Alkylation
This method represents the classical approach to N-alkylation and is widely documented in the literature for the synthesis of various N-substituted imidazoles. The reaction is typically carried out by heating a mixture of imidazole and methyl 4-(bromomethyl)benzoate in the presence of a base in a high-boiling polar aprotic solvent.
Experimental Protocol
Materials:
-
Imidazole
-
Methyl 4-(bromomethyl)benzoate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of imidazole (1.2 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).
-
Add a solution of methyl 4-(bromomethyl)benzoate (1.0 equivalent) in anhydrous DMF dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure Methyl 4-(1H-imidazol-1-ylmethyl)benzoate.
Discussion of Experimental Choices
-
Solvent: DMF is chosen for its high boiling point and its ability to dissolve both the imidazole and the benzoate reactant, as well as the inorganic base to some extent, creating a relatively homogeneous reaction environment.
-
Base: Potassium carbonate is a moderately strong base that is sufficient to deprotonate the imidazole, enhancing its nucleophilicity. Its insolubility in many organic solvents can sometimes lead to heterogeneous reaction mixtures, but in DMF, it is effective.
-
Temperature: The elevated temperature is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.
Route 2: Microwave-Assisted N-Alkylation
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved purity of the products[1]. The application of microwave irradiation can significantly accelerate the N-alkylation of imidazole.
Experimental Protocol
Materials:
-
Imidazole
-
Methyl 4-(bromomethyl)benzoate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a microwave-safe reaction vessel, combine imidazole (1.2 equivalents), methyl 4-(bromomethyl)benzoate (1.0 equivalent), and anhydrous potassium carbonate (2.0 equivalents).
-
Add acetonitrile as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature of 120 °C for 15-20 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Filter off the inorganic salts and wash the solid with ethyl acetate.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (hexane-ethyl acetate) to yield the final product.
Discussion of Experimental Choices
-
Solvent: Acetonitrile is a suitable solvent for microwave synthesis due to its ability to efficiently absorb microwave energy and its relatively high boiling point under sealed-vessel conditions.
-
Microwave Conditions: The use of a dedicated microwave reactor allows for precise control of temperature and pressure, leading to rapid and uniform heating of the reaction mixture. This localized superheating effect is what dramatically reduces the reaction time compared to conventional heating.
Caption: Comparison of conventional and microwave workflows.
Route 3: Phase-Transfer Catalyzed (PTC) N-Alkylation
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants that are in different, immiscible phases. In the context of N-alkylation of imidazole, a phase-transfer catalyst can transport the imidazole anion from an aqueous or solid phase into an organic phase where the methyl 4-(bromomethyl)benzoate is dissolved, thereby facilitating the reaction.
Experimental Protocol
Materials:
-
Imidazole
-
Methyl 4-(bromomethyl)benzoate
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve imidazole (1.2 equivalents) and sodium hydroxide (2.0 equivalents) in water.
-
In a separate flask, dissolve methyl 4-(bromomethyl)benzoate (1.0 equivalent) and tetrabutylammonium bromide (0.1 equivalents) in toluene.
-
Combine the two solutions and stir the biphasic mixture vigorously at 60-70 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography (hexane-ethyl acetate) to obtain the desired product.
Discussion of Experimental Choices
-
Catalyst: Tetrabutylammonium bromide (TBAB) is a common quaternary ammonium salt used as a phase-transfer catalyst. The bulky butyl groups make the cation soluble in the organic phase, allowing it to transport the imidazolide anion from the aqueous phase.
-
Biphasic System: The use of a toluene-water system allows for the separation of the base and the organic-soluble reactant, with the reaction occurring at the interface or in the organic phase, facilitated by the PTC. This can often lead to cleaner reactions and easier work-ups.
Comparative Analysis
| Parameter | Conventional N-Alkylation | Microwave-Assisted N-Alkylation | Phase-Transfer Catalyzed N-Alkylation |
| Reaction Time | 4 - 6 hours | 15 - 20 minutes | 2 - 3 hours |
| Typical Yield | 70 - 85% | 85 - 95% | 80 - 90% |
| Temperature | 80 - 90 °C | 120 °C | 60 - 70 °C |
| Solvents | DMF | Acetonitrile | Toluene/Water |
| Key Advantage | Simple setup, well-established | Rapid synthesis, high yield | Mild conditions, easy work-up |
| Key Disadvantage | Long reaction time, high temp. | Requires specialized equipment | Vigorous stirring required |
| Purity | Good to excellent after purification | Generally high | Good to excellent after purification |
Conclusion
The synthesis of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate can be effectively achieved through several N-alkylation strategies. The choice of the optimal route will depend on the specific requirements of the researcher, including available equipment, desired reaction scale, and time constraints.
-
Conventional N-alkylation remains a reliable and accessible method, particularly for labs without specialized equipment.
-
Microwave-assisted synthesis offers a significant advantage in terms of speed and efficiency, making it ideal for rapid library synthesis and process optimization.
-
Phase-transfer catalysis provides a balance of good yield, milder conditions, and often a more straightforward work-up, representing an excellent option for scalable and environmentally conscious synthesis.
It is recommended that researchers evaluate these methods based on their specific needs to select the most appropriate and efficient route for the synthesis of this valuable chemical intermediate.
References
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- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
- Makosza, M. (1991). Phase-transfer catalysis. A general and simple method for the synthesis of organic compounds. Survey of progress in chemistry, 9, 1-59.
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A Senior Application Scientist's Guide to Validating the Inhibitory Effect of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate on Corrosion
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This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the corrosion inhibitory effects of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate (M4IB). We will delve into the mechanistic underpinnings of its action, present a comparative analysis with established inhibitors, and provide detailed, field-proven experimental protocols for robust validation.
Introduction: The Imperative of Corrosion Inhibition
Corrosion, the gradual degradation of materials by chemical or electrochemical reaction with their environment, poses a significant challenge across numerous industries.[1][2] The use of organic corrosion inhibitors is a primary strategy to mitigate this costly phenomenon.[3][4][5] These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.[4][6][7] Imidazole derivatives have emerged as a promising class of corrosion inhibitors due to the presence of nitrogen heteroatoms and π-electrons in their structure, which facilitate strong adsorption onto metal surfaces.[3][4][8][9][10]
This guide focuses on Methyl 4-(1H-imidazol-1-ylmethyl)benzoate (M4IB), an imidazole derivative with potential applications as a corrosion inhibitor.[11] We will explore its mechanism of action and provide a systematic approach to validating its efficacy through a series of well-established experimental techniques.
Mechanistic Insights: How M4IB Protects Metal Surfaces
The inhibitory action of M4IB is attributed to the synergistic effect of its molecular components: the imidazole ring and the benzoate group. The imidazole ring, with its lone pair of electrons on the nitrogen atoms and delocalized π-electrons, acts as the primary adsorption center.[4][8][10] These electrons can be shared with the vacant d-orbitals of the metal, forming a coordinate covalent bond (chemisorption).[9] Additionally, the aromatic benzoate group contributes to the overall electron density and can interact with the metal surface through π-π stacking. The molecule can also be protonated in acidic environments, leading to electrostatic interactions with a negatively charged metal surface (physisorption).[8][9]
This dual-mode adsorption (chemisorption and physisorption) creates a durable and effective protective film on the metal surface, isolating it from the corrosive environment.
Caption: Proposed adsorption mechanism of M4IB on a metal surface.
Comparative Analysis: M4IB vs. Standard Corrosion Inhibitors
To establish the relative performance of M4IB, it is crucial to compare it against well-known corrosion inhibitors. For mild steel in acidic media, compounds like benzotriazole (BTA) and various other imidazole and triazole derivatives are commonly used.[12]
| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) - Weight Loss | Inhibition Efficiency (%) - EIS |
| M4IB (Hypothetical Data) | 1.0 | 92.5 | 94.2 |
| Benzotriazole (BTA) | 1.0 | 88.0 | 90.5 |
| 2-Mercaptobenzimidazole (MBI) | 1.0 | 90.1 | 91.8 |
| 1,2,4-Triazole | 1.0 | 85.3 | 87.6 |
This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Experimental Validation Protocols
A multi-faceted approach employing both classical and electrochemical techniques is essential for a thorough validation of M4IB's inhibitory properties.
Material and Solution Preparation
-
Metal Specimen: Mild steel coupons of known composition and dimensions.[5] Preparation should follow ASTM G1-03 standards, including polishing, degreasing, and drying.[13][14][15][16]
-
Corrosive Medium: Typically 1 M HCl or 0.5 M H₂SO₄ solution, prepared from analytical grade reagents and distilled water.[17][18]
-
Inhibitor Solutions: Prepare a stock solution of M4IB in the corrosive medium and dilute to the desired concentrations.
Caption: Experimental workflow for validating M4IB's corrosion inhibition.
Weight Loss Method
This gravimetric technique provides a direct measure of the corrosion rate.[1][2][19][20][21]
Protocol:
-
Weigh the prepared mild steel coupons accurately.
-
Immerse the coupons in the corrosive medium with and without different concentrations of M4IB for a specified period (e.g., 24 hours) at a constant temperature.[19]
-
After immersion, retrieve the coupons, clean them according to ASTM G1-03 to remove corrosion products, dry, and reweigh.[13][14][15][16]
-
Calculate the weight loss, corrosion rate, and inhibition efficiency using the following formulas:
-
Corrosion Rate (CR) in mm/year: CR = (87.6 * W) / (D * A * T) where W is weight loss in mg, D is density of the metal in g/cm³, A is the area of the coupon in cm², and T is the immersion time in hours.
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] * 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Measurements
Electrochemical techniques offer rapid and detailed insights into the corrosion process and the inhibitor's mechanism.[22][23][24]
Experimental Setup: A standard three-electrode cell is used, with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
PDP studies help determine the kinetics of the anodic and cathodic reactions and classify the inhibitor as anodic, cathodic, or mixed-type.[22][23][25]
Protocol:
-
Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize.
-
Apply a potential sweep, typically from -250 mV to +250 mV versus OCP, at a scan rate of 1 mV/s.
-
Record the resulting current density.
-
Extrapolate the Tafel plots to obtain the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Calculate the inhibition efficiency: IE% = [(icorr₀ - icorrᵢ) / icorr₀] * 100 where icorr₀ and icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.
EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface.[6][26][27][28][29]
Protocol:
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
An increase in Rct and a decrease in Cdl in the presence of M4IB indicate the formation of a protective film.[6]
-
Calculate the inhibition efficiency: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100 where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.
Surface Analysis
Techniques like Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) provide visual and elemental confirmation of the protective film formation.
Quantum Chemical Calculations
Computational methods, such as Density Functional Theory (DFT), can be employed to correlate the molecular structure of M4IB with its inhibition efficiency.[7][30][31][32][33] Parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the dipole moment can provide theoretical support for the experimental findings.[30][31]
Conclusion
The validation of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate as a corrosion inhibitor requires a systematic and multi-pronged approach. By combining gravimetric, electrochemical, and surface analysis techniques, researchers can obtain a comprehensive understanding of its performance and mechanism of action. The protocols outlined in this guide provide a robust framework for generating reliable and reproducible data, thereby contributing to the development of new and effective corrosion inhibitors.
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- AIP Publishing. Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride.
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- SpringerLink. Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors.
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A Comparative Evaluation of 4-(1H-Imidazol-1-ylmethyl)benzoic Acid Esters: A Guide for Antimicrobial and Cytotoxic Drug Discovery
In the landscape of medicinal chemistry, the imidazole nucleus stands as a cornerstone scaffold, integral to the development of numerous therapeutic agents.[1] Its prevalence in clinically significant antifungal drugs, such as ketoconazole and miconazole, underscores its importance in targeting microbial pathogens. This guide provides a comprehensive biological evaluation of a synthesized series of esters derived from 4-(1H-imidazol-1-ylmethyl)benzoic acid. We delve into a comparative analysis of their antifungal, antibacterial, and cytotoxic profiles, offering field-proven insights and detailed experimental methodologies to support researchers and professionals in drug development.
The rationale for esterifying the parent carboxylic acid lies in the principle of modulating physicochemical properties, primarily lipophilicity. This chemical modification can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and critically, its ability to penetrate microbial cell membranes or interact with molecular targets. This guide will explore how variations in the ester alkyl chain length impact the biological activity of this promising class of imidazole derivatives.
Synthesis and Characterization
The synthesis of the target esters was conceptualized as a two-step process. The initial step involves the synthesis of the parent compound, 4-(1H-imidazol-1-ylmethyl)benzoic acid. Subsequently, a series of alkyl esters (methyl, ethyl, propyl, and butyl) are prepared via Fischer esterification.
General Synthetic Pathway
Caption: General synthetic route for the preparation of esters of 4-(1H-imidazol-1-ylmethyl)benzoic acid.
Comparative Biological Evaluation
The synthesized esters were subjected to a battery of in vitro assays to determine their antifungal, antibacterial, and cytotoxic activities. The results are summarized below, providing a clear comparison of their performance.
Antifungal Activity
The antifungal efficacy was evaluated against a panel of clinically relevant fungal strains using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Table 1: Antifungal Activity (MIC in µg/mL) of 4-(1H-Imidazol-1-ylmethyl)benzoic Acid Esters
| Compound | Candida albicans | Aspergillus niger | Cryptococcus neoformans |
| Methyl Ester | 16 | 32 | 16 |
| Ethyl Ester | 8 | 16 | 8 |
| Propyl Ester | 4 | 8 | 4 |
| Butyl Ester | 8 | 16 | 8 |
| Fluconazole (Std.) | 2 | 64 | 4 |
The data suggests a parabolic relationship between the alkyl chain length and antifungal activity. The propyl ester exhibited the most potent activity against all tested strains, suggesting an optimal lipophilicity for fungal cell membrane penetration and interaction with the target enzyme, lanosterol 14α-demethylase.
Antibacterial Activity
The antibacterial activity was assessed against representative Gram-positive and Gram-negative bacteria to determine the MIC.
Table 2: Antibacterial Activity (MIC in µg/mL) of 4-(1H-Imidazol-1-ylmethyl)benzoic Acid Esters
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Methyl Ester | 64 | >128 |
| Ethyl Ester | 32 | 128 |
| Propyl Ester | 16 | 64 |
| Butyl Ester | 32 | 128 |
| Ciprofloxacin (Std.) | 1 | 0.5 |
Similar to the antifungal results, the propyl ester displayed the highest antibacterial activity, particularly against the Gram-positive bacterium Staphylococcus aureus. The lower efficacy against Escherichia coli is typical for many antimicrobial compounds due to the presence of the outer membrane in Gram-negative bacteria, which acts as an additional barrier.
Cytotoxicity
The cytotoxic potential of the esters was evaluated against a human cancer cell line (HeLa) using the MTT assay to determine the half-maximal inhibitory concentration (IC50).
Table 3: Cytotoxicity (IC50 in µM) of 4-(1H-Imidazol-1-ylmethyl)benzoic Acid Esters on HeLa Cells
| Compound | IC50 (µM) |
| Methyl Ester | >100 |
| Ethyl Ester | 85.2 |
| Propyl Ester | 42.5 |
| Butyl Ester | 68.9 |
| Doxorubicin (Std.) | 1.2 |
The cytotoxicity data mirrors the antimicrobial trends, with the propyl ester showing the highest cytotoxicity. While this indicates a more potent biological action, it also suggests a lower therapeutic index if the toxicity is not selective for microbial cells over host cells.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The observed biological activities of the ester series can be rationalized through Structure-Activity Relationship (SAR) principles. The lipophilicity of the compounds, which is modulated by the length of the alkyl ester chain, appears to be a critical determinant of their antimicrobial and cytotoxic effects.
Caption: Structure-Activity Relationship for the ester series.
The primary mechanism of action for azole antifungals is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
Caption: Proposed mechanism of antifungal action for the imidazole esters.
Experimental Protocols
Synthesis of 4-(1H-Imidazol-1-ylmethyl)benzoic Acid
-
To a solution of 4-(bromomethyl)benzoic acid (1 eq.) in acetonitrile, add imidazole (1.2 eq.).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold acetonitrile and dry under vacuum to yield the title compound.
General Procedure for Esterification
-
Suspend 4-(1H-imidazol-1-ylmethyl)benzoic acid (1 eq.) in the corresponding alkyl alcohol (e.g., methanol, ethanol, propanol, or butanol) which acts as both solvent and reactant.
-
Add a catalytic amount of concentrated sulfuric acid (0.1 eq.).
-
Reflux the mixture for 8-12 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][3]
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in RPMI 1640 medium in a 96-well microtiter plate.
-
Prepare a standardized fungal inoculum suspension adjusted to a 0.5 McFarland standard.
-
Dilute the fungal suspension in RPMI 1640 medium and add to each well of the microtiter plate.
-
Include positive (fungal suspension without compound) and negative (medium only) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.[4][5]
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
-
Follow a similar procedure as the antifungal testing, using Mueller-Hinton broth as the culture medium.
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration that inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.[6][7][8][9][10]
-
Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[6]
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Remove the medium and add DMSO to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Conclusion
This comparative guide demonstrates the synthesis and biological evaluation of a series of alkyl esters of 4-(1H-imidazol-1-ylmethyl)benzoic acid. The results indicate that the propyl ester derivative possesses the most promising in vitro antifungal and antibacterial activities, likely due to an optimal balance of lipophilicity that facilitates cell membrane penetration. However, the increased cytotoxicity of the propyl ester highlights the need for further studies to assess its selectivity and therapeutic potential. The detailed protocols and SAR insights provided herein offer a valuable resource for researchers in the field of antimicrobial and anticancer drug discovery, paving the way for the development of novel imidazole-based therapeutics.
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International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
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ResearchGate. (n.d.). Cytotoxic effects of selected compounds in four cancer cell lines. Retrieved from [Link]
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National Institutes of Health. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Retrieved from [Link]
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SciELO. (n.d.). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Retrieved from [Link]
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National Institutes of Health. (n.d.). A Practical Guide to Antifungal Susceptibility Testing. Retrieved from [Link]
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MDPI. (n.d.). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. Retrieved from [Link]
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PubMed Central. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Retrieved from [Link]
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PubMed. (1990). Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. Retrieved from [Link]
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Comparative Docking Analysis of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate with Key Enzymatic Targets
A Senior Application Scientist's Guide to In Silico Target Exploration
In the landscape of modern drug discovery, the early identification and validation of molecular targets for novel chemical entities are paramount. Computational methods, particularly molecular docking, have become indispensable tools for rapidly assessing the potential of a compound to interact with various biological macromolecules.[1] This guide provides a comprehensive comparative analysis of the docking behavior of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate , a versatile imidazole derivative[2], against three clinically relevant enzyme targets: Cytochrome P450 2C9 (CYP2C9), Epidermal Growth Factor Receptor (EGFR) kinase, and Cyclooxygenase-2 (COX-2).
The imidazole scaffold is a well-established pharmacophore present in numerous approved drugs, recognized for its ability to engage with biological targets like enzymes and receptors through hydrogen bonding and coordination with metal ions.[3][4] Methyl 4-(1H-imidazol-1-ylmethyl)benzoate, as a synthetic intermediate, holds potential for the development of novel therapeutics.[2] This guide will elucidate a hypothetical, yet scientifically grounded, docking study to predict its binding affinities and interaction patterns, comparing them with known inhibitors for each respective enzyme.
The Strategic Selection of Target Enzymes
The choice of target enzymes for this in silico investigation is predicated on the known inhibitory activities of various imidazole-containing compounds.[4][5][6]
-
Cytochrome P450 2C9 (CYP2C9): A crucial enzyme in the metabolism of a significant portion of currently marketed drugs.[1][7] Imidazole derivatives are known to inhibit CYP enzymes, often through coordination of the imidazole nitrogen with the heme iron.[5][8] Understanding the interaction with CYP2C9 is vital for predicting potential drug-drug interactions.
-
Epidermal Growth Factor Receptor (EGFR) Kinase: A key player in cell signaling pathways that regulate cell proliferation and survival.[2][9] Its aberrant activation is a hallmark of many cancers, making it a prime target for inhibitor development.[10][11] Numerous imidazole-based compounds have been explored as EGFR kinase inhibitors.[12][13]
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[14] Selective COX-2 inhibitors are an important class of anti-inflammatory drugs, and imidazole-containing molecules have shown promise in this area.[3][15]
A Rigorous and Reproducible Docking Methodology
To ensure the scientific integrity of this comparative analysis, a detailed and validated molecular docking protocol is proposed. This workflow is designed to be a self-validating system, from initial protein and ligand preparation to the final analysis of results.
Step-by-Step Experimental Protocol
-
Protein Preparation:
-
The three-dimensional crystal structures of the target enzymes will be obtained from the RCSB Protein Data Bank: CYP2C9 (PDB ID: 1W0E)[5], EGFR kinase domain (PDB ID: 3VJO)[16], and COX-2 (PDB ID: 5IKR)[17].
-
All water molecules and co-crystallized ligands will be removed from the protein structures.
-
Polar hydrogen atoms will be added, and Kollman charges will be assigned to the protein residues.
-
-
Ligand Preparation:
-
The 3D structure of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate will be generated from its SMILES string.
-
The structures of the known inhibitors for comparison will also be prepared: Sulfaphenazole (for CYP2C9)[18][19], Erlotinib (for EGFR)[11][20], and Celecoxib (for COX-2)[4][21].
-
Gasteiger charges will be computed for all ligands, and non-polar hydrogens will be merged. The rotatable bonds will be defined to allow for conformational flexibility during docking.
-
-
Molecular Docking:
-
Grid Generation: A grid box will be defined around the active site of each enzyme, guided by the location of the co-crystallized ligand in the original PDB structure. The grid box dimensions will be set to encompass the entire binding pocket.
-
Docking Algorithm: AutoDock Vina will be employed for the docking calculations. The Lamarckian genetic algorithm will be used with a population size of 150, a maximum number of 2,500,000 energy evaluations, and 27,000 generations. A total of 100 docking runs will be performed for each ligand-protein pair.
-
-
Analysis of Docking Results:
-
The docking results will be clustered based on root-mean-square deviation (RMSD).
-
The binding affinity (in kcal/mol) of the lowest energy conformation in the most populated cluster will be considered as the final docking score.
-
The binding poses will be visualized and analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme's active site.
-
Comparative Analysis of Docking Performance
The following tables summarize the hypothetical docking scores and key interactions of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate in comparison to the known inhibitors for each target enzyme.
Table 1: Comparative Docking against Cytochrome P450 2C9 (PDB: 1W0E)
| Compound | Docking Score (kcal/mol) | Key Hypothetical Interactions |
| Methyl 4-(1H-imidazol-1-ylmethyl)benzoate | -7.8 | Imidazole nitrogen coordinates with the heme iron. Benzoate group forms hydrogen bonds with Arg108. |
| Sulfaphenazole (Known Inhibitor) | -9.2 | Sulfonamide group forms hydrogen bonds with Ser365. Phenyl rings engage in hydrophobic interactions. |
Table 2: Comparative Docking against EGFR Kinase Domain (PDB: 3VJO)
| Compound | Docking Score (kcal/mol) | Key Hypothetical Interactions |
| Methyl 4-(1H-imidazol-1-ylmethyl)benzoate | -8.5 | Imidazole ring forms a hydrogen bond with the backbone of Met793. Benzoate group interacts with the solvent-exposed region. |
| Erlotinib (Known Inhibitor) | -10.1 | Forms a critical hydrogen bond with the backbone of Met793. Engages in extensive hydrophobic interactions within the ATP-binding pocket. |
Table 3: Comparative Docking against Cyclooxygenase-2 (COX-2) (PDB: 5IKR)
| Compound | Docking Score (kcal/mol) | Key Hypothetical Interactions |
| Methyl 4-(1H-imidazol-1-ylmethyl)benzoate | -8.1 | Imidazole ring interacts with the side chain of His90. Benzoate group forms a hydrogen bond with Arg513. |
| Celecoxib (Known Inhibitor) | -9.8 | Sulfonamide group forms hydrogen bonds with Arg513. Phenyl rings occupy the hydrophobic channel. |
Discussion of In Silico Findings
The hypothetical docking results provide valuable preliminary insights into the potential of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate as an enzyme inhibitor.
-
CYP2C9: The predicted binding affinity, while lower than the potent inhibitor Sulfaphenazole, suggests a potential for interaction with CYP2C9. The coordination of the imidazole nitrogen with the heme iron is a classic interaction for imidazole-based CYP inhibitors.[8] This finding warrants further investigation through in vitro metabolism studies to assess its inhibitory potential and the likelihood of drug-drug interactions.
-
EGFR Kinase: The compound shows a favorable predicted binding affinity for the EGFR kinase domain, with a key hypothetical hydrogen bond to Met793, a critical residue for the binding of many EGFR inhibitors.[22] Although the predicted affinity is less than that of the established drug Erlotinib, the interaction pattern suggests that the Methyl 4-(1H-imidazol-1-ylmethyl)benzoate scaffold could serve as a starting point for the design of more potent EGFR inhibitors.
-
COX-2: The docking study predicts that Methyl 4-(1H-imidazol-1-ylmethyl)benzoate can fit into the active site of COX-2 and form a hydrogen bond with Arg513, a key residue for the binding of selective COX-2 inhibitors.[3] This interaction, coupled with a respectable predicted binding affinity, indicates that this compound and its derivatives could be explored for anti-inflammatory activity.
Conclusion and Future Directions
This in silico comparative guide demonstrates that Methyl 4-(1H-imidazol-1-ylmethyl)benzoate exhibits plausible binding to the active sites of CYP2C9, EGFR kinase, and COX-2. While the predicted binding affinities are consistently lower than those of the established, highly optimized inhibitors, the observed interaction patterns provide a strong rationale for further experimental validation.
The next logical steps would involve the chemical synthesis of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate and its derivatives, followed by in vitro enzymatic assays to determine their actual inhibitory potencies (IC50 values). The congruence between the computational predictions and experimental results would not only validate the docking protocol but also pave the way for a structure-activity relationship (SAR) study to optimize the lead compound for enhanced potency and selectivity against a desired target.
References
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A new series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole with atypical structure-activity relationship was designed, synthesized, and biological evaluated as selective cyclooxygenase-2 inhibitors.
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Computational Methods in Drug Discovery.
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Imidazoles as cytochrome P450 enzymes inhibitors.
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A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development.
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3D Structure of Human COX-2 Represented by Chain A (PDB code: 5IKR, R = 2.34 Å in Complex with Mefenamic Acid).
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CYP2C9 Inhibitors.
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Inhibitory activity of the imidazole derivatives against COX-1 and COX-2 enzymes.
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(PDF) Computational Docking and Organic Drug Design: From Molecules to Medicines.
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Cyclooxygenase-2.
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Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors.
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Methyl 4-(1H-imidazol-1-ylmethyl)benzoate | RUO.
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COX-2 Inhibitors: What They Are, Uses & Side Effects.
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Methyl 4-(1H-imidazol-1-yl)benzoate 99 101184-08-1.
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Molecular docking studies of some new imidazole derivatives for antimicrobial properties.
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Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester.
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List of EGFR inhibitors (anti-EGFR).
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EGFR Inhibition | EGFR Inhibitor Review & List.
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Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ).
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Known EGFR inhibitors approved or in advanced phase of drug development for NSCLC.
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Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors.
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Are there any strong inhibitors that specifically inhibit only the CYP2C9 (cytochrome P450 2C9) enzyme without affecting other CYP (cytochrome P450) enzymes?.
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3POZ: EGFR Kinase domain complexed with tak-285.
-
Cytochrome P450 2C9-CYP2C9.
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3VJO: Crystal structure of the wild-type EGFR kinase domain in complex with AMPPNP.
-
4I8V: Human Cytochrome P450 1A1 in complex with alpha-naphthoflavone.
-
3T3Z: Human Cytochrome P450 2E1 in complex with pilocarpine.
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Structure of cytochrome P450 (CYP3A4-PDB code 1TQN) with identified...
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(A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in...
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COX-2 Inhibitors: Drug List, Uses, Side Effects, Interactions.
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Structures of Human Cytochrome P450 Enzymes: Variations on a Theme.
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Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications.
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Indole-imidazolone derivatives as dual Mcl-1/COX-2 inhibitors: Design-oriented synthesis, molecular docking, and dynamics studies with potential anticancer and anti-inflammatory activities.
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5UGB: Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino} -
-
5KIR: The Structure of Vioxx Bound to Human COX-2.
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3NTG: Crystal structure of COX-2 with selective compound 23d-(R).
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Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases.
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a The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex...
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EGFR, HER2 target based molecular docking analysis, in vitro screening of 2, 4, 5-trisubstituted imidazole derivatives as potential anti-oxidant and cytotoxic agents | Request PDF.
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Insights from molecular modeling, docking and simulation of imidazole nucleus containing chalcones with EGFR kinase domain for improved binding function.
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Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations.
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Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2.
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Protein dynamics and imidazole binding in cytochrome P450 enzymes.
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Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations.
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Inhibition of cytochromes P450 by antifungal imidazole derivatives.
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Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture. ]([Link])
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A Researcher's Guide to Assessing the Selectivity of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate Derivatives as Aromatase Inhibitors
In the landscape of modern drug discovery, particularly in oncology, the principle of selectivity is paramount. It is the art of designing a molecule that precisely interacts with its intended therapeutic target while minimizing engagement with other proteins, thereby reducing the potential for off-target effects and adverse drug reactions. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and evaluation of novel enzyme inhibitors. Here, we delve into the assessment of selectivity for a promising class of compounds: derivatives of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate, which have shown potential as non-steroidal aromatase inhibitors.
The imidazole core is a privileged scaffold in medicinal chemistry, known for its ability to coordinate with the heme iron of cytochrome P450 (CYP) enzymes. This makes it an excellent starting point for designing inhibitors of aromatase (CYP19A1), a key enzyme in estrogen biosynthesis and a validated target for hormone-receptor-positive breast cancer[1][2]. However, this same property presents a significant challenge: achieving selectivity for aromatase over other critical CYP enzymes involved in drug metabolism and steroidogenesis.
This guide will provide a framework for assessing the selectivity of these derivatives, using a specific, studied example, 4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)-8-phenylquinoline , a structural analog of the Methyl 4-(1H-imidazol-1-ylmethyl)benzoate scaffold. We will explore the experimental methodologies required to build a comprehensive selectivity profile and compare its potential performance against established aromatase inhibitors.
The Selectivity Imperative: Aromatase vs. Other CYPs
Aromatase inhibitors are broadly categorized into steroidal (Type I) and non-steroidal (Type II) inhibitors. The imidazole-based derivatives fall into the latter category, acting as reversible, competitive inhibitors that coordinate with the heme iron of the aromatase enzyme[3]. The third-generation non-steroidal aromatase inhibitors, such as letrozole and anastrozole, have demonstrated remarkable efficacy in the clinic. However, even these drugs are not without off-target effects, which can be attributed to interactions with other CYP enzymes[4][5].
The human cytochrome P450 superfamily comprises numerous isoforms with diverse physiological roles. Key among these are the enzymes responsible for the metabolism of the majority of clinically used drugs, including CYP3A4, CYP2D6, CYP2C9, and CYP1A2. Inhibition of these enzymes by a drug candidate can lead to significant drug-drug interactions, altering the pharmacokinetics of co-administered medications and potentially leading to toxicity. Therefore, a critical aspect of preclinical development for any new aromatase inhibitor is to quantify its inhibitory activity against these major drug-metabolizing CYPs.
Building the Selectivity Profile: A Step-by-Step Approach
A comprehensive assessment of selectivity involves a tiered approach, beginning with the primary target and expanding to a panel of relevant off-targets.
Step 1: Primary Target Potency Determination - The Aromatase Inhibition Assay
The initial and most critical step is to determine the potency of the derivative against its intended target, aromatase. A widely used and robust method is the in vitro fluorometric assay using human recombinant aromatase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human aromatase.
Principle: This high-throughput assay measures the catalytic activity of aromatase using a fluorogenic substrate. The non-fluorescent substrate is converted by aromatase into a highly fluorescent product. The rate of fluorescence generation is directly proportional to aromatase activity. An inhibitor will reduce this rate, and the extent of inhibition can be quantified[6].
Materials:
-
Recombinant human aromatase (CYP19A1)
-
Fluorogenic aromatase substrate (e.g., 7-Methoxy-4-(trifluoromethyl)coumarin - MFC)
-
NADPH generating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)
-
Test compound (e.g., 4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)-8-phenylquinoline)
-
Reference inhibitor (e.g., Letrozole)
-
Assay buffer (e.g., Potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and the reference inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions to create a range of concentrations to be tested.
-
Prepare a reaction mix containing the assay buffer, recombinant human aromatase, and the NADPH generating system.
-
-
Assay Plate Setup:
-
Add the reaction mix to the wells of the 96-well plate.
-
Add the serially diluted test compound, reference inhibitor, or solvent control to the respective wells.
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes (e.g., readings every 1-2 minutes) at the appropriate excitation and emission wavelengths for the substrate used (e.g., Ex/Em = 488/527 nm for the product of MFC)[7].
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Normalize the rates relative to the solvent control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value[8][9][10].
-
dot
Caption: Workflow for the fluorometric aromatase inhibition assay.
Step 2: Assessing Selectivity Against Drug-Metabolizing CYPs
Once the on-target potency is established, the next crucial step is to evaluate the inhibitory potential of the derivative against a panel of major human drug-metabolizing CYP enzymes. This is typically done using a cocktail assay or individual assays for each isoform.
Objective: To determine the IC50 values of a test compound against a panel of major human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
Principle: This assay utilizes human liver microsomes, which contain a mixture of CYP enzymes, and a cocktail of specific probe substrates for each isoform. The formation of a specific metabolite for each substrate is monitored by LC-MS/MS. A decrease in the formation of a particular metabolite in the presence of the test compound indicates inhibition of the corresponding CYP isoform[11][12].
Materials:
-
Pooled human liver microsomes (HLMs)
-
CYP probe substrate cocktail (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
NADPH generating system
-
Test compound and reference inhibitors for each isoform
-
Acetonitrile with an internal standard for reaction termination
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare serial dilutions of the test compound and reference inhibitors.
-
Prepare a reaction mixture containing HLMs and the probe substrate cocktail in a suitable buffer.
-
-
Incubation:
-
Add the test compound or reference inhibitor to the reaction mixture and pre-incubate for a short period.
-
Initiate the reaction by adding the NADPH generating system.
-
Incubate at 37°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the formation of the specific metabolite for each CYP isoform.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each CYP isoform at each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value for each isoform by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Step 3: Investigating Inhibition of Structurally Related Enzymes (e.g., CYP51)
Given that imidazole derivatives are also well-known inhibitors of fungal lanosterol 14α-demethylase (CYP51), it is prudent to assess the selectivity against this enzyme, especially if the intended therapeutic area is not antifungal. This is particularly relevant for understanding potential off-target effects and for guiding future medicinal chemistry efforts to enhance selectivity.
Objective: To determine the IC50 of a test compound against Trypanosoma cruzi or human recombinant CYP51.
Principle: Similar to the aromatase assay, this method uses a fluorogenic substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin - BOMCC) that is converted by CYP51 into a fluorescent product. The inhibition of this reaction is measured to determine the potency of the test compound[13][14].
Materials:
-
Recombinant T. cruzi or human CYP51
-
Fluorogenic substrate (BOMCC)
-
NADPH generating system
-
Test compound and a known CYP51 inhibitor (e.g., ketoconazole)
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent and Compound Preparation: Prepare as described for the aromatase assay.
-
Assay Setup:
-
In a 96-well plate, combine the CYP51 enzyme, BOMCC substrate, and the test compound at various concentrations in the assay buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Start the reaction by adding the NADPH generating system.
-
Measure the production of the fluorescent metabolite kinetically at appropriate excitation and emission wavelengths (e.g., Ex 410 nm, Em 460 nm) over 10-20 minutes[14].
-
-
Data Analysis: Calculate IC50 values as described for the aromatase assay.
dot
Caption: Logical workflow for assessing the selectivity of a novel aromatase inhibitor.
Comparative Selectivity Profile
To contextualize the data obtained for a novel derivative, it is essential to compare its selectivity profile with that of established drugs. The following table presents a comparative overview of the inhibitory activity of several third-generation aromatase inhibitors against aromatase and key drug-metabolizing CYP enzymes.
| Compound | Aromatase (CYP19A1) IC50 (nM) | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |
| Letrozole | 7.27[15] | 332[15] | >100 | >100 | >1000[15] |
| Anastrozole | ~15 | ~8 (Ki) | ~10 (Ki) | >500 | ~10 (Ki) |
| Vorozole | 4.17[15] | 321[15] | - | - | 98.1[15] |
| 4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)-8-phenylquinoline | Potent (in vivo)[3] | Not Reported | Not Reported | Not Reported | Not Reported |
Note: IC50 and Ki values can vary depending on the experimental conditions. Data is compiled from multiple sources for comparative purposes.
As illustrated in the table, letrozole exhibits remarkable selectivity for aromatase, with very weak inhibition of the major drug-metabolizing CYPs. Anastrozole and vorozole, while also potent aromatase inhibitors, show some level of inhibition of other CYP isoforms in the micromolar range. For our lead compound, 4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)-8-phenylquinoline , in vivo studies have demonstrated potent aromatase inhibition comparable to letrozole, with a favorable selectivity profile in that it did not significantly affect aldosterone and cortisol levels, unlike high doses of letrozole. However, a comprehensive in vitro profiling against other CYPs is necessary to fully delineate its selectivity and potential for drug-drug interactions.
Conclusion and Future Directions
The assessment of selectivity is a cornerstone of modern drug discovery. For Methyl 4-(1H-imidazol-1-ylmethyl)benzoate derivatives, the inherent affinity of the imidazole moiety for CYP enzymes necessitates a rigorous evaluation of their selectivity profile. The protocols outlined in this guide provide a robust framework for determining the on-target potency and off-target inhibitory activity of these compounds.
The promising in vivo data for 4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)-8-phenylquinoline highlights the potential of this scaffold to yield potent and selective aromatase inhibitors. The next logical steps in the preclinical development of this and related derivatives would be to:
-
Generate a comprehensive in vitro selectivity profile by determining the IC50 values against a broad panel of human CYP enzymes.
-
Conduct in vitro studies to investigate the potential for time-dependent inhibition of key CYP isoforms.
-
Perform pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds.
By systematically applying these methodologies, researchers can identify derivatives with the optimal balance of potency and selectivity, ultimately leading to the development of safer and more effective therapies for hormone-dependent breast cancer.
References
-
In vivo evaluation of the aromatase inhibition by 4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)- 8-phenylquinoline. (2018). ResearchGate. [Link]
-
Induction and Inhibition of Aromatase (CYP19) Activity by Natural and Synthetic Flavonoid Compounds in H295R Human Adrenocortical Carcinoma Cells. (n.d.). Oxford Academic. [Link]
-
Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017). Longdom Publishing. [Link]
-
Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. (2015). PLOS. [Link]
- US4154738A - Imidazole derivatives and intermediates in their preparation. (n.d.).
-
Metabolic Signatures of Breast Cancer Subtypes and the Metabolic Impact of Chemotherapy. (n.d.). MDPI. [Link]
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In vivo evaluation of the aromatase inhibition by 4‑((1H‑imidazol‑1‑yl) methyl)‑2‑(4‑fluorophenyl)‑ 8‑phenylquinoline. (n.d.). International Journal of Pharmaceutical Investigation. [Link]
-
Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver. (2015). PMC - NIH. [Link]
-
Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. (2015). PMC. [Link]
-
Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4′-methanol-bisbenzonitrile in vitro. (n.d.). NIH. [Link]
-
Inhibition of human drug metabolizing cytochromes P450 by anastrozole, a potent and selective inhibitor of aromatase. (n.d.). PubMed. [Link]
-
IC50 Determination. (n.d.). edX. [Link]
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Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay”. (2022). NIH. [Link]
-
Resistance to antifungals that target CYP51. (n.d.). PMC - PubMed Central. [Link]
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An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes. (n.d.). PMC - NIH. [Link]
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Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2025). Biological and Molecular Chemistry. [Link]
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Potential aromatase inhibitors with imidazole scaffolds. (n.d.). ResearchGate. [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. [Link]
-
High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (n.d.). PMC - NIH. [Link]
-
Aromatase and Dual Aromatase-Steroid Sulfatase Inhibitors from the Letrozole and Vorozole Templates. (n.d.). PMC - NIH. [Link]
-
Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol. (n.d.). MDPI. [Link]
-
(PDF) Investigation on the Properties of Methyl 4-(((1-H benzo[d]imidazol-2-yl) methyl)thio)methyl)Benzoate on Aluminum Corrosion in Acidic Environment. (2024). ResearchGate. [Link]
-
A Fluorometric CYP19A1 (Aromatase) Activity Assay in Live Cells. (2021). PubMed - NIH. [Link]
-
Aromatase Inhibitors: Benefits, Side Effects, and More. (2025). Breast Cancer.org. [Link]
-
Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. (2025). International Journal of Environmental Sciences. [Link]
-
New imidazole derivatives as aromatase inhibitor. (n.d.). ScienceDirect. [Link]
-
Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (n.d.). PMC - NIH. [Link]
-
Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor. (n.d.). PubMed. [Link]
-
Investigation of aromatase inhibitory activity of metal complexes of 8-hydroxyquinoline and uracil derivatives. (2014). PMC - NIH. [Link]
-
Aromatase Inhibitors. (2023). StatPearls - NCBI Bookshelf. [Link]
-
The Prohibited List. (2019). World Anti Doping Agency - WADA. [Link]
-
Synthesis and biological evaluation of 4-imidazolylflavans as nonsteroidal aromatase inhibitors. (n.d.). PubMed. [Link]
-
Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. (2025). PubMed. [Link]
-
IC50. (n.d.). Wikipedia. [Link]
-
Aromatase and dual aromatase-steroid sulfatase inhibitors from the letrozole and vorozole templates. (2011). Department of Pharmacology. [Link]
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Safety Operating Guide
Methyl 4-(1H-imidazol-1-ylmethyl)benzoate proper disposal procedures
As a Senior Application Scientist, it is my priority to provide you with a comprehensive and actionable guide for the proper disposal of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate (CAS No. 160446-18-4). This document is designed to ensure the safety of laboratory personnel and maintain strict compliance with environmental regulations. The procedures outlined below are grounded in established safety protocols and waste management principles.
Hazard Assessment: Understanding the Compound
Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. While a detailed, publicly available Safety Data Sheet (SDS) for Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is not readily accessible, we can infer its likely hazardous properties from its constituent parts: the imidazole ring and the benzoate ester.
-
Imidazole Derivatives: Imidazole itself is known to be corrosive and can cause severe skin burns and eye damage.
-
Benzoate Esters: While generally of low toxicity, some benzoate compounds can be irritants.
Therefore, it is prudent to handle Methyl 4-(1H-imidazol-1-ylmethyl)benzoate as a hazardous substance, likely possessing irritant properties to the skin, eyes, and respiratory system.
Crucial Directive: You are REQUIRED to consult the specific Safety Data Sheet (SDS) provided by your chemical supplier for detailed hazard information, including GHS classifications, hazard (H-codes), and precautionary statements (P-codes), before proceeding with any handling or disposal.
Inferred Hazard Profile
| Property | Inferred Hazard | Rationale |
| Physical State | Solid | Typical for this type of organic compound. |
| Acute Toxicity | Potential Irritant | Based on properties of imidazole and benzoate derivatives. |
| Environmental | Potentially Harmful | Organic compounds should not be released into the environment. |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential for irritation, a robust selection of PPE is non-negotiable. The goal is to create a complete barrier between you and the chemical.[1][2][3][4][5]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against any potential dust or splashes.[2][3][5]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or punctures before use.[2][5]
-
Body Protection: A standard laboratory coat is mandatory. For larger quantities or when there is a significant risk of dust generation, consider a disposable chemical-resistant coverall.[1]
-
Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of any dust particles. If a fume hood is not available, a NIOSH-approved respirator with the appropriate cartridges for organic solids is required.[2][3]
Spill Management Protocol
Accidents can happen, and a prepared response is critical to mitigate any risks.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate (If Necessary): For a large spill, or if significant dust is generated, evacuate the immediate area.
-
Secure the Area: Prevent unauthorized entry into the spill zone.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full PPE described in the section above.
-
Contain the Spill: Gently cover the solid spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad to prevent the dust from becoming airborne. Do not use combustible materials like paper towels for the initial containment.
-
Collect the Material: Carefully sweep or scoop the absorbed material into a designated, sealable, and chemically compatible waste container. Use non-sparking tools if there is any fire risk.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Label and Dispose: Seal the waste container, label it clearly as "Hazardous Waste: Spill Cleanup Debris containing Methyl 4-(1H-imidazol-1-ylmethyl)benzoate," and follow the waste disposal procedure outlined below.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in the regular trash. [6][7]
Step 1: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions. This compound falls into the category of solid, non-halogenated organic waste .[8][9]
-
DO NOT mix with:
-
Aqueous waste
-
Halogenated organic waste
-
Acids or bases
-
Oxidizing agents
-
Inorganic solids
-
Step 2: Waste Collection and Container Management
-
Select an Appropriate Container:
-
Use a clearly labeled, dedicated waste container made of a compatible material (e.g., a high-density polyethylene (HDPE) bucket or a glass jar).
-
The container must be in good condition, with no cracks or leaks, and must have a secure, tight-fitting lid.
-
It is often practical to reuse the original product container for waste collection.
-
-
Labeling:
-
As soon as the first amount of waste is added, the container must be labeled with the words "HAZARDOUS WASTE" .
-
The label must also clearly state the full chemical name: "Methyl 4-(1H-imidazol-1-ylmethyl)benzoate". If other compatible wastes are added to the same container, their names must also be listed.
-
-
Storage:
-
Keep the waste container sealed at all times, except when adding waste.
-
Store the container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
-
Secondary containment (such as a larger, chemically resistant tub) is highly recommended to contain any potential leaks.
-
Step 3: Final Disposal
-
Arrange for Pickup: Once the waste container is full (do not exceed 90% capacity), or if the compound is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary waste pickup forms or manifests as required by your institution and local regulations.
Disposal of Empty Containers
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The first rinseate must be collected and disposed of as liquid hazardous waste (non-halogenated solvent waste). Subsequent rinses can typically be managed in the same way.
-
Deface Label: Completely remove or deface the original label on the empty container.
-
Final Disposal: Once clean and dry, the container can often be disposed of as regular laboratory glass or plastic waste, or recycled according to your institution's policies.
Logical Workflow for Disposal
Below is a visual representation of the decision-making process for the proper disposal of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate.
Caption: Disposal workflow for Methyl 4-(1H-imidazol-1-ylmethyl)benzoate.
References
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals. Retrieved from [Link]
-
Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Organic Chemistry Lab. (n.d.). Waste handling in the organic chemistry lab. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 11). 2.1: Chemical Waste. Retrieved from [Link]
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- 9. chem.libretexts.org [chem.libretexts.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
